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  • Product: 3,3-Diphenyloxolane-2,5-dione
  • CAS: 14702-32-0

Core Science & Biosynthesis

Foundational

Chemical properties of 3,3-Diphenyloxolane-2,5-dione for organic synthesis

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3,3-Diphenyloxolane-2,5-dione Introduction: Unveiling the Potential of a Versatile Anhydride 3,3-Diphenyloxolane-2,5-dione, more common...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3,3-Diphenyloxolane-2,5-dione

Introduction: Unveiling the Potential of a Versatile Anhydride

3,3-Diphenyloxolane-2,5-dione, more commonly known as diphenylsuccinic anhydride, is a cyclic dicarboxylic anhydride featuring a robust oxolane (tetrahydrofuran) core symmetrically substituted with two phenyl groups at the C3 position. This unique structural arrangement imparts a combination of steric bulk and electronic influence that defines its reactivity and makes it a valuable building block in advanced organic synthesis. As a derivative of succinic anhydride, it serves as a potent electrophile, primarily engaging in ring-opening reactions that are fundamental to the synthesis of polymers, pharmaceuticals, and fine chemicals. This guide provides a comprehensive exploration of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent begins with its fundamental properties and spectroscopic signature. This data is crucial for reaction monitoring, quality control, and structural verification of its derivatives.

Core Properties
PropertyValue
IUPAC Name 3,3-Diphenyloxolane-2,5-dione
Synonyms Diphenylsuccinic anhydride
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.27 g/mol
Appearance White to off-white solid/crystalline powder
Melting Point Data not consistently available; requires experimental determination
Solubility Soluble in aprotic organic solvents like THF, DCM, Toluene; reacts with protic solvents
Spectroscopic Data Summary

The following table outlines the expected spectroscopic data for 3,3-Diphenyloxolane-2,5-dione, based on its chemical structure and data from analogous compounds.[1][2][3]

TechniqueFeatureExpected Chemical Shift / FrequencyDescription
¹H NMR Aromatic Protons~ 7.20 - 7.50 ppmMultiplet, integrating to 10H, corresponding to the two phenyl groups.
Methylene Protons~ 3.50 - 3.80 ppmSinglet, integrating to 2H, for the CH₂ group in the oxolane ring.
¹³C NMR Carbonyl (C=O)~ 170 - 175 ppmTwo signals expected for the non-equivalent carbonyl carbons.
Quaternary Carbon (C-Ph₂)~ 60 - 65 ppmThe sp³ carbon atom bonded to the two phenyl groups.
Aromatic Carbons~ 125 - 140 ppmMultiple signals corresponding to the carbons of the phenyl rings.
Methylene Carbon (CH₂)~ 40 - 45 ppmThe sp³ carbon of the CH₂ group.
FT-IR (KBr) C=O Stretch (Anhydride)~ 1860 cm⁻¹ and ~ 1780 cm⁻¹Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the anhydride carbonyls.[4]
C-O-C Stretch~ 1200 - 1300 cm⁻¹Stretching vibration for the ether linkage within the anhydride ring.
Mass Spec (HRMS) Molecular Ion [M]⁺m/z 252.0786Calculated for C₁₆H₁₂O₃

Synthesis of 3,3-Diphenyloxolane-2,5-dione

The most direct and common method for synthesizing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid. For 3,3-Diphenyloxolane-2,5-dione, this involves the cyclization of diphenylsuccinic acid using a dehydrating agent such as acetyl chloride or acetic anhydride.[5][6]

Experimental Protocol: Synthesis via Dehydration

This protocol describes a standard laboratory procedure for the preparation of the title compound from diphenylsuccinic acid.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylsuccinic acid (1.0 eq).

  • Reagent Addition : Add an excess of a suitable solvent such as toluene, followed by the addition of a dehydrating agent like acetyl chloride (approx. 2.0 eq).[6]

  • Heating : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or by observing the cessation of HCl gas evolution (if using acetyl chloride).

  • Workup : After cooling the mixture to room temperature, the solvent and excess reagent are removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue is then purified by recrystallization from a suitable solvent system (e.g., ether or toluene/hexane) to yield pure 3,3-Diphenyloxolane-2,5-dione as a white solid.[6]

G cluster_start Starting Materials cluster_process Process cluster_end Product A Diphenylsuccinic Acid C Reflux (4-6h) A->C B Acetyl Chloride / Toluene B->C D Solvent Evaporation C->D Cooling E Recrystallization D->E F 3,3-Diphenyloxolane-2,5-dione E->F

Fig 1. Synthesis workflow for 3,3-Diphenyloxolane-2,5-dione.

Core Reactivity: A Hub for Nucleophilic Acyl Substitution

The chemistry of 3,3-Diphenyloxolane-2,5-dione is dominated by the electrophilicity of its two carbonyl carbons. The anhydride linkage creates a strained five-membered ring, which is susceptible to nucleophilic attack, leading to ring-opening. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate, which then collapses to break the C-O acyl bond, using the carboxylate as an excellent leaving group.[7][8]

Fig 2. General mechanism of nucleophilic ring-opening.
Key Ring-Opening Reactions
  • Hydrolysis : In the presence of water, the anhydride readily hydrolyzes to regenerate the parent dicarboxylic acid, diphenylsuccinic acid. This reaction is often uncatalyzed but can be accelerated by acid or base.[7][9]

  • Alcoholysis : Reaction with an alcohol (ROH) yields a mono-ester of diphenylsuccinic acid. This is a highly valuable transformation for installing the diphenylsuccinate moiety into more complex molecules, providing a carboxylic acid handle for further functionalization.[7][9]

  • Aminolysis : Amines (RNH₂) react rapidly with the anhydride to form the corresponding amic acid (an amide-acid). This reaction is the cornerstone of polyimide synthesis, where a diamine and a dianhydride are polymerized to form a polyamic acid, which is then thermally cyclized.[5]

Applications in Advanced Synthesis

The predictable and efficient reactivity of 3,3-Diphenyloxolane-2,5-dione makes it a strategic component in several areas of chemical science.

Polymer Chemistry

The ability to react with dinucleophiles makes it a key monomer in step-growth polymerization. For instance, reaction with diamines can produce polyimides, which are known for their exceptional thermal stability.[5] The bulky phenyl groups can influence the final properties of the polymer, such as solubility and glass transition temperature.

Drug Development and Medicinal Chemistry

The succinimide core (pyrrolidine-2,5-dione) is a recognized pharmacophore present in several anticonvulsant drugs.[10][11] 3,3-Diphenyloxolane-2,5-dione serves as a precursor to 3,3-diphenylsuccinimide derivatives. By reacting the anhydride with various amines, a library of amic acids can be generated, which can then be cyclized to form a diverse range of N-substituted 3,3-diphenylsuccinimides for biological screening.

Experimental Protocol: Mono-ester Synthesis via Alcoholysis

This protocol details the ring-opening of the anhydride with benzyl alcohol as a representative example.

  • Reaction Setup : Dissolve 3,3-Diphenyloxolane-2,5-dione (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Nucleophile Addition : Add benzyl alcohol (1.0-1.1 eq) to the solution. A catalytic amount of a base such as pyridine or DMAP can be added to accelerate the reaction.

  • Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by TLC, observing the consumption of the starting anhydride. The reaction is typically complete within a few hours.

  • Workup : Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with dilute HCl (to remove the base catalyst) and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, a mono-ester carboxylic acid, can be purified by column chromatography or recrystallization.

G cluster_start Reagents cluster_process Process cluster_end Product A Anhydride in DCM D Stir at RT (2-4h) A->D B Benzyl Alcohol B->D C Pyridine (cat.) C->D E Aqueous Workup (HCl, Brine) D->E TLC Check F Dry & Concentrate E->F G Purified Mono-Ester F->G Chromatography

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 3,3-Diphenyloxolane-2,5-dione

Introduction 3,3-Diphenyloxolane-2,5-dione, more systematically known as 3,3-diphenylsuccinic anhydride, is a dicarboxylic anhydride of significant interest in synthetic organic chemistry. Its rigid, sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Diphenyloxolane-2,5-dione, more systematically known as 3,3-diphenylsuccinic anhydride, is a dicarboxylic anhydride of significant interest in synthetic organic chemistry. Its rigid, sterically hindered structure, conferred by the two phenyl groups on a succinic anhydride backbone, makes it a valuable building block for introducing gem-diphenyl motifs in the synthesis of complex organic molecules, polymers, and potential pharmaceutical agents. A thorough understanding of its molecular weight and three-dimensional structure is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Properties

A foundational aspect of any chemical analysis is the determination of the compound's molecular formula and, consequently, its precise molecular weight.

Molecular Formula: C₁₆H₁₂O₃

This formula is derived from its structure, which consists of a five-membered oxolane-2,5-dione (succinic anhydride) ring substituted with two phenyl groups at the C3 position.

Molecular Weight Calculation:

  • Monoisotopic Mass: 252.07864 g/mol

  • Average Mass: 252.265 g/mol

This data forms the basis for interpretation in mass spectrometry.

PropertyValue
IUPAC Name 3,3-Diphenyloxolane-2,5-dione
Synonym 3,3-Diphenylsuccinic anhydride
Molecular Formula C₁₆H₁₂O₃
Monoisotopic Mass 252.07864 g/mol
Average Mass 252.265 g/mol
CAS Number 84793-27-1

Workflow for a Comprehensive Analysis

The complete characterization of 3,3-Diphenyloxolane-2,5-dione involves a multi-technique approach to unambiguously determine its molecular weight and elucidate its chemical structure. The logical flow of this analysis is depicted below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_mw Molecular Weight Determination cluster_structure Structural Elucidation Synthesis Synthesis of 3,3-Diphenyloxolane-2,5-dione Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Determines Connectivity XRay Single-Crystal X-ray Diffraction Purification->XRay Definitive 3D Structure

A logical workflow for the comprehensive analysis of 3,3-Diphenyloxolane-2,5-dione.

Molecular Weight Determination: Mass Spectrometry

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

Principle of Operation

In a mass spectrometer, molecules are ionized, and the resulting ions are accelerated and separated based on their m/z ratio. A detector then records the abundance of each ion. For 3,3-Diphenyloxolane-2,5-dione, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.

Expected Mass Spectrum

The high-resolution mass spectrum (HRMS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 253.0865 or the sodiated adduct [M+Na]⁺ at m/z 275.0684. The experimentally determined mass should be within a few parts per million (ppm) of the calculated theoretical mass, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 3,3-Diphenyloxolane-2,5-dione in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Structural Analysis: Spectroscopic Techniques

While mass spectrometry confirms the molecular weight, spectroscopic techniques are essential for elucidating the compound's structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Different chemical bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies, resulting in an absorption spectrum.

For 3,3-Diphenyloxolane-2,5-dione, the IR spectrum will be dominated by the characteristic stretches of the anhydride and aromatic functionalities:

  • C=O Stretching: Two strong absorption bands are expected for the anhydride carbonyl groups due to symmetric and asymmetric stretching. These typically appear in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ .[1][2]

  • C-O-C Stretching: A strong band corresponding to the anhydride C-O-C stretch is expected around 1300-1200 cm⁻¹ .

  • Aromatic C=C Stretching: Multiple sharp bands of medium intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

  • Aromatic C-H Stretching: A weak to medium band will appear just above 3000 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid 3,3-Diphenyloxolane-2,5-dione directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. The absorption of radiofrequency energy can cause these nuclei to "flip" between spin states. The precise frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the nucleus.

Due to the symmetry of the molecule, the ¹H NMR spectrum of 3,3-Diphenyloxolane-2,5-dione is expected to be relatively simple:

  • Methylene Protons (-CH₂-): The two protons on the C4 of the oxolane ring are chemically equivalent and will appear as a singlet around δ 3.0-3.5 ppm .

  • Aromatic Protons (-C₆H₅): The ten protons of the two phenyl groups will appear in the aromatic region, typically between δ 7.2 and 7.5 ppm . Depending on the solvent and the resolution of the instrument, this may appear as a complex multiplet.

The ¹³C NMR spectrum will provide information on all the unique carbon environments:

  • Carbonyl Carbons (C=O): The two equivalent carbonyl carbons (C2 and C5) will appear as a single peak in the downfield region, typically around δ 170-175 ppm .

  • Quaternary Carbon (C3): The carbon atom bearing the two phenyl groups will be observed as a singlet around δ 50-60 ppm .

  • Methylene Carbon (-CH₂-): The C4 carbon will appear as a singlet around δ 35-45 ppm .

  • Aromatic Carbons: The carbons of the phenyl rings will show several peaks in the δ 125-140 ppm range. Due to symmetry, four distinct signals are expected for the aromatic carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3,3-Diphenyloxolane-2,5-dione in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and in the crystal lattice.

Principle of Operation

A beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[3][4][5]

Expected Crystal Structure

The crystal structure of 3,3-Diphenyloxolane-2,5-dione will reveal:

  • The planarity of the succinic anhydride ring.

  • The precise bond lengths and angles of all atoms.

  • The orientation of the two phenyl groups relative to the anhydride ring.

  • The intermolecular interactions and packing of the molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of 3,3-Diphenyloxolane-2,5-dione suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

  • Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and use specialized software to solve and refine the crystal structure.

Conclusion

The comprehensive analysis of 3,3-Diphenyloxolane-2,5-dione requires a synergistic application of multiple analytical techniques. Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition. Infrared and NMR spectroscopy elucidate the key functional groups and the connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional molecular structure. Together, these methods provide the detailed characterization necessary for the confident application of this compound in advanced chemical synthesis and materials science.

References

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-26. [Link]

  • LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Dartmouth College. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3,3-Diphenyloxolane-2,5-dione and its Analogs: Synthesis, Properties, and Applications for Advanced Drug Discovery

Chemical Identity and Physicochemical Properties The core structure of interest is a five-membered lactone ring, specifically a succinic anhydride, with two phenyl groups attached to the C3 position. The systematic IUPAC...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Physicochemical Properties

The core structure of interest is a five-membered lactone ring, specifically a succinic anhydride, with two phenyl groups attached to the C3 position. The systematic IUPAC name for this compound is 3,3-diphenyldihydrofuran-2,5-dione.

Table 1: Chemical Identifiers for 3,3-Diphenyloxolane-2,5-dione and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
3,3-Diphenyloxolane-2,5-dioneNot AvailableC₁₆H₁₂O₃252.27C1(C(OC1=O)=O)(C2=CC=CC=C2)C3=CC=CC=C3
Phenylsuccinic anhydride1131-15-3C₁₀H₈O₃176.17C1=CC=C(C=C1)C2CC(=O)OC2=O[1]
DL-2,3-Diphenyl-succinic acid anhydride101278-21-1C₁₆H₁₂O₃252.27C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3
3,3-Diethyldihydrofuran-2,5-dione2840-69-9C₈H₁₂O₃156.18CCC1(CC(=O)OC1=O)CC[2]

Note: Data for 3,3-Diphenyloxolane-2,5-dione is theoretical as a specific CAS number and experimental data are not publicly available.

Synthesis of 3,3-Disubstituted Oxolane-2,5-diones

The synthesis of 3,3-disubstituted succinic anhydrides can be approached through several synthetic strategies. A common method involves the dehydration of the corresponding 3,3-disubstituted succinic acid.

General Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from a disubstituted diethyl malonate.

SynthesisWorkflow A Diethyl 2,2-diphenylmalonate B 2,2-Diphenylsuccinic acid A->B Hydrolysis C 3,3-Diphenyloxolane-2,5-dione B->C Dehydration

Caption: General workflow for the synthesis of 3,3-diphenyloxolane-2,5-dione.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Succinic Acid (A General Procedure)

This protocol is adapted from general methods for the hydrolysis of malonic esters.

Step 1: Hydrolysis of the Diethyl Ester

  • To a solution of diethyl 2,2-diphenylmalonate (1 eq.) in ethanol, add a solution of potassium hydroxide (2.5 eq.) in water.

  • Reflux the mixture for 4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,2-diphenylsuccinic acid.

Experimental Protocol: Dehydration to the Anhydride

Step 2: Cyclization to form the Anhydride

  • Suspend the 2,2-diphenylsuccinic acid (1 eq.) in acetyl chloride (5-10 eq.).

  • Gently reflux the mixture for 2 hours. The solid should dissolve as the reaction proceeds.

  • Remove the excess acetyl chloride and acetic acid formed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like a mixture of toluene and hexane to yield 3,3-diphenyloxolane-2,5-dione.

Potential Applications in Drug Development

Substituted oxolane-2,5-diones and related heterocyclic compounds are valuable scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Rationale for Use in Drug Design

The incorporation of heterocyclic motifs like oxolane-2,5-dione can significantly impact the pharmacological profile of a molecule.[3] The rigid, three-dimensional structure of the oxetane ring, a related four-membered heterocycle, has been shown to improve aqueous solubility, metabolic stability, and target selectivity.[3] Similarly, the oxolane-2,5-dione scaffold can be explored for its potential to modulate these key drug-like properties.

The nitrofuran-2-yl-1,3-dioxolane scaffold, another related structure, is being investigated for the development of new antimicrobial agents, highlighting the potential of such heterocyclic systems in drug design.[4]

Signaling Pathways and Potential Therapeutic Targets

The diverse biological activities of compounds containing heterocyclic rings suggest that 3,3-disubstituted oxolane-2,5-diones could be investigated as inhibitors of various enzymes or as modulators of specific signaling pathways. For instance, various heterocyclic compounds have been designed as selective FXIa inhibitors for anticoagulant therapy.[5] The diphenyl substitution, in particular, can introduce hydrophobic interactions with target proteins, a strategy often employed in drug design to enhance potency.

DrugDiscovery Scaffold 3,3-Diphenyloxolane- 2,5-dione Scaffold Properties Modulation of: - Solubility - Lipophilicity - Metabolic Stability Scaffold->Properties Targets Potential Targets: - Kinases - Proteases - Other Enzymes Properties->Targets Therapeutic Therapeutic Areas: - Oncology - Infectious Diseases - CNS Disorders Targets->Therapeutic

Caption: The role of the 3,3-diphenyloxolane-2,5-dione scaffold in drug discovery.

Conclusion and Future Directions

While 3,3-diphenyloxolane-2,5-dione itself is not a well-documented compound, the broader class of 3,3-disubstituted oxolane-2,5-diones represents a promising area for further research in medicinal chemistry. The synthetic routes are accessible, and the potential for these scaffolds to yield novel therapeutic agents is significant. Future work should focus on the synthesis and biological evaluation of a library of these compounds to explore their structure-activity relationships and identify lead candidates for various disease targets.

References

  • PubChem. (n.d.). Phenylsuccinic Anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. In PubMed Central. Retrieved from [Link]

Sources

Exploratory

The Solubility Enigma of 3,3-Diphenyloxolane-2,5-dione: A Technical Guide for Researchers

Abstract 3,3-Diphenyloxolane-2,5-dione, also known as diphenylsuccinic anhydride, is a molecule of significant interest in organic synthesis and materials science. Its utility, however, is fundamentally governed by its b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,3-Diphenyloxolane-2,5-dione, also known as diphenylsuccinic anhydride, is a molecule of significant interest in organic synthesis and materials science. Its utility, however, is fundamentally governed by its behavior in solution. This in-depth technical guide addresses the critical yet sparsely documented subject of its solubility profile. In the absence of extensive quantitative data in peer-reviewed literature, this document provides a robust predictive analysis based on first principles of chemical structure and intermolecular forces. We supplement this theoretical framework with qualitative observations from synthetic procedures and data from analogous compounds. Furthermore, we present a comprehensive, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for their specific applications.

Deconstructing the Molecule: A Structural-Chemical Rationale for Solubility

The solubility of a compound is a direct consequence of the interplay between its own intermolecular forces and its interactions with solvent molecules. The structure of 3,3-Diphenyloxolane-2,5-dione offers immediate insights into its expected solubility.

Key Structural Features:

  • Two Phenyl Groups: These bulky, non-polar aromatic rings are the dominant feature of the molecule. They contribute significantly to its hydrophobic character through van der Waals forces and potential π-π stacking interactions. The presence of multiple aromatic rings generally leads to a decrease in aqueous solubility.[1]

  • Cyclic Anhydride Moiety: The oxolane-2,5-dione ring contains two carbonyl groups and an ether linkage. This part of the molecule is polar and can participate in dipole-dipole interactions. The carbonyl oxygens can also act as hydrogen bond acceptors.

  • Overall Molecular Character: The molecule possesses a distinct amphiphilic nature, with large non-polar domains (the phenyl groups) and a localized polar region (the anhydride ring). This duality is central to its solubility behavior.

Diagram: Molecular Structure of 3,3-Diphenyloxolane-2,5-dione

Caption: Structure of 3,3-Diphenyloxolane-2,5-dione.

Based on the principle of "like dissolves like," we can formulate the following hypotheses regarding the solubility of 3,3-Diphenyloxolane-2,5-dione.[2]

Predicted Solubility Profile

Non-Polar Solvents

The substantial non-polar surface area imparted by the two phenyl groups suggests favorable interactions with non-polar solvents.

  • Aromatic Solvents (e.g., Toluene, Benzene, Xylene): These solvents can engage in π-π stacking with the phenyl rings of the solute, leading to good solubility, particularly at elevated temperatures. This is corroborated by synthetic procedures for the related phenylsuccinic anhydride, which utilize toluene as a reflux solvent.[3]

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): While some solubility is expected due to van der Waals forces, the lack of more specific interactions (like π-π stacking) may result in lower solubility compared to aromatic solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. It is anticipated that 3,3-Diphenyloxolane-2,5-dione will exhibit good solubility in these solvents.

Polar Aprotic Solvents

This class of solvents is likely to be effective due to their ability to interact with the polar anhydride ring without having a highly structured hydrogen-bonding network to overcome.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Qualitative data from the synthesis of phenylsuccinic anhydride indicates that it can be crystallized from ether, suggesting moderate solubility at room temperature and lower solubility at reduced temperatures.[3]

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): The carbonyl group in these solvents can interact favorably with the anhydride moiety. Studies on similar cyclic anhydrides like succinic anhydride show good solubility in acetone.[4]

  • Esters (e.g., Ethyl Acetate): Similar to ketones, esters are expected to be reasonable solvents.

  • Amides (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc)) and Sulfoxides (e.g., Dimethyl Sulfoxide (DMSO)): These are highly polar aprotic solvents and are often excellent solvents for a wide array of organic compounds. It is predicted that 3,3-Diphenyloxolane-2,5-dione will be highly soluble in these solvents.

Polar Protic Solvents

The behavior in polar protic solvents is more complex due to the competing interactions and the reactivity of the anhydride group.

  • Alcohols (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the carbonyl oxygens of the anhydride. There is evidence that phenylsuccinic anhydride is soluble in methanol.[5] However, prolonged exposure or heating in protic solvents can lead to solvolysis, where the solvent reacts with the anhydride to open the ring and form an ester-acid. This is a critical consideration for researchers.

  • Water: Due to the large hydrophobic phenyl groups, the solubility in water is expected to be very low.[1] Furthermore, anhydrides can hydrolyze in the presence of water to form the corresponding dicarboxylic acid (diphenylsuccinic acid). This reactivity further complicates solubility measurements in aqueous media.

Table 1: Predicted Qualitative Solubility of 3,3-Diphenyloxolane-2,5-dione

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Commentary
Non-Polar Toluene, BenzeneHighFavorable π-π stacking interactions. Supported by use in synthesis.[3]
Hexane, HeptaneModerate to LowDominated by weaker van der Waals forces.
DichloromethaneHighGood general solvent for organic compounds.
Polar Aprotic Diethyl Ether, THFModerateCrystallization from ether suggests moderate solubility at room temperature.[3]
Acetone, Ethyl AcetateHighDipole-dipole interactions with the anhydride ring. Succinic anhydride shows good solubility in acetone.[4]
DMF, DMSOVery HighStrong polar interactions.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with the anhydride. Phenylsuccinic anhydride is reported as soluble in methanol.[5] Caution: Potential for solvolysis.
WaterVery LowLarge hydrophobic phenyl groups and potential for hydrolysis.

Experimental Protocol for Quantitative Solubility Determination: A Self-Validating Workflow

Given the lack of quantitative data, a standardized experimental approach is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Reagents
  • 3,3-Diphenyloxolane-2,5-dione (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,3-Diphenyloxolane-2,5-dione to a series of vials (e.g., 20 mg in 2 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a stable concentration.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask.

  • Analytical Quantification:

    • Prepare a series of standard solutions of known concentrations of 3,3-Diphenyloxolane-2,5-dione.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

    • Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Diagram: Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute accurately sample2->sample3 analysis3 Analyze sample sample3->analysis3 analysis1 Prepare calibration standards analysis2 Analyze standards (e.g., HPLC) analysis1->analysis2 analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Shake-flask method workflow.

Conclusion and Future Directions

The solubility of 3,3-Diphenyloxolane-2,5-dione is dictated by its amphiphilic nature, with a strong prediction for high solubility in non-polar aromatic and polar aprotic solvents, and limited solubility in water. While qualitative data from synthetic chemistry provides valuable clues, there is a clear need for systematic, quantitative studies. The experimental protocol detailed herein offers a robust framework for researchers to generate this crucial data. Such empirical results will not only validate the theoretical predictions made in this guide but also enable the optimization of reaction conditions, purification methods, and formulation strategies for this versatile compound.

References

  • Pascal, R. A. Jr., et al. (n.d.). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[2]Phenacenes and[6]Phenacenes. ResearchGate.

  • NCERT. (2025-26). Alcohols, Phenols and Ethers.
  • Reddit. (2012, April 11).
  • BenchChem. (2025). In-Depth Technical Guide to the Solubility of Oleic Anhydride in Common Organic Solvents.
  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.
  • PubChem. (n.d.). 3,3-Diphenyloxindole.
  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry.
  • ResearchGate. (n.d.). Measurement and correlation of the solubility of maleic anhydride in different organic solvents.
  • ChemicalBook. (2024, May 11). The solubility of Succinic anhydride.
  • Princeton University. (2025, August 4). Full Anhydride SI.
  • CP Lab Safety. (n.d.). Phenylsuccinic anhydride, min 99%, 100 grams.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • PMC. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • Unknown. (n.d.). Organic Chemistry II.
  • ACS Omega. (2022, September 12). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
  • PrepChem.com. (n.d.). Synthesis of phenyl succinic anhydride.
  • Chemsrc. (2025, August 27). dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 7).
  • IAEA. (2017, January 15). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures.
  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
  • ChemicalBook. (2026, January 13). Phenylsuccinic anhydride | 1131-15-3.
  • Royal Society of Chemistry. (2025, February 17). Green Chemistry.
  • Physical Chemistry Research. (2023, November 19).
  • Medium. (2026, January 15). Understanding Polar Protic Solvents: The Chemistry Behind Their Unique Properties.
  • PMC. (n.d.). FA Polymerization Disruption by Protic Polar Solvents.
  • PubChem. (n.d.). (r)-3-Phenylhexane-2,5-dione.
  • Guidechem. (n.d.). 1,3-Dioxolane-2,4-dione, 5-phenyl- 42783-36-8 wiki.
  • PubChem. (n.d.). 3,3-Dipropylhexane-2,5-dione.
  • ChemicalBook. (2025, July 16). 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione.

Sources

Foundational

A Technical Guide to 3,3-Diphenyloxolane-2,5-dione: Nomenclature, Synthesis, and Reactivity

Abstract: This technical guide addresses the common point of confusion surrounding the chemical nomenclature of 3,3-Diphenyloxolane-2,5-dione and 2,2-diphenylsuccinic anhydride. It establishes that these are synonymous n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the common point of confusion surrounding the chemical nomenclature of 3,3-Diphenyloxolane-2,5-dione and 2,2-diphenylsuccinic anhydride. It establishes that these are synonymous names for the same molecule and provides a comprehensive overview of its synthesis from its parent dicarboxylic acid, its expected physicochemical properties, core reactivity, and potential applications. Detailed experimental protocols for its synthesis and subsequent hydrolysis are provided for researchers in organic synthesis, materials science, and drug development.

Resolving the Nomenclature: One Compound, Two Names

A primary challenge in chemical literature and database searches is the existence of multiple naming conventions for a single molecule. The topic of this guide is a classic example. It is critical to establish from the outset that 3,3-Diphenyloxolane-2,5-dione and 2,2-diphenylsuccinic anhydride are not different compounds. They are, in fact, two valid names for the identical chemical entity shown below.

  • 2,2-diphenylsuccinic anhydride : This is a semi-systematic or "common" name. It is highly descriptive and intuitive for chemists, as it clearly identifies the molecule as the dehydration product of its parent dicarboxylic acid, 2,2-diphenylsuccinic acid. This nomenclature is derived by replacing the "-oic acid" suffix of the parent acid with "anhydride"[1][2].

  • 3,3-Diphenyloxolane-2,5-dione : This is the Preferred IUPAC Name (PIN). This systematic name describes the molecule as a heterocyclic compound. "Oxolane" denotes a five-membered ring containing one oxygen atom, "-2,5-dione" indicates ketone groups at the 2nd and 5th positions, and "3,3-diphenyl-" specifies the substituents on the 3rd carbon atom. According to modern IUPAC recommendations, naming cyclic anhydrides as heterocyclic pseudoketones is the preferred method.

Understanding this synonymity is the first step to a comprehensive literature survey and accurate experimental design.

Logical Relationship of Nomenclature

G parent_acid 2,2-Diphenylsuccinic Acid anhydride_structure Chemical Structure (C₁₆H₁₂O₃) parent_acid->anhydride_structure Dehydration common_name Common Name: 2,2-Diphenylsuccinic Anhydride anhydride_structure->common_name Named as 'Anhydride' iupac_name Preferred IUPAC Name: 3,3-Diphenyloxolane-2,5-dione anhydride_structure->iupac_name Named as 'Heterocycle'

Caption: Nomenclature derivation for C₁₆H₁₂O₃.

Chemical Identity and Properties

While this compound is less common in commercial catalogs than its isomers (e.g., dl-2,3-diphenyl-succinic acid anhydride, CAS 101278-21-1), its properties can be reliably predicted from its structure and the data of its parent acid[3][4].

IdentifierValueSource
Molecular Formula C₁₆H₁₂O₃(Calculated)
Molecular Weight 252.27 g/mol (Calculated)
Preferred IUPAC Name 3,3-Diphenyloxolane-2,5-dioneIUPAC
Synonym 2,2-Diphenylsuccinic AnhydrideCommon Nomenclature[1]
Appearance Expected to be a crystalline solid(Inference)
SMILES O=C1OC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3(Structure-based)
InChIKey (Not Indexed)(Not Indexed)
CAS Number (Not Indexed)(Not Indexed)

Synthesis and Mechanism

The most direct and common method for synthesizing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid[5]. In this case, 2,2-diphenylsuccinic anhydride is prepared from 2,2-diphenylsuccinic acid, typically using a chemical dehydrating agent.

Dehydration of 2,2-Diphenylsuccinic Acid

The reaction involves heating the diacid with a dehydrating agent, such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred for its efficacy and the relative ease of removing the acetic acid byproduct. The mechanism proceeds via the formation of a mixed anhydride intermediate, which then undergoes an intramolecular nucleophilic acyl substitution to cyclize and eliminate a molecule of acetic acid, yielding the desired cyclic anhydride.

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Combine 2,2-diphenylsuccinic acid and acetic anhydride in a round-bottom flask. B 2. Add reflux condenser and calcium chloride drying tube. A->B C 3. Heat mixture to reflux (e.g., 100-120°C) for 1-2 hours. B->C D 4. Cool reaction mixture to room temperature, then on ice. C->D E 5. Collect crystals via vacuum filtration. D->E F 6. Wash crystals with a non-polar solvent (e.g., ether). E->F G 7. Dry product under vacuum. F->G

Caption: Workflow for anhydride synthesis.

Core Reactivity and Applications

As a cyclic anhydride, the compound's reactivity is dominated by the electrophilicity of its two carbonyl carbons. It is a competent acylating agent.

Hydrolysis

The most fundamental reaction is hydrolysis—the cleavage of the anhydride bond by water to regenerate the parent 2,2-diphenylsuccinic acid[4][6]. This reaction is typically slow at neutral pH but is catalyzed by both acid and base. This susceptibility means the compound must be handled and stored in anhydrous (dry) conditions to prevent degradation[5].

Nucleophilic Acyl Substitution

The anhydride ring can be readily opened by a variety of nucleophiles, making it a valuable synthetic intermediate:

  • Alcohols: Reaction with an alcohol yields a mono-ester of 2,2-diphenylsuccinic acid.

  • Amines: Reaction with a primary or secondary amine yields a mono-amide (an amic acid). With heating, this can sometimes cyclize to form an imide[5].

Applications in Research and Development

While specific applications for the 2,2-diphenyl isomer are not widely documented, anhydrides of this class are crucial in several fields:

  • Polymer Chemistry: Succinic anhydrides are used as monomers for the synthesis of polyesters and polyamides. They are also employed as curing or hardening agents for epoxy resins, where the anhydride ring opens to cross-link polymer chains.

  • Organic Synthesis: The anhydride serves as a protected form of the diacid and as a reactive intermediate for introducing the 2,2-diphenylsuccinyl moiety into larger molecules. This is particularly relevant in medicinal chemistry for creating derivatives of pharmacologically active scaffolds.

  • Material Science: The rigid, bulky diphenyl group can impart unique properties such as increased thermal stability and altered solubility to polymers and other materials.

Key Experimental Protocols

The following protocols are provided as self-validating systems for researchers. All steps are designed to be monitored and validated (e.g., by TLC, melting point, or spectroscopy).

Protocol 1: Synthesis of 2,2-Diphenylsuccinic Anhydride
  • Objective: To prepare the title anhydride from its parent diacid.

  • Materials:

    • 2,2-Diphenylsuccinic acid

    • Acetic anhydride (reagent grade)

    • Anhydrous diethyl ether (for washing)

    • Round-bottom flask (50 mL), reflux condenser, heating mantle, magnetic stirrer

    • Buchner funnel and vacuum flask

  • Methodology:

    • Place 2,2-diphenylsuccinic acid (e.g., 5.0 g) and a magnetic stir bar into a 50 mL round-bottom flask.

    • Add an excess of acetic anhydride (e.g., 15 mL).

    • Fit the flask with a reflux condenser equipped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

    • Heat the mixture to a gentle reflux (approx. 100-120°C) with stirring. The solid diacid should gradually dissolve.

    • Maintain reflux for 1.5 hours. Monitor the reaction's completion by observing the complete dissolution of the starting material.

    • Remove the heat source and allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with two portions of cold, anhydrous diethyl ether (2 x 15 mL) to remove residual acetic acid and acetic anhydride.

    • Dry the product in a vacuum desiccator over a drying agent (e.g., P₂O₅ or CaCl₂) to a constant weight.

  • Validation: The final product's identity can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid, appearance of characteristic anhydride C=O stretches at ~1860 and ~1780 cm⁻¹) and melting point analysis.

Protocol 2: Base-Catalyzed Hydrolysis of 2,2-Diphenylsuccinic Anhydride
  • Objective: To quantitatively convert the anhydride back to its parent diacid for verification.

  • Materials:

    • 2,2-Diphenylsuccinic anhydride (synthesized from Protocol 1)

    • 1 M Sodium Hydroxide (NaOH) solution

    • 2 M Hydrochloric Acid (HCl) solution

    • Tetrahydrofuran (THF) or another suitable water-miscible solvent

    • Erlenmeyer flask, magnetic stirrer, pH paper or meter

  • Methodology:

    • Dissolve a known amount of 2,2-diphenylsuccinic anhydride (e.g., 1.0 g) in a minimal amount of THF (e.g., 10-15 mL) in an Erlenmeyer flask with stirring.

    • Add 1 M NaOH solution (approx. 10 mL, ensuring a molar excess) to the flask. The anhydride is poorly soluble in water, but as the reaction proceeds, the resulting sodium dicarboxylate salt will dissolve.

    • Stir the biphasic mixture vigorously at room temperature for 1 hour. The reaction is complete when the solution becomes homogeneous.

    • Slowly add 2 M HCl solution dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper).

    • A white precipitate of 2,2-diphenylsuccinic acid will form upon acidification.

    • Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Validation: The recovered solid should exhibit the known melting point and spectral characteristics of the starting material, 2,2-diphenylsuccinic acid.

Conclusion

The terms 3,3-Diphenyloxolane-2,5-dione and 2,2-diphenylsuccinic anhydride refer to the same molecule, with the former being the preferred IUPAC name. This compound is a valuable synthetic intermediate, readily prepared by the dehydration of 2,2-diphenylsuccinic acid. Its chemistry is defined by the reactive anhydride ring, which undergoes hydrolysis and nucleophilic ring-opening reactions. These characteristics make it a useful building block in polymer synthesis and medicinal chemistry, where it can be used to introduce a sterically demanding diphenyl-substituted backbone into new materials and molecules.

References

  • Chemistry Stack Exchange. (2023). Naming of cyclic acid anhydrides. [Online] Available at: [Link]

  • IUPAC Rules. Anhydride Nomenclature. [Online] Available at: [Link]

  • ACD/Labs. (1993). A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). [Online] Available at: [Link]

  • University of Calgary. Acid Anhydrides Nomenclature. [Online] Available at: [Link]

  • Aakash Institute. Nomenclature of Acid Anhydride. [Online] Available at: [Link]

  • Chemsrc. (2025). dl-2,3-diphenyl-succinic acid anhydride. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. [Online] Available at: [Link]

  • Studyclib. Hydrolysis of Anhydrides: Lab Procedure & Questions. [Online] Available at: [Link]

  • Studylib. Organic Chemistry Carboxylic Acid Derivatives – Acid Anhydrides, Amides, Nitriles. [Online] Available at: [Link]...

  • Reactory. Reactions of Acid Anhydrides. [Online] Available at: [Link]

  • R Discovery. Phenylsuccinic Anhydride Research Articles. [Online] Available at: [Link]

  • Liu, Z., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of anhydrides. [Online] Available at: [Link]

  • Organic Syntheses. Phenylsuccinic acid. Coll. Vol. 1, p.441 (1941); Vol. 4, p.804 (1925). [Online] Available at: [Link]

  • YouTube. (2018). Synthesis of acid anhydrides. [Online] Available at: [Link]

  • YouTube. (2023). Succinic Anhydride Synthesis. [Online] Available at: [Link]

  • Organic Syntheses. Succinic acid, phenyl-. Coll. Vol. 4, p.804 (1963); Vol. 31, p.82 (1951). [Online] Available at: [Link]

  • European Patent Office. (2012). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. [Online] Available at: [Link]

  • Broadview Technologies. (2024). The applications of Succinic Anhydrides. [Online] Available at: [Link]

  • ResearchGate. (2022). Polyanhydride Chemistry. [Online] Available at: [Link]

  • PubMed Central (PMC). (2020). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Online] Available at: [Link]

Sources

Exploratory

Advanced Reactivity Profile of 3,3-Diphenyloxolane-2,5-dione: Regioselectivity, Kinetics, and Synthetic Applications

Executive Summary 3,3-Diphenyloxolane-2,5-dione (commonly referred to in literature as 2,2-diphenylsuccinic anhydride) is a highly specialized cyclic anhydride. For drug development professionals and synthetic chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Diphenyloxolane-2,5-dione (commonly referred to in literature as 2,2-diphenylsuccinic anhydride) is a highly specialized cyclic anhydride. For drug development professionals and synthetic chemists, its unique structural topology—characterized by a bulky gem-diphenyl group adjacent to one of the carbonyls—offers a predictable yet challenging reactivity profile. This technical guide dissects the regioselective ring-opening mechanisms, the thermodynamic influence of the Thorpe-Ingold effect, and provides field-proven protocols for synthesizing complex atropisomeric imides.

Structural Dynamics and the Thorpe-Ingold Effect

The reactivity of 3,3-diphenyloxolane-2,5-dione is fundamentally governed by the steric bulk of the two phenyl rings at the C3 position (oxolane nomenclature). This substitution pattern creates a profound asymmetry in the molecule.

When considering ring-opening and subsequent cyclization reactions, the gem-diphenyl group exerts two opposing forces:

  • Kinetic Shielding : The C2 carbonyl is heavily shielded by the adjacent phenyl rings, making nucleophilic attack at this position kinetically unfavorable.

  • Thermodynamic Preorganization (Thorpe-Ingold Effect) : Once the ring is opened, the bulky phenyl groups compress the internal bond angle of the remaining carbon chain. This compression forces the reactive chain ends (the carboxylic acid and the newly formed amide) into close proximity, drastically lowering the entropic penalty for re-cyclization into an imide.

Regioselective Nucleophilic Ring Opening

When 3,3-diphenyloxolane-2,5-dione is subjected to nucleophiles such as primary amines, the attack is highly regioselective. The nucleophile preferentially attacks the less sterically hindered C5 carbonyl.

Mechanistic Pathway:

  • Nucleophilic Attack : The amine lone pair attacks the C5 carbonyl carbon.

  • Tetrahedral Intermediate : A transient tetrahedral intermediate is formed, which quickly collapses.

  • Ring Cleavage : The C5-O1 bond breaks, transferring the negative charge to the oxygen adjacent to the C2 carbonyl, yielding a carboxylate.

  • Proton Transfer : The resulting product is a 4-substituted-4-oxo-2,2-diphenylbutanoic acid derivative (an amic acid).

This regioselectivity is critical when designing chiral auxiliaries or complex APIs, as it dictates the substitution pattern of the resulting acyclic intermediate. Furthermore, historical stereochemical studies have shown that the conversion of these acyclic intermediates back into cyclic compounds (like imides) can impact the specific rotation and stereochemical configuration of the optical antipodes.

Reactivity A 3,3-Diphenyloxolane-2,5-dione (Anhydride) C Attack at C5 (Less Hindered) Kinetic Pathway A->C + R-NH2 D Attack at C2 (More Hindered) Minor Pathway A->D + R-NH2 B Primary Amine (R-NH2) E 4-Amino-4-oxo-2,2-diphenylbutanoic acid (Amic Acid) C->E Ring Opening F Atropisomeric Imide (Cyclization) E->F Heat (150°C) -H2O

Regioselective ring-opening and subsequent thermal cyclization pathway.

High-Temperature Imidization: Synthesizing Atropisomers

One of the most valuable applications of 3,3-diphenyloxolane-2,5-dione is the synthesis of sterically hindered imides. When reacted with ortho-substituted aromatic amines, the resulting imides exhibit restricted rotation around the C-N bond, forming stable atropisomers.

Heating a mixture of the anhydride with amines such as 2-amino-3-methylbenzoic acid or 7-methylquinolin-8-amine at 150 °C provides the corresponding racemic atropisomeric imides in excellent yields[1].

Experimental Protocol: High-Temperature Synthesis of Atropisomeric Imides
  • Objective : To synthesize and isolate sterically hindered imides via solvent-free thermal condensation.

  • Causality & Design Rationale : The absence of solvent maximizes reactant concentration, driving the initial exothermic ring-opening. However, the subsequent dehydration of the amic acid to close the imide ring faces a massive kinetic barrier due to the steric clash between the gem-diphenyl groups and the ortho-substituted N-aryl ring. Heating to 150 °C provides the necessary thermal energy to overcome this barrier, while a short-path distillation setup actively removes the water byproduct, shifting the equilibrium toward the closed imide via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reagent Preparation : Weigh equimolar amounts of 3,3-diphenyloxolane-2,5-dione and the target ortho-substituted amine. Ensure all glassware is oven-dried to prevent premature hydrolysis of the anhydride.

  • Thermal Condensation : Transfer the solid mixture to a round-bottom flask equipped with a short-path distillation head. Heat the flask to 150 °C using a precisely controlled heating mantle.

  • Equilibrium Driving : As the mixture melts and becomes homogeneous, monitor the evolution of water vapor. Maintain the temperature at 150 °C for 2–4 hours until water evolution ceases, indicating complete cyclization.

  • Cooling and Precipitation : Allow the melt to cool to approximately 80 °C. Slowly add a non-polar anti-solvent (e.g., warm toluene or hexanes) while stirring vigorously to precipitate the crude imide.

  • Isolation : Filter the precipitate under a vacuum. The resulting solid is a racemic mixture of atropisomeric imides.

  • Resolution (Optional) : If enantiopure compounds are required for pharmacological testing, resolve the racemates using validated chiral ester auxiliaries[1].

Workflow Step1 1. Dry Mixing Anhydride + Amine Step2 2. Thermal Melt (150°C) Step1->Step2 Step3 3. Dehydration (H2O Removal) Step2->Step3 Step4 4. Anti-Solvent Precipitation Step3->Step4 Step5 5. Filtration & Resolution Step4->Step5

Experimental workflow for the solvent-free synthesis of atropisomeric imides.

Quantitative Data Summary

The following table summarizes the reactivity and yields of 3,3-diphenyloxolane-2,5-dione with various nucleophiles, highlighting the impact of reaction conditions on the final product state.

NucleophileReaction ConditionsMajor ProductYield (%)Stereochemical Note
2-Amino-3-methylbenzoic acid150 °C, Neat (Solvent-free)Atropisomeric Imide96%Racemic mixture, resolvable[1]
7-Methylquinolin-8-amine150 °C, Neat (Solvent-free)Atropisomeric Imide80%Racemic mixture, resolvable[1]
p-ToluidineRoom Temp, SolventAmic Acid (Acyclic)>85%Optically active if starting from resolved anhydride

Broader Applications in Materials Science

Beyond small-molecule drug development, the unique structural rigidity imparted by the gem-diphenyl motif has found utility in polymer chemistry and advanced energy materials. 3,3-Diphenyloxolane-2,5-dione is cited as a critical prepolymerization agent in the formulation of high-molecular-weight aliphatic polyesters and as a specialized additive for alkali metal electrode treatment agents in secondary battery electrolytes[2]. The steric bulk prevents unwanted side reactions at the electrode interface, enhancing the longevity and stability of the battery module.

References

  • Title: Product Class 2: Triacylamines, Imides (Diacylamines), and Related Compounds. Source: thieme-connect.de.
  • Title: Optical Antipodes. Source: RSC Publishing.
  • Title: WO2021020005A1 - Alkali metal electrode treatment agent, electrolytic solution for alkali metal secondary battery, alkali metal electrode, alkali metal secondary battery, and module. Source: Google Patents.

Sources

Foundational

The Electronic Architecture of Diphenyl-Substituted Cyclic Anhydrides: A Technical Guide

Executive Summary Diphenyl-substituted cyclic anhydrides, epitomized by 2,3-diphenylmaleic anhydride (DPMA), represent a highly versatile class of electron-deficient organic molecules. Characterized by a central cyclic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl-substituted cyclic anhydrides, epitomized by 2,3-diphenylmaleic anhydride (DPMA), represent a highly versatile class of electron-deficient organic molecules. Characterized by a central cyclic anhydride core flanked by two phenyl rings, these compounds exhibit a unique interplay of steric hindrance and π -conjugation. This structural dichotomy gives rise to exceptional photophysical phenomena—such as Aggregation-Induced Emission (AIE) and photochromism—as well as robust electrochemical properties, including the ability to stabilize multivalent radical anions.

This whitepaper provides an in-depth analysis of the electronic properties of diphenyl-substituted cyclic anhydrides, detailing the causality behind their optoelectronic behavior, and establishing self-validating experimental protocols for their characterization.

Molecular Orbital Dynamics and the HOMO-LUMO Gap

The electronic properties of diphenylmaleic anhydrides are fundamentally governed by the electron-withdrawing nature of the dicarbonyl anhydride moiety, which acts as a potent electron acceptor (dienophile), and the electron-donating or sterically demanding nature of the substituted phenyl rings.

In the ground state, steric repulsion between the ortho-protons of the adjacent phenyl rings prevents the molecule from adopting a fully planar conformation[1]. This twisting partially decouples the π -system of the phenyl rings from the maleic anhydride core. Consequently, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the twisted phenyl substituents, while the Lowest Unoccupied Molecular Orbital (LUMO) is highly concentrated on the electron-deficient maleic anhydride ring.

Upon photoexcitation, the molecule undergoes a distinct Intramolecular Charge Transfer (ICT). Molecular orbital calculations indicate that the coefficients for the HOMO and LUMO at the carbons undergoing bond formation become highly reactive, facilitating processes such as photocyclization under specific anaerobic or oxidative conditions[2].

Photophysical Properties: AIE and Photochromism

Traditional planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to π−π stacking in the solid state. In stark contrast, diphenyl-substituted cyclic anhydrides frequently exhibit Aggregation-Induced Emission (AIE) or Dual-State Emission (DSE) [3].

The Causality of AIE

In dilute solutions, the phenyl rings of DPMA are free to rotate. Upon UV excitation, the energy of the excited state ( S1​ ) is rapidly dissipated through non-radiative pathways driven by these intramolecular rotations. However, when the molecules aggregate (e.g., in poor solvents or the solid state), spatial constraints physically block the rotation of the phenyl rings. This Restriction of Intramolecular Rotation (RIR) shuts down the non-radiative decay channels, forcing the molecule to relax via radiative decay, thereby emitting intense fluorescence.

AIE_Mechanism GS Ground State (S0) Diphenylmaleic Anhydride EX Excited State (S1) Charge Transfer GS->EX hν (UV Excitation) SOL Dilute Solution (Free Rotation) EX->SOL Solvated AGG Aggregated State (Restricted Rotation) EX->AGG Poor Solvent / Solid NR Non-Radiative Decay (Fluorescence Quenching) SOL->NR Energy dissipation via phenyl twisting RAD Radiative Decay (Intense AIE Emission) AGG->RAD Blocked twisting

Caption: Photophysical mechanism of Aggregation-Induced Emission (AIE) in diphenyl-substituted cyclic anhydrides.

Electrochemical Properties and Redox Behavior

The cyclic anhydride core is highly electrophilic. Electrochemical studies, particularly Cyclic Voltammetry (CV), reveal that diphenyl-substituted cyclic anhydrides can reversibly accept electrons to form stable radical anions, and at more negative potentials, dianions[4].

The first reduction potential typically occurs between −1.1 V and −1.5 V (vs. Fc/Fc+ ), depending on the electronic nature of the substituents on the phenyl rings. Electron-donating groups (e.g., methoxy or amine derivatives) push the reduction potential to more negative values by destabilizing the radical anion, whereas electron-withdrawing groups (e.g., fluorine) stabilize the injected electron, shifting the reduction potential positively.

Quantitative Data Summary

Note: Values are representative approximations derived from literature consensus on diarylmaleic anhydride derivatives.

Compound TypeSubstituentFirst Reduction ( Ered1​ , V)HOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Emission Behavior
DPMA Unsubstituted-1.35-6.10-3.202.90Weak AIE (Blue)
BPMA Benzene-fused-1.28-5.85-3.352.50Strong AIE (Green)
F-DPMA 4-Fluoro-1.15-6.25-3.502.75AIE (Blue-Green)
MeO-DPMA 4-Methoxy-1.52-5.50-3.052.45DSE (Yellow)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to verify the integrity of the data.

Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)

Objective: Determine the reduction potentials and calculate the LUMO energy levels of the anhydride. Rationale: Acetonitrile ( CH3​CN ) is chosen as the solvent due to its wide electrochemical window and ability to stabilize radical anions. Tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) is used as the supporting electrolyte to minimize migration currents[5].

  • Electrolyte Preparation: Dissolve 0.1 M Bu4​NPF6​ in anhydrous, HPLC-grade CH3​CN . Validation: Run a blank scan to ensure no faradaic currents exist between +1.0 V and −2.0 V.

  • Sample Addition: Add the diphenyl-substituted cyclic anhydride to achieve a 1.0 mM concentration.

  • Deoxygenation: Purge the solution with ultra-pure Argon for 10 minutes. Causality: Oxygen is easily reduced to superoxide at ≈−1.0 V, which would overlap with and obscure the anhydride's reduction wave.

  • Data Acquisition: Use a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Scan at 100 mV/s from 0 V to −2.0 V.

  • Internal Calibration (Critical Step): Add 1.0 mM Ferrocene ( Fc ) to the cell and record a final scan. Causality: The Fc/Fc+ redox couple provides an absolute reference point, correcting for any junction potential drifts in the reference electrode.

  • Calculation: Calculate the LUMO using the empirical formula: ELUMO​=−e(Ered,onset​−EFc/Fc+​+4.8) eV.

CV_Workflow Prep Electrolyte Prep (0.1 M Bu4NPF6 in CH3CN) Degas Deoxygenation (Ar Purge, 10 min) Prep->Degas Scan CV Scanning (Working: Glassy Carbon) Degas->Scan Calib Internal Calibration (Ferrocene/Ferrocenium) Scan->Calib Analysis HOMO/LUMO Calculation Calib->Analysis

Caption: Standardized electrochemical workflow for determining reduction potentials and HOMO/LUMO levels.

Protocol 2: Photophysical & AIE Characterization

Objective: Quantify the Aggregation-Induced Emission properties. Rationale: Tetrahydrofuran (THF) is a good solvent for the anhydride, while water is a poor solvent. By titrating water into the THF solution, we force the hydrophobic diphenyl groups to aggregate[3].

  • Stock Solution: Prepare a 10 μ M solution of the anhydride in spectroscopic grade THF.

  • Fractional Mixtures: Prepare 11 vials. To each, add varying ratios of THF and Water ( fw​ = 0%, 10%, ... 90%, 99% v/v) while keeping the final concentration of the anhydride constant at 10 μ M.

  • Equilibration: Sonicate for 1 minute and let stand for 15 minutes. Causality: Ensures uniform nano-aggregate formation rather than bulk precipitation.

  • Spectroscopy: Measure the UV-Vis absorption to verify baseline scattering (a rising tail in the visible region confirms nano-aggregate formation). Then, measure the Photoluminescence (PL) spectra.

  • Validation: Plot the relative emission intensity ( I/I0​ ) against the water fraction ( fw​ ). A sharp exponential increase in intensity past a critical water fraction (usually 60-70%) definitively validates the RIR mechanism and AIE property.

Conclusion

The electronic properties of diphenyl-substituted cyclic anhydrides offer a masterclass in the intersection of steric design and π -electron modulation. By understanding the causality between their twisted ground-state conformations and their highly localized LUMO states, researchers can rationally design derivatives for advanced applications. Whether leveraging their AIE properties for bio-imaging or their stable radical anions for organic electronics and molecular logic operations, these cyclic anhydrides remain a highly fertile ground for chemical innovation.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3,3-Diphenyloxolane-2,5-dione: Melting and Boiling Point Determination

Abstract The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical research. These parameters are not merely identification t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical research. These parameters are not merely identification tags; they provide profound insights into a compound's purity, stability, and intermolecular forces, which are critical for drug development, process chemistry, and material science. This guide provides a comprehensive, technically-grounded framework for the accurate determination of the melting and boiling points of 3,3-Diphenyloxolane-2,5-dione, a substituted succinic anhydride derivative. We will delve into the theoretical underpinnings of phase transitions, present authoritative, step-by-step experimental protocols based on OECD guidelines, and address the specific chemical liabilities of the target molecule, such as thermal decomposition, that can impact experimental outcomes.

Introduction: The Criticality of Phase Transition Data

In the rigorous landscape of scientific research and drug development, the melting point (Tfus) and boiling point (Tboil) are foundational data points. The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1][2] For a pure crystalline solid, this transition occurs over a narrow temperature range, making it a reliable indicator of purity.[3] The presence of impurities typically causes a depression and broadening of the melting range.[3]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[4][5] This property is an indicator of a molecule's volatility and is directly related to the strength of its intermolecular forces.[5] For professionals in drug development, these values are indispensable for everything from designing purification strategies (crystallization, distillation) to assessing the stability of active pharmaceutical ingredients (APIs) during manufacturing and storage.

This document serves as a detailed guide for researchers and scientists tasked with determining these key properties for 3,3-Diphenyloxolane-2,5-dione.

Compound Profile: 3,3-Diphenyloxolane-2,5-dione

3,3-Diphenyloxolane-2,5-dione, also known as diphenylsuccinic anhydride, belongs to the class of succinic anhydrides. Its structure, featuring a five-membered oxolane ring with two phenyl substituents on the same carbon atom, suggests a rigid, bulky molecule. These structural characteristics will influence its intermolecular interactions and, consequently, its melting and boiling points.

Table 1: Physicochemical Properties of 3,3-Diphenyloxolane-2,5-dione

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₃
Molar Mass252.27 g/mol
Predicted Melting PointData not available in searched literature.
Predicted Boiling PointData not available in searched literature.

Part I: Melting Point Determination

The determination of the melting point is guided by the principles laid out in OECD Guideline 102.[1] This guideline describes several methods, with the capillary method being the most common and accessible for crystalline organic compounds.[1]

Principle of the Capillary Method

A small, finely powdered sample of the solid is packed into a thin-walled glass capillary tube.[2] This tube is attached to a thermometer or placed within a heating block apparatus and heated slowly and uniformly. The temperatures at which the substance first begins to liquefy (onset) and when it becomes completely liquid (completion) are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Experimental Protocol: Capillary Method

This protocol is a self-validating system. An initial, rapid determination provides an approximate melting point, which then allows for a second, more precise measurement with a slower heating rate.

Materials:

  • 3,3-Diphenyloxolane-2,5-dione, finely powdered

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)[6] or a Thiele tube setup[6]

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation: Place a small amount of 3,3-Diphenyloxolane-2,5-dione on a clean, dry surface. Gently jab the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the sample is visible through the viewing lens.

  • Initial (Rapid) Determination: Heat the apparatus at a relatively fast rate (e.g., 10-20°C per minute) to determine an approximate melting range. This prevents unnecessary time spent on slow heating far from the melting point.[3]

  • Cooling and Second Trial: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. A fresh sample in a new capillary tube must be used for the next determination.[6]

  • Accurate Determination: Begin heating again. When the temperature is about 20°C below the approximate melting point, reduce the heating rate significantly to about 1-2°C per minute.[6]

  • Data Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts.[6]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a highly pure sample, this range should be narrow.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Powder the sample B Pack capillary tube (2-3 mm height) A->B C Place in apparatus B->C D Rapid heating for approximate Tfus C->D E Cool apparatus D->E F Slow heating (1-2°C/min) near Tfus E->F G Record T1 (onset) and T2 (completion) F->G H Report as range T1 - T2 G->H I Assess purity based on range width H->I

Caption: Workflow for determining melting point via the capillary method.

Part II: Boiling Point Determination

The determination of boiling point is governed by OECD Guideline 103, which outlines several acceptable methods, including distillation, dynamic methods, and the Siwoloboff method (a capillary-based technique suitable for small sample volumes).[4][7]

Principle of the Capillary Method (Siwoloboff)

This method is ideal for small quantities of a substance.[8] A small sample tube containing the liquid is heated in a bath. An inverted, smaller capillary tube (fusion tube) is placed inside the sample. As the liquid is heated, the air trapped in the inverted capillary expands and escapes.[9] As the temperature approaches the boiling point, the vapor of the substance replaces the air in the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[9] The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary tube.[8][9]

Causality and Experimental Choices: The Challenge of Thermal Stability

A critical consideration for 3,3-Diphenyloxolane-2,5-dione is its identity as a succinic anhydride derivative. Anhydrides can be susceptible to thermal decomposition at elevated temperatures. Studies on succinic anhydride itself show decomposition at temperatures between 625-775 K (352-502°C), yielding products like CO₂, CO, and ethylene.[10][11] While the diphenyl substitution may alter the stability, the potential for decomposition at or near the boiling point cannot be ignored.

Why this matters: If the compound decomposes, the observed "boiling point" will not be a true physical constant but rather the temperature of decomposition. This would manifest as charring, color change, or inconsistent boiling behavior. Therefore, the experimental approach must be designed to detect this. Differential Scanning Calorimetry (DSC), as described in OECD Guideline 102 for melting point, can also be used to detect exothermic decomposition events.[12]

Experimental Protocol: Siwoloboff Method

Materials:

  • 3,3-Diphenyloxolane-2,5-dione (ensure it is liquid; if solid at room temp, it must be melted first)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (one end sealed)

  • Thiele tube or other heating bath apparatus

  • High-boiling point heating fluid (e.g., mineral oil, silicone oil)

  • Calibrated thermometer

  • Means to attach the test tube to the thermometer (e.g., rubber band)

Procedure:

  • Sample Preparation: Add a small amount of liquid 3,3-Diphenyloxolane-2,5-dione to the small test tube (to a depth of about 1-2 cm).

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in the heating bath. Begin heating the apparatus gently and continuously.[8]

  • Observation: Watch the inverted capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

  • Identifying the Boiling Point: Continue heating until a rapid, continuous stream of bubbles escapes from the capillary.[8] This indicates the temperature is slightly above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. Observe the capillary closely. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8]

  • Record Pressure: The ambient barometric pressure must be recorded at the time of the experiment, as the boiling point is pressure-dependent.[13]

  • Visual Inspection: Note any signs of decomposition (e.g., darkening of the liquid) during heating.

Workflow Diagram: Boiling Point Determination (Siwoloboff)

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Add liquid sample to test tube B Insert inverted capillary tube A->B C Assemble with thermometer and immerse in bath B->C D Heat gently until rapid bubbling occurs C->D E Remove heat source D->E F Observe cooling E->F G Record temperature when liquid enters capillary F->G H Report temperature as Tboil G->H I Record barometric pressure H->I J Note any signs of decomposition H->J

Caption: Workflow for Siwoloboff boiling point determination.

Conclusion

The determination of the melting and boiling points of 3,3-Diphenyloxolane-2,5-dione requires a methodologically sound and cautious approach. While the procedures themselves are standard, the chemical nature of the compound necessitates careful observation for potential thermal decomposition, particularly during boiling point measurement. Adherence to established protocols, such as those outlined by the OECD, ensures data that is not only accurate and reproducible but also authoritative. The workflows and principles detailed in this guide provide the necessary framework for researchers to confidently characterize this and other novel compounds, generating the high-quality data essential for advancing scientific discovery and development.

References

  • (No author given). (r)-3-Phenylhexane-2,5-dione | C12H14O2 | CID 44462905. PubChem. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2796. Retrieved from [Link]

  • Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Science Publishing. Retrieved from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Psomiadou, E., et al. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylacetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

  • MDPI. (2023, May 25). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Diphenylacetylene (CAS 501-65-5) - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (2023, May 8). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Retrieved from [Link]

  • Chemsrc. (2025, August 28). Diphenylacetylene | CAS#:501-65-5. Retrieved from [Link]

  • (No author given). (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Oct-3-EN-1-YL)oxolane-2,5-dione. Retrieved from [Link]

  • Regulations.gov. (2018, July 9). Final Report Determination of Melting Point of RCX 18-839. Retrieved from [Link]

  • Food Safety Authority of Ireland. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3,3-Diphenyloxolane-2,5-dione (2,2-Diphenylsuccinic Anhydride)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 3,3-Diphenyloxolane-2,5-dione (commonly referred to as 2,2-diphenylsuccinic anhydride) is a highly valued electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

3,3-Diphenyloxolane-2,5-dione (commonly referred to as 2,2-diphenylsuccinic anhydride) is a highly valued electrophilic building block in organic synthesis. It is predominantly utilized in the preparation of[1][2] and N-substituted succinimides, which are heavily investigated for their [3]. This application note details a robust, self-validating protocol for the synthesis of 3,3-diphenyloxolane-2,5-dione via the dehydration of 2,2-diphenylsuccinic acid using acetyl chloride[1].

Mechanistic Rationale & The Thorpe-Ingold Effect

The transformation of a dicarboxylic acid into a cyclic anhydride is an endothermic dehydration process that requires an activating agent.

  • Role of Acetyl Chloride: Acetyl chloride functions dually as the solvent and the dehydrating reagent. It reacts with one of the carboxylic acid groups of 2,2-diphenylsuccinic acid to form a highly reactive mixed anhydride intermediate[1].

  • Causality of Cyclization: The electrophilic carbonyl carbon of this mixed anhydride is subsequently attacked by the adjacent nucleophilic carboxylic acid oxygen. This intramolecular acyl substitution expels acetic acid and hydrogen chloride gas as volatile byproducts, driving the equilibrium forward[1].

  • The Thorpe-Ingold Effect: The presence of the geminal diphenyl groups at the C2 position drastically reduces the conformational degrees of freedom of the alkyl chain. This steric crowding forces the two carboxylate groups into close spatial proximity, significantly lowering the activation energy required for ring closure compared to an unsubstituted succinic acid.

Experimental Workflow Visualization

Workflow SM 2,2-Diphenylsuccinic Acid (Starting Material) Intermediate Mixed Anhydride Intermediate SM->Intermediate Acylation (Reflux) Reagent Acetyl Chloride (Dehydrating Agent) Reagent->Intermediate Product 3,3-Diphenyloxolane-2,5-dione (Target Anhydride) Intermediate->Product Intramolecular Cyclization Byproduct HCl & Acetic Acid (Volatile Byproducts) Intermediate->Byproduct Elimination (Vacuum Removal)

Reaction workflow for the synthesis of 3,3-diphenyloxolane-2,5-dione via acetyl chloride dehydration.

Step-by-Step Protocol

Materials & Reagents
  • 2,2-Diphenylsuccinic acid (Starting Material)

  • Acetyl chloride (Reagent/Solvent, excess)

  • Petroleum ether or Hexane (Ice-cold, for trituration)

Methodology
  • Reaction Setup: Into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylsuccinic acid (e.g., 10.0 mmol). Attach a reflux condenser fitted with a calcium chloride drying tube to exclude ambient moisture.

    • Causality: Cyclic anhydrides are highly moisture-sensitive; excluding water prevents the premature hydrolysis of the mixed anhydride intermediate and the final product.

  • Reagent Addition: Slowly add acetyl chloride (50.0 mmol, 5 equivalents) to the flask at room temperature.

    • Causality: Using an excess of acetyl chloride ensures it acts as a solvent to maintain a homogenous reaction mixture while pushing the reaction kinetics toward complete acylation[1].

  • Reflux & Cyclization: Heat the reaction mixture to a gentle reflux (approx. 50–55 °C) for 3 hours.

    • Observation: The evolution of HCl gas will occur. The reaction is complete when the suspension turns into a clear solution, indicating the consumption of the highly polar diacid.

  • Isolation via Concentration: Allow the flask to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the unreacted acetyl chloride and acetic acid byproduct under reduced pressure.

    • Causality: The removal of these volatile components prevents reverse hydrolysis and facilitates the precipitation of the target anhydride.

  • Purification: Triturate the resulting crude solid with ice-cold petroleum ether (20 mL). Filter the precipitate through a Büchner funnel and dry under high vacuum to afford the product as [4].

Data Presentation & Analytical Validation

To ensure the integrity of the synthesized 3,3-diphenyloxolane-2,5-dione, the following analytical parameters must be verified[4]:

ParameterExpected Value / ObservationAnalytical Significance
Appearance Needle-like crystalsIndicates high purity and successful crystallization[4].
Yield 85 – 95%Demonstrates the efficiency of the Thorpe-Ingold effect on cyclization.
Melting Point 89 – 91 °CConfirms product identity; a depressed melting point indicates unreacted diacid[4].
IR (KBr) 1770 cm⁻¹, 1700 cm⁻¹Characteristic asymmetric and symmetric C=O stretches of the cyclic anhydride[4].
¹H NMR (CDCl₃) δ 3.66 (s, 2H), 7.36 (s, 10H)Confirms the intact oxolane ring (CH₂) and gem-diphenyl substitution[4].

Troubleshooting & Self-Validating Systems

  • Spectroscopic Validation: The most immediate self-validating check is Fourier Transform Infrared (FT-IR) spectroscopy. The starting material (2,2-diphenylsuccinic acid) exhibits a broad, dominant O-H stretching band between 2500–3300 cm⁻¹. The complete disappearance of this band, coupled with the emergence of the sharp anhydride doublets at 1770 cm⁻¹ and 1700 cm⁻¹, definitively confirms successful cyclization[4].

  • Hydrolysis Reversal: If the isolated product exhibits a broad OH peak in the IR spectrum or a melting point significantly below 89 °C, it indicates that the anhydride has absorbed atmospheric moisture and partially hydrolyzed back to the diacid.

    • Corrective Action: Re-subject the mixture to a brief reflux in acetyl chloride, followed by rigorous vacuum drying and storage in a desiccator over phosphorus pentoxide (P₂O₅).

References

  • Katritzky, A. R., Nair, S. K., Witek, R. M., & Hutchins, S. M. (2003). Synthesis of 3,3-diarylpyrrolidines from diaryl ketones. ARKIVOC, 2003(5), 9-18. URL:[Link]

  • Kayser, M. M., & Morand, P. (1980). Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry, 58(23), 2484-2490. URL:[Link]

  • Petković Cvetković, J., et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Hemijska Industrija, 73(2), 125–137. URL:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3,3-Diphenyloxolane-2,5-dione in Anticonvulsant Drug Synthesis

Introduction: The Significance of Privileged Scaffolds in Anticonvulsant Drug Discovery The development of effective anticonvulsant drugs is a cornerstone of neuropharmacology. A significant number of clinically importan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Privileged Scaffolds in Anticonvulsant Drug Discovery

The development of effective anticonvulsant drugs is a cornerstone of neuropharmacology. A significant number of clinically important antiepileptic drugs (AEDs) are built around specific heterocyclic scaffolds, which are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. Among these, the hydantoin and succinimide moieties are particularly noteworthy. Phenytoin (5,5-diphenylhydantoin), a hydantoin derivative, has been a mainstay in the treatment of epilepsy for decades.[1] Similarly, succinimide derivatives have shown considerable promise as anticonvulsant agents.[2][3][4][5]

This technical guide focuses on the strategic use of 3,3-diphenyloxolane-2,5-dione , also known as diphenylsuccinic anhydride, as a pivotal intermediate in the synthesis of these crucial anticonvulsant scaffolds. We will provide detailed protocols for the synthesis of this intermediate and its subsequent conversion to the anticonvulsant drug, phenytoin. The underlying chemical principles and the rationale for the chosen experimental conditions will be thoroughly discussed to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Synthesis of the Key Intermediate: 3,3-Diphenyloxolane-2,5-dione

The journey to our target anticonvulsants begins with the synthesis of the key intermediate, 3,3-diphenyloxolane-2,5-dione. A common and efficient route to this anhydride is through the dehydration of its corresponding dicarboxylic acid, diphenylsuccinic acid.

Protocol 1: Synthesis of Diphenylsuccinic Acid

Diphenylsuccinic acid can be prepared via several methods.[6][7][8] The following protocol is a representative example.

Reaction Scheme:

Benzaldehyde Benzaldehyde Benzoin Benzoin Benzaldehyde->Benzoin Benzoin Condensation Benzil Benzil Benzoin->Benzil Oxidation Diphenylsuccinic_Acid Diphenylsuccinic Acid Benzil->Diphenylsuccinic_Acid Benzilic Acid Rearrangement

Figure 1: A possible synthetic route to Diphenylsuccinic Acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Molar Equiv.)
Benzil210.231.0
Sodium Hydroxide40.002.2
Ethanol46.07As solvent
Hydrochloric Acid36.46To acidify
Water18.02As solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 eq) in ethanol.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water to the benzil solution.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Acidify the reaction mixture with hydrochloric acid until a white precipitate of diphenylsuccinic acid is formed.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure diphenylsuccinic acid.[6]

Protocol 2: Synthesis of 3,3-Diphenyloxolane-2,5-dione (Diphenylsuccinic Anhydride)

The synthesized diphenylsuccinic acid is then converted to the corresponding anhydride by dehydration.

Reaction Scheme:

Diphenylsuccinic_Acid Diphenylsuccinic Acid Diphenylsuccinic_Anhydride 3,3-Diphenyloxolane-2,5-dione Diphenylsuccinic_Acid->Diphenylsuccinic_Anhydride Dehydration (e.g., with Acetyl Chloride)

Figure 2: Synthesis of 3,3-Diphenyloxolane-2,5-dione.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Molar Equiv.)
Diphenylsuccinic Acid270.271.0
Acetyl Chloride78.502.0-2.5
Anhydrous Toluene92.14As solvent

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend diphenylsuccinic acid (1.0 eq) in anhydrous toluene.

  • Slowly add acetyl chloride (2.0-2.5 eq) to the suspension with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The solid diphenylsuccinic acid will gradually dissolve as it converts to the more soluble anhydride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess acetyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 3,3-diphenyloxolane-2,5-dione, which can be purified by recrystallization from a suitable solvent like a mixture of toluene and hexane.

Synthesis of 5,5-Diphenylhydantoin (Phenytoin) from 3,3-Diphenyloxolane-2,5-dione

The core of this application note is the conversion of 3,3-diphenyloxolane-2,5-dione into the potent anticonvulsant, phenytoin. This transformation leverages the reactivity of the anhydride with urea to form the hydantoin ring system.

Proposed Protocol 3: Synthesis of 5,5-Diphenylhydantoin

This proposed protocol is based on the well-established reaction of anhydrides with urea to form imides.[9][10][11]

Reaction Scheme:

Diphenylsuccinic_Anhydride 3,3-Diphenyloxolane-2,5-dione Phenytoin 5,5-Diphenylhydantoin (Phenytoin) Diphenylsuccinic_Anhydride->Phenytoin Fusion or High-Temperature Reaction Urea Urea Urea->Phenytoin

Figure 3: Proposed synthesis of Phenytoin from 3,3-Diphenyloxolane-2,5-dione.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Molar Equiv.)
3,3-Diphenyloxolane-2,5-dione252.261.0
Urea60.061.1-1.5
High-boiling solvent (optional)--

Procedure:

  • In a dry flask, thoroughly mix 3,3-diphenyloxolane-2,5-dione (1.0 eq) and urea (1.1-1.5 eq).

  • Heat the mixture in an oil bath to a temperature above the melting points of the reactants (typically 150-180°C). The reaction can be performed neat (solvent-free) or in a high-boiling inert solvent like N,N-dimethylformamide (DMF) to ensure a homogeneous reaction mixture.

  • Maintain the temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature. If the reaction was performed neat, the solidified mass can be triturated with a suitable solvent like ethanol or water to remove any unreacted urea.

  • Collect the crude phenytoin by filtration.

  • Purify the product by recrystallization from ethanol to obtain pure 5,5-diphenylhydantoin.

Reaction Mechanism and Scientific Rationale

The synthesis of 5,5-diphenylhydantoin from 3,3-diphenyloxolane-2,5-dione and urea is proposed to proceed through the following steps:

  • Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form an N-acylurea intermediate.

  • Intramolecular Cyclization: The second amino group of the urea moiety then undergoes an intramolecular nucleophilic attack on the other carbonyl group of the intermediate.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable five-membered hydantoin ring of phenytoin.

The use of elevated temperatures is crucial to overcome the activation energy for both the initial nucleophilic attack and the subsequent dehydration step. Performing the reaction without a solvent (neat) can be advantageous in terms of green chemistry principles, reducing solvent waste.[8]

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Melting Point: Comparison with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups (e.g., C=O and N-H stretches in the hydantoin ring).

  • Mass Spectrometry: To determine the molecular weight.

Conclusion

3,3-Diphenyloxolane-2,5-dione serves as a valuable and versatile intermediate in the synthesis of anticonvulsant drugs, particularly those based on the hydantoin scaffold. The protocols outlined in this guide provide a clear and scientifically grounded pathway for the preparation of this key intermediate and its subsequent conversion to the widely used antiepileptic drug, phenytoin. By understanding the underlying reaction mechanisms, researchers can further optimize these procedures and explore the synthesis of novel anticonvulsant agents based on this privileged structural motif.

References

  • Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.).
  • Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate. (n.d.). Google Patents.
  • Grzegożek, M., Nowak, K., & Szpakiewicz, B. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molbank, 2006(3), M480.
  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • phenylsuccinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. (n.d.). Retrieved from [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024, October 14). ChemRxiv. Retrieved from [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PMC. Retrieved from [Link]

  • MARSHALL, P. G., & VALLANCE, D. K. (1954). Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds. Journal of Pharmacy and Pharmacology, 6(10), 740–746.
  • Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives. (1981). PubMed. Retrieved from [Link]

  • Phenyl succinic acid preparation method. (n.d.). Google Patents.
  • 3-aminopyrrole-2,5-diones 3*. Synthesis of benzenehexa-carboxylic acid trimethylimide and 1,1′-dimethyl-4-methylamino-[3,3′]bipyrrolyl-2,5,2′,5′-tetraone by the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride. (2017, January 12). ResearchGate. Retrieved from [Link]_

  • Succinic acid, phenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Study of Anticonvulsant Drug (Phenytoin) Along with Synthesis and Pharmacological Effect. (2022, December 15). International Journal of Medical Sciences and Pharma Research. Retrieved from [Link]

  • Dilantin, 5,5-Diphenylhydantoin. (2014, December 25). Organic Synthesis International. Retrieved from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021, December 3). MDPI. Retrieved from [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015, July 6). JSciMed Central. Retrieved from [Link]

  • An improved process for the preparation of phenytoin sodium. (n.d.). Google Patents.
  • Synthesis of New Optically Active and Racemic Phenylsuccinamic Acids. (n.d.). Retrieved from [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative''. (n.d.). Retrieved from [Link]

  • Microwave Assisted Synthesis and Characterization of Phenytoin. (2010, December 18). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. (1977). PubMed. Retrieved from [Link]

  • Phthalimide synthesis. (2025, February 9). PierpaLab. Retrieved from [Link]

  • Expirement No 2. (n.d.). Scribd. Retrieved from [Link]

  • A convenient procedure for the synthesis of phthalimides under microwave irradiation. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Ring-Opening Polymerization of 3,3-Diphenyloxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide to the ring-opening polymerization (ROP) of 3,3-diphenyloxolane-2,5-dione. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide to the ring-opening polymerization (ROP) of 3,3-diphenyloxolane-2,5-dione. This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development who are interested in synthesizing and characterizing the resulting polyester, poly(α,α-diphenyl-β-propiolactone). The guide covers various polymerization techniques, including anionic, cationic, and organocatalytic methods. Detailed experimental protocols, mechanistic insights, and characterization techniques are provided to enable the successful synthesis and analysis of this novel polymer.

Introduction: The Potential of Poly(α,α-diphenyl-β-propiolactone)

3,3-Diphenyloxolane-2,5-dione is a cyclic ester monomer that, upon ring-opening polymerization (ROP), yields poly(α,α-diphenyl-β-propiolactone). The presence of the bulky diphenyl groups on the polymer backbone is anticipated to impart unique physical and chemical properties, such as high thermal stability, altered solubility, and potentially interesting biocompatibility and biodegradability profiles. These characteristics make it a promising candidate for applications in drug delivery, biomedical devices, and advanced materials.

The polymerization of this monomer can be achieved through several established ROP techniques. The choice of method will significantly influence the polymer's molecular weight, polydispersity, and end-group functionality. This guide will explore the theoretical and practical aspects of the most relevant ROP methodologies.

Core Principles of Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the addition of the monomer to the chain.[1][2] The driving force for this reaction is often the relief of ring strain in the monomer. Depending on the nature of the initiator and the monomer, ROP can proceed through different mechanisms, primarily cationic, anionic, or coordination-insertion pathways.[3]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is initiated by a nucleophilic attack on the cyclic ester.[1][3] This method is known for its ability to produce polymers with well-defined molecular weights and narrow polydispersity, especially when conducted under high-purity conditions.[4]

Mechanism of Anionic ROP

The AROP of 3,3-diphenyloxolane-2,5-dione is initiated by a strong nucleophile, such as an alkoxide or an organometallic compound. The initiator attacks the carbonyl carbon of the monomer, leading to the opening of the ester ring and the formation of an alkoxide propagating species. This process continues with the newly formed active center attacking subsequent monomer molecules.

AROP_Mechanism initiator Initiator (Nu⁻) intermediate Tetrahedral Intermediate initiator->intermediate Nucleophilic Attack monomer 3,3-Diphenyloxolane-2,5-dione monomer->intermediate propagating Propagating Alkoxide intermediate->propagating Ring-Opening polymer Polymer Chain propagating->polymer Propagation next_monomer Next Monomer next_monomer->polymer

Caption: Anionic Ring-Opening Polymerization Mechanism.

Experimental Protocol for Anionic ROP

Materials:

  • 3,3-Diphenyloxolane-2,5-dione (recrystallized and dried under vacuum)

  • Anhydrous tetrahydrofuran (THF)

  • Initiator solution (e.g., potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS) in THF)[4]

  • Methanol (for termination)

  • Hexanes (for precipitation)

Protocol:

  • Monomer Preparation: Rigorously dry the 3,3-diphenyloxolane-2,5-dione monomer under high vacuum to remove any traces of water, which can interfere with the polymerization.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Solvent and Monomer Addition: Add the desired amount of anhydrous THF to the flask via syringe, followed by the addition of the purified monomer. Stir until the monomer is completely dissolved.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the initiator solution dropwise via syringe. The reaction mixture may change color upon initiation.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the monomer conversion by taking aliquots and analyzing them via ¹H NMR.

  • Termination: Quench the polymerization by adding an excess of degassed methanol.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes.

  • Purification: Collect the polymer by filtration and wash it with fresh hexanes. Dry the polymer under vacuum to a constant weight.

ParameterRecommended RangeRationale
Monomer:Initiator Ratio 25:1 to 500:1Controls the target molecular weight.
Temperature -78 °C to 25 °CLower temperatures can improve control over the polymerization and reduce side reactions.[4]
Solvent Anhydrous THF, TolueneAprotic solvents are essential to prevent premature termination.
Initiator KOtBu, KHMDS, n-BuLiStrong nucleophiles capable of initiating polymerization.[4]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP involves the use of a cationic initiator to activate the monomer.[1] This method can be effective for cyclic esters, though it can sometimes be more prone to side reactions compared to anionic polymerization.[3]

Mechanism of Cationic ROP

In CROP, an electrophilic initiator, such as a strong acid or a Lewis acid, activates the carbonyl oxygen of the monomer. This makes the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through an active chain end that is positively charged.

CROP_Mechanism initiator Initiator (H⁺ or Lewis Acid) activated_monomer Activated Monomer initiator->activated_monomer Activation monomer 3,3-Diphenyloxolane-2,5-dione monomer->activated_monomer propagating Propagating Cationic Species activated_monomer->propagating Nucleophilic Attack by Monomer polymer Polymer Chain propagating->polymer Propagation next_monomer Next Monomer next_monomer->propagating OrganoROP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation monomer Purified Monomer mixing Mix Components under Inert Atmosphere monomer->mixing initiator Alcohol Initiator initiator->mixing catalysts Organocatalysts (e.g., DBU/TU) catalysts->mixing solvent Anhydrous Solvent solvent->mixing reaction Stir at Controlled Temperature mixing->reaction monitoring Monitor Conversion (NMR, GPC) reaction->monitoring quenching Quench Reaction monitoring->quenching precipitation Precipitate in Non-solvent quenching->precipitation drying Dry Polymer under Vacuum precipitation->drying

Caption: General Experimental Workflow for Organocatalytic ROP.

Experimental Protocol for Organocatalytic ROP

Materials:

  • 3,3-Diphenyloxolane-2,5-dione (purified and dried)

  • Anhydrous toluene or THF

  • Alcohol initiator (e.g., benzyl alcohol)

  • Organocatalysts (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea co-catalyst like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)) [5]* Methanol (for precipitation)

Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, add the purified monomer, alcohol initiator, and organocatalysts to a vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent and stir to dissolve all components.

  • Polymerization: Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) and stir for the desired duration.

  • Monitoring: Track the monomer conversion by taking samples for ¹H NMR analysis.

  • Termination and Isolation: Once the desired conversion is reached, remove the solvent under reduced pressure and dissolve the residue in a minimal amount of DCM. Precipitate the polymer in cold methanol.

  • Purification: Collect the polymer by filtration and dry it under vacuum.

ParameterRecommended RangeRationale
Monomer:Initiator:Catalyst Ratio 100:1:1 to 100:1:10The ratio can be tuned to control the polymerization rate and molecular weight distribution. [5]
Temperature 25 °C to 80 °CMild conditions are often sufficient for organocatalyzed ROP.
Solvent Toluene, THF, DCMChoice of solvent can influence catalyst activity and polymer solubility.
Catalyst System DBU/TU, TBDBifunctional catalyst systems are highly effective. [5][6][7]

Polymer Characterization

Thorough characterization of the synthesized poly(α,α-diphenyl-β-propiolactone) is crucial to understand its properties and suitability for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to confirm the polymer structure by identifying the characteristic peaks of the repeating unit and to determine the monomer conversion.

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. This is essential for assessing the level of control achieved during polymerization.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer, providing insights into its amorphous or semi-crystalline nature. [8]* Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. [9]

Conclusion

The ring-opening polymerization of 3,3-diphenyloxolane-2,5-dione offers a pathway to a novel polyester with potentially valuable properties. This guide provides a foundation for researchers to explore the synthesis of poly(α,α-diphenyl-β-propiolactone) using anionic, cationic, and organocatalytic techniques. The provided protocols are based on established principles for the ROP of related cyclic esters and should be considered as starting points for optimization. Careful purification of reagents and meticulous experimental technique are paramount for achieving well-defined polymers. The characterization methods outlined will be essential for validating the success of the polymerization and understanding the properties of the resulting material.

References

  • Göppert, N. E., Dirauf, M., Weber, C., & Schubert, U. S. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 43(23), 2200559. [Link]

  • American Chemical Society. (n.d.). Enhancing control and speed in anionic ring-opening polymerization: A continuous-flow approach for rapid, well-defined polymers in milliseconds. [Link]

  • Diva-Portal.org. (n.d.). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. [Link]

  • MDPI. (2013, April 25). Ring-Opening Polymerization—An Introductory Review. [Link]

  • ChemRxiv. (n.d.). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT). [Link]

  • National Institutes of Health. (2025, February 22). Cationic-anionic synchronous ring-opening polymerization. [Link]

  • ResearchGate. (2026, January 29). Organocatalyzed Ring‐Opening Polymerization of (S)‐3‐Benzylmorpholine‐2,5‐Dione | Request PDF. [Link]

  • ResearchGate. (n.d.). Polymerization overview Anionic ring-opening polymerization of the... | Download Scientific Diagram. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. [Link]

  • ResearchGate. (2016, February 8). Direct Synthesis of Hyperbranched Poly(acrylic acid-co-3-hydroxypropionate). [Link]

  • MDPI. (2019, October 10). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. [Link]

  • MDPI. (2023, January 29). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]

  • National Institutes of Health. (2024, March 21). Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes. [Link]

  • Oriental Journal of Chemistry. (2016, June 25). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. [Link]

  • Semantic Scholar. (2016, December 14). Special Issue “Ring-Opening Polymerization”. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Ring-Opening Metathesis Polymerization of o-Dialkoxy Paracyclophanedienes. [Link]

  • National Institutes of Health. (n.d.). Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials. [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of poly(3-hexanoyloxyethyl-2,5-thienylene) synthesized under different conditions: a comparative study. [Link]

  • ResearchGate. (2025, August 6). Synthesis and photopolymerization of oxetanes derived from bisphenol A | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and fluorescence spectral studies of poly (diphenylamine-aminophenol) copolymers using a reactive. [Link]

  • National Institutes of Health. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • Royal Society of Chemistry. (n.d.). 3,3″-di[(S)-(+)-2-methylbutyl]-2,2′:5′,2″-terthiophene: a new monomer precursor to chiral regioregular poly(thiophene). [Link]

  • SIOC Journals. (n.d.). Synthesis of β-(3,4-Dihydroxyphenyl)-α-hydroxy Propionic Acid Esters. [Link]

  • University of St. Thomas. (n.d.). A new synthetic route to poly[3-hydroxypropionic acid] (p[3-HP]): Ring-opening polymerization of 3-HP macrocyclic esters. [Link]

  • Keio University. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). [Link]

  • Google Patents. (n.d.). CN102746141A - Method for synthesizing beta-hydroxy propionic acid.

Sources

Application

Application Note: High-Yield Synthesis of 1-Substituted-3,3-Diphenylpyrrolidine-2,5-diones

Target Reaction: 3,3-Diphenyloxolane-2,5-dione (2,2-Diphenylsuccinic anhydride) + Primary Amines Application Area: Medicinal Chemistry, Anticonvulsant Drug Development, and Pharmacophore Synthesis Introduction & Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Reaction: 3,3-Diphenyloxolane-2,5-dione (2,2-Diphenylsuccinic anhydride) + Primary Amines Application Area: Medicinal Chemistry, Anticonvulsant Drug Development, and Pharmacophore Synthesis

Introduction & Pharmacological Relevance

3,3-Diphenyloxolane-2,5-dione, widely known in literature as 2,2-diphenylsuccinic anhydride, is a highly valued building block in the synthesis of specialized cyclic imides. The reaction of this anhydride with primary amines yields 1-substituted-3,3-diphenylpyrrolidine-2,5-diones (3,3-diphenylsuccinimides). These succinimide derivatives are privileged scaffolds in drug development, exhibiting profound anticonvulsant properties and serving as essential precursors for cytotoxic Mannich bases targeting various cancer cell lines 1[1]. Furthermore, their unique electrochemical properties make them excellent candidates for advanced pharmacokinetic profiling 2[2].

This application note provides researchers with field-validated, self-contained protocols to navigate the steric challenges of the gem-diphenyl moiety and achieve high-yield amidation and subsequent dehydrative cyclization.

Mechanistic Insights & Reaction Causality

The transformation of 3,3-diphenyloxolane-2,5-dione into a cyclic imide is a two-stage process.

  • Nucleophilic Ring Opening (Kinetic Step): The primary amine acts as a nucleophile, attacking the anhydride carbonyl. The massive steric bulk of the gem-diphenyl group at the 3-position forces the nucleophilic attack to occur preferentially at the less hindered C5 carbonyl, yielding a regioselective succinamic acid (amic acid) intermediate. This step is typically rapid and exothermic at room temperature.

  • Dehydrative Cyclization (Thermodynamic Step): The closure of the succinamic acid into the succinimide ring requires the elimination of a water molecule. Due to the stability of the amic acid and the steric crowding of the diphenyl groups, this step is kinetically sluggish. It strictly requires either strong thermal driving forces (azeotropic water removal) or specialized chemical dehydrating agents (e.g., APS-DMSO) to force the equilibrium toward the imide 3[3].

Mechanism A 3,3-Diphenyloxolane-2,5-dione (Anhydride) C Nucleophilic Attack Ring Opening A->C B Primary Amine (R-NH2) B->C D Succinamic Acid Intermediate C->D E Dehydrative Cyclization (-H2O) D->E F 1-Substituted-3,3-diphenyl- pyrrolidine-2,5-dione E->F

Reaction mechanism of 3,3-diphenyloxolane-2,5-dione with primary amines.

Experimental Workflows

To accommodate varying laboratory setups and substrate sensitivities, three distinct methodologies are provided.

Workflow Step1 1. Reagent Mixing Anhydride + Amine in Solvent Step2 2. Amic Acid Formation Stir at RT for 30-60 min Step1->Step2 Step3 3. Dehydration Strategy Step2->Step3 PathA Method A: Thermal Dean-Stark Reflux (Toluene) Step3->PathA PathB Method B: Chemical APS-DMSO System Step3->PathB PathC Method C: Microwave Solvent-free, 150°C Step3->PathC Step4 4. Isolation & Purification Precipitation / Chromatography PathA->Step4 PathB->Step4 PathC->Step4

Experimental workflows for synthesizing 3,3-diphenylsuccinimides.

Protocol A: Conventional Thermal Dehydration (Dean-Stark)

Best for: Highly stable aliphatic or aromatic amines; large-scale synthesis. Causality: Utilizing toluene allows the reaction to reach 110°C, while the Dean-Stark apparatus physically removes water as an azeotrope. According to Le Chatelier’s principle, this continuous removal of the byproduct irreversibly drives the cyclization forward.

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-diphenyloxolane-2,5-dione (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (0.2 M).

  • Amic Acid Formation: Add the primary amine (1.1 equiv) dropwise at room temperature. Stir for 1 hour. A white precipitate (the amic acid) may form.

  • Cyclization: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110°C) for 12–24 hours until water ceases to collect in the trap.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove uncyclized amic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Radical-Mediated Dehydrative Cyclization (APS-DMSO)

Best for: Electron-rich or sterically hindered anilines; acid-sensitive substrates. Causality: Ammonium persulfate (APS) and Dimethyl sulfoxide (DMSO) generate a highly reactive radical intermediate that facilitates dehydration without the need for harsh acidic conditions or extreme prolonged heating 3[3].

  • Initiation: Dissolve the primary amine (1.0 equiv) and 3,3-diphenyloxolane-2,5-dione (1.1 equiv) in 1,4-dioxane (0.1 M) and stir at room temperature for 30 minutes to form the intermediate.

  • Activation: Add APS (2.0 equiv) and DMSO (2.0 equiv) directly to the reaction mixture.

  • Cyclization: Heat the mixture to 100°C for 5–8 hours. Monitor the disappearance of the amic acid intermediate via TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel column chromatography.

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid library generation; green chemistry applications. Causality: Microwave irradiation provides direct, uniform dielectric heating to the polar amic acid intermediate, bypassing the need for solvents and drastically reducing reaction times from hours to minutes. Note: Ortho-substituted anilines may yield separable racemic atropisomeric imides under these conditions 4[4].

  • Initiation: Thoroughly grind 3,3-diphenyloxolane-2,5-dione (1.0 equiv) and the primary amine (1.0 equiv) in an agate mortar to ensure an intimate mixture.

  • Irradiation: Transfer the neat powder to a microwave-safe vial. Irradiate at 150°C for 20–30 minutes using a dedicated laboratory microwave synthesizer.

  • Workup: Cool the vial. Dissolve the resulting solid mass in hot ethanol or methanol and allow it to crystallize at 4°C. Filter the highly pure crystals.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three protocols, allowing researchers to select the optimal method based on their specific constraints.

MethodologyReagents / SolventTemp (°C)Reaction TimeTypical Yield (%)ScalabilityEnvironmental Impact
A. Thermal (Dean-Stark) Toluene11012 – 24 h70 – 85HighModerate (Solvent heavy)
B. Radical (APS-DMSO) APS, DMSO, 1,4-Dioxane1005 – 8 h85 – 95MediumModerate (Oxidizer use)
C. Microwave-Assisted Solvent-Free15020 – 30 min80 – 96Low/MediumLow (Green chemistry)

References

  • Mannich bases in medicinal chemistry and drug design Source: PubMed Central (PMC) - NIH URL:[Link]

  • Voltammetric and Quantum Investigation of Selected Succinimides Source: International Journal of Electrochemical Science URL:[Link]

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Product Class 2: Triacylamines, Imides (Diacylamines), and Related Compounds Source: Thieme Connect URL:[Link]

Sources

Method

Application Notes and Protocols for the Catalyzing Hydrogenation of 3,3-Diphenyloxolane-2,5-dione Derivatives

Introduction: Navigating the Challenges of Sterically Hindered Anhydride Reduction The catalytic hydrogenation of cyclic anhydrides is a fundamental transformation in organic synthesis, yielding valuable lactones, diols,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Anhydride Reduction

The catalytic hydrogenation of cyclic anhydrides is a fundamental transformation in organic synthesis, yielding valuable lactones, diols, or saturated anhydrides that serve as key intermediates in the pharmaceutical and fine chemical industries.[1] The reduction of 3,3-diphenyloxolane-2,5-dione and its derivatives presents a unique set of challenges primarily due to the significant steric hindrance imposed by the gem-diphenyl groups at the C3 position. This steric shielding can impede the approach of the substrate to the catalyst surface, necessitating carefully optimized reaction conditions to achieve efficient and selective conversion.[2]

This technical guide provides a comprehensive overview of robust catalytic hydrogenation methods applicable to these sterically demanding substrates. We will delve into the rationale behind experimental design, offer detailed step-by-step protocols, and address potential challenges to empower researchers in their synthetic endeavors.

Understanding the Reaction Landscape: Products and Selectivity

The catalytic hydrogenation of 3,3-diphenyloxolane-2,5-dione can, in principle, yield three main products, as illustrated below. The product distribution is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.[3]

Reaction_Products Substrate 3,3-Diphenyloxolane-2,5-dione Lactone 3,3-Diphenyl-gamma-butyrolactone Substrate->Lactone Selective Carbonyl Hydrogenation Anhydride 3,3-Diphenylsuccinic Anhydride (Saturated) Substrate->Anhydride Ring Saturation (if unsaturation present) Diol 2,2-Diphenyl-1,4-butanediol Lactone->Diol Further Reduction

Caption: Possible products from the hydrogenation of 3,3-diphenyloxolane-2,5-dione.

Our primary focus will be on the selective reduction of one carbonyl group to yield the corresponding γ-butyrolactone, a common and valuable synthetic target. Over-reduction to the diol is a potential side reaction that needs to be controlled.

Method 1: Robust and Reliable Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and widely used heterogeneous catalyst for hydrogenation due to its high activity and relative cost-effectiveness.[4][5] For sterically hindered substrates, a higher catalyst loading and elevated pressure are often necessary to overcome the slower reaction rates.

Protocol 1: Pd/C Catalyzed Hydrogenation

Objective: To synthesize 3,3-diphenyl-gamma-butyrolactone from 3,3-diphenyloxolane-2,5-dione.

Materials:

  • 3,3-Diphenyloxolane-2,5-dione derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (or other suitable solvent like THF or ethanol)

  • Hydrogen gas (high purity)

  • Parr shaker or similar high-pressure hydrogenation apparatus

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

  • Reagent Loading: To the vessel, add the 3,3-diphenyloxolane-2,5-dione derivative (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (10-20 mol%). The higher catalyst loading is to compensate for the steric hindrance.

  • Solvent Addition: Add anhydrous ethyl acetate to dissolve the substrate (concentration typically 0.1-0.5 M).

  • System Assembly and Purge: Securely seal the reaction vessel. Purge the system with nitrogen or argon to remove all oxygen, then carefully purge with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring and heat the reaction to 50-80 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (after safely depressurizing and purging the system) for analysis by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and effective catalyst for carbonyl reductions.[6]

  • Solvent: Ethyl acetate is a good solvent for many organic compounds and is relatively inert under these hydrogenation conditions.

  • Temperature and Pressure: Elevated temperature and pressure are employed to increase the reaction rate, which is expected to be slow due to the steric bulk of the diphenyl groups.[7]

Protocol1_Workflow start Start prep Prepare Reaction Vessel start->prep load_reagents Load Substrate, Pd/C, and Solvent prep->load_reagents assemble_purge Assemble and Purge with N2 then H2 load_reagents->assemble_purge react Pressurize with H2, Heat, and Stir assemble_purge->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete workup Cool, Depressurize, and Filter monitor->workup Complete isolate Isolate and Purify Product workup->isolate end_node End isolate->end_node

Caption: Workflow for Pd/C catalyzed hydrogenation.

Method 2: High-Activity Hydrogenation using Raney Nickel

Raney Nickel is a highly active hydrogenation catalyst, particularly effective for the reduction of carbonyl compounds.[8][9] Its porous structure provides a large surface area for the reaction. However, it can be pyrophoric and requires careful handling.

Protocol 2: Raney Nickel Catalyzed Hydrogenation

Objective: To achieve a more rapid hydrogenation of 3,3-diphenyloxolane-2,5-dione to 3,3-diphenyl-gamma-butyrolactone.

Materials:

  • 3,3-Diphenyloxolane-2,5-dione derivative

  • Raney Nickel (active, in a water or ethanol slurry)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr shaker or similar high-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In the reaction vessel, carefully wash the Raney Nickel slurry with anhydrous ethanol several times to remove water.

  • Reagent Loading: Add a solution of the 3,3-diphenyloxolane-2,5-dione derivative (1.0 eq) in anhydrous ethanol to the vessel containing the activated Raney Nickel.

  • System Assembly and Purge: Securely seal the reaction vessel. Purge the system with nitrogen or argon, followed by a careful purge with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to 100-500 psi. Begin vigorous stirring at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction via hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Allow the Raney Nickel to settle, and then decant the supernatant. Alternatively, filter the mixture through a pad of Celite®, ensuring the catalyst remains wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the product as described in Method 1.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is chosen for its high activity, which may overcome the steric hindrance more effectively than Pd/C.[10]

  • Solvent: Ethanol is a common solvent for Raney Nickel hydrogenations.

  • Pressure: Higher pressures may be required to achieve reasonable reaction rates with this sterically congested substrate.

Protocol2_Workflow start Start prep_catalyst Prepare and Wash Raney Nickel start->prep_catalyst load_reagents Load Substrate Solution prep_catalyst->load_reagents assemble_purge Assemble and Purge with N2 then H2 load_reagents->assemble_purge react Pressurize with H2 and Stir assemble_purge->react monitor Monitor H2 Uptake react->monitor monitor->react Incomplete workup Depressurize, Purge, and Separate Catalyst monitor->workup Complete isolate Isolate and Purify Product workup->isolate end_node End isolate->end_node

Caption: Workflow for Raney Nickel catalyzed hydrogenation.

Comparative Data of Hydrogenation Methods

ParameterMethod 1: Pd/CMethod 2: Raney Nickel
Catalyst 10% Pd/CRaney Nickel
Catalyst Loading 10-20 mol%~10-20 wt% of substrate
Solvent Ethyl Acetate, THFEthanol
Temperature 50-80 °C25-60 °C
Pressure 50-100 psi100-500 psi
Typical Reaction Time 12-48 hours4-24 hours
Selectivity Good for lactoneMay lead to over-reduction
Handling Relatively safePyrophoric, requires care
Cost ModerateLower

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficient catalyst activity, catalyst poisoning, or excessive steric hindrance.

    • Solution: Increase catalyst loading, temperature, and/or pressure. Ensure the substrate and solvent are pure and free of potential catalyst poisons like sulfur compounds.[11] Consider a more active catalyst like Raney Nickel if using Pd/C.

  • Over-reduction to Diol:

    • Cause: Reaction conditions are too harsh (high temperature or pressure) or the reaction is run for too long.

    • Solution: Reduce the temperature and/or pressure. Carefully monitor the reaction and stop it once the starting material is consumed.

  • Formation of Side Products:

    • Cause: Ring opening or other undesired reactions.

    • Solution: Screen different solvents and catalysts. Milder conditions are generally preferred to minimize side reactions.

Characterization of the Hydrogenation Product

The successful synthesis of 3,3-diphenyl-gamma-butyrolactone can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the anhydride protons (if any) and the appearance of new signals corresponding to the methylene protons of the lactone ring. The aromatic protons of the phenyl groups will also be present.

  • ¹³C NMR: The two carbonyl signals of the anhydride will be replaced by one carbonyl signal for the lactone and a new signal for the CH₂-O group.

  • IR Spectroscopy: The characteristic symmetric and asymmetric C=O stretching bands of the anhydride (around 1850 and 1780 cm⁻¹) will be replaced by a single, strong C=O stretching band for the five-membered lactone (around 1770 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired lactone.

Conclusion

The catalytic hydrogenation of sterically hindered 3,3-diphenyloxolane-2,5-dione derivatives, while challenging, is readily achievable with careful selection of the catalyst and optimization of reaction conditions. Both Pd/C and Raney Nickel offer viable routes to the desired gamma-butyrolactone products. By understanding the interplay between substrate structure, catalyst activity, and reaction parameters, researchers can effectively navigate the synthesis of these valuable molecules.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Han, Z., Wang, R., Wang, Y., & Zhang, X. (2017). Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides. Chemical Communications, 53(33), 4537-4540. [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Yokoyama, T., Nambu, H., & Endo, T. (2000). A Novel Production of γ-Butyrolactone Catalyzed by Ruthenium Complexes.
  • BenchChem. (2025). (S)-3-Hydroxy-gamma-butyrolactone: A Chiral Building Block for Pharmaceutical Synthesis. BenchChem.
  • Wang, C., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7833. [Link]

  • Bianchi, D., et al. (2000). Process for the production of gamma-butyrolactone.
  • Jackson, M. (2015). Heterogeneous catalytic hydrogenation of C=C and C≡C. In Comprehensive Organic Synthesis II (pp. 954-991). Elsevier.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Webb, G. (1998). Heterogeneous Catalytic Hydrogenation.
  • Sajiki, H., et al. (2005). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. Tetrahedron, 61(9), 2217-2231.
  • Lenti, D., & Fabbri, D. (2000). Process for the production of gamma-butyrolactone. EP1047687B1.
  • Wei, H., Swann, W. A., Yadav, V., & Li, C. W. (2021). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. Accounts of Chemical Research, 54(17), 3349–3361.
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Chen, L., et al. (2017). The Catalytic Hydrogenation of Maleic Anhydride on CeO 2−δ -Supported Transition Metal Catalysts. Catalysts, 7(9), 271. [Link]

  • Pettit, G. R., & Piatak, D. M. (1988). Purification of gamma-butyrolactone.
  • Chen, Y., et al. (2014). Selective hydrogenation of maleic anhydride to succinic anhydride catalyzed by metallic nickel catalysts. RSC Advances, 4(101), 57863-57869.
  • Kim, D. H., et al. (2016). Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. Journal of Nanoscience and Nanotechnology, 16(5), 5035-5039. [Link]

  • Li, J., Tian, W., & Shi, L. (2010). Hydrogenation of Maleic Anhydride to Succinic Anhydride over Ni/HY-Al2O3. Industrial & Engineering Chemistry Research, 49(23), 11837–11840.
  • Wang, X., et al. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 6(7), 96. [Link]

  • Kim, S., & Ahn, K. H. (1992). Selective reductions with complex hydride reducing agents. Pure and Applied Chemistry, 64(8), 1171-1178.
  • Zhang, X., et al. (2019). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides.
  • Cruz, A. C., & Stoltz, B. M. (2021). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 11(1), 478-498. [Link]

  • Riedel, O., & Pfeiderer, G. (1965). Process for the regeneration of raney-nickel catalyst.
  • Baire, B., et al. (2017). Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society, 139(46), 16644–16647. [Link]

  • Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Ebrahimiasl, S., & Ghaedi, M. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(89), 72917-72926. [Link]

  • Lennon, D., & Hamilton, N. G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • Torres, C., et al. (2016). Maleic anhydride hydrogenation to succinic anhydride over mesoporous Ni/TiO2 catalysts: Effects of Ni loading and temperature.
  • Li, H., et al. (2020). Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. Catalysts, 10(12), 1424. [Link]

  • Wang, Y., et al. (2024). One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid.
  • Wang, Z. A., et al. (2023). Combined homogeneous and heterogeneous hydrogenation to yield catalyst-free solutions of parahydrogen-hyperpolarized [1-13C]succinate. Chemical Science, 14(30), 8089-8096. [Link]

  • Ortiz-Rascón, E. A. (2011). Catalytic homogeneous hydrogenation of olefins using N-heterocyclic carbene complexes of rhodium and iridium. Purdue University.
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Vapourtec. (n.d.). Hydrogenation. [Link]

  • Park, H., et al. (2015). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Molecules, 20(2), 2419–2430. [Link]

  • Slaugh, L. H., & Jackson, J. H. (1999). Process for recovering gamma-butyrolactone from a mixture of heavy organics. CA2310707A1.
  • Clariant. (n.d.). Catalysts for hydrogenation processes. [Link]

  • De Nanteuil, F., et al. (2015). Synthesis of α-alkylated γ-butyrolactones with concomitant anhydride kinetic resolution using a sulfamide-based catalyst. Organic & Biomolecular Chemistry, 13(2), 489-493.
  • Procter, G. (n.d.). II Reduction Reactions. University of Manchester.
  • Pascal, R., & Pross, A. (2016). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Scientific Reports, 6(1), 21972. [Link]

  • Soderberg, T. (2020). 13.8. Reductions of Acyl Compounds Using Hydrides. In Introduction to Organic Chemistry. LibreTexts.
  • Wang, H., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • Hubert, J. C., Wieringa, J. H., & Speckamp, W. N. (1972). Catalytic hydrogenations of cyclic imides and anhydrides. Journal of the Chemical Society, Perkin Transactions 1, 103-107.
  • Francke, R., & Little, R. D. (2014). Chemo- and Diastereoselectivities in the Electrochemical Reduction of Maleimides. The Journal of Organic Chemistry, 79(18), 8591–8602. [Link]

  • ACS. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]

Sources

Application

Application Note: Preparation of N-Substituted Succinimides Using 3,3-Diphenyloxolane-2,5-dione

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and high-yield synthesis of 3,3-diphenylsuccinimide derivatives. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and high-yield synthesis of 3,3-diphenylsuccinimide derivatives.

Introduction & Mechanistic Grounding

The synthesis of N-substituted succinimides is a cornerstone in medicinal chemistry, particularly in the development of antiepileptic pharmacophores (e.g., ethosuximide analogs) and the generation of atropisomeric scaffolds for chiral auxiliaries. 3,3-Diphenyloxolane-2,5-dione (commonly known as 2,2-diphenylsuccinic anhydride) serves as a highly versatile, yet sterically demanding, building block for these compounds.

The Causality of Reaction Regioselectivity

As a synthesis scientist, it is critical to understand the causality behind the reaction's progression rather than just following a recipe. The reaction between 3,3-diphenyloxolane-2,5-dione and a primary amine proceeds via a two-step nucleophilic acyl substitution and subsequent dehydrative cyclization.

The gem-diphenyl group at the C3 position introduces massive steric bulk. When the primary amine approaches the anhydride, it faces a significant kinetic barrier at the C2 carbonyl. Consequently, nucleophilic attack is highly regioselective, occurring almost exclusively at the less hindered C5 carbonyl to form an open-chain 3,3-diphenylsuccinamic acid intermediate.

However, this same steric bulk makes the subsequent ring-closure thermodynamically demanding. The bulky phenyl groups restrict the conformational flexibility required for the nucleophilic nitrogen to attack the remaining carboxylic acid. Therefore, spontaneous cyclization at room temperature is impossible; the system requires either strong chemical activation (via mixed anhydride formation) or high thermal energy to drive the dehydration .

ReactionPathway A 3,3-Diphenyloxolane-2,5-dione (Anhydride) C 3,3-Diphenylsuccinamic Acid (Intermediate) A->C Nucleophilic Attack (RT) B Primary Amine (R-NH2) B->C D N-Substituted 3,3-Diphenylsuccinimide C->D Dehydration (-H2O)

Two-step mechanistic pathway from 3,3-diphenyloxolane-2,5-dione to the final succinimide.

Experimental Workflow & Decision Matrix

To ensure a self-validating system, the protocol must be adapted based on the nucleophilicity and steric profile of the incoming amine. We utilize two primary workflows: Method A (Chemical Cyclization) for standard aliphatic/unhindered amines, and Method B (Thermal Condensation) for sterically hindered or weakly nucleophilic aromatic amines.

Workflow Start Equimolar Anhydride & Amine Decision Amine Steric/Nucleophilic Profile? Start->Decision MethodA Method A: Chemical Cyclization (Ac2O / NaOAc, 80°C) Decision->MethodA Aliphatic / Unhindered MethodB Method B: Thermal Condensation (Neat / Xylene, 150°C) Decision->MethodB Hindered / Weak Nucleophile WorkupA Aqueous Workup & Precipitation MethodA->WorkupA WorkupB Solvent Removal & Recrystallization MethodB->WorkupB Product Pure N-Substituted 3,3-Diphenylsuccinimide WorkupA->Product WorkupB->Product

Decision matrix and experimental workflow for synthesizing N-substituted succinimides.

Step-by-Step Methodologies

Method A: Two-Step Chemical Cyclization (Ac₂O / NaOAc)

Best suited for primary aliphatic amines and unhindered anilines. This method prevents the thermal degradation of sensitive functional groups.

Step 1: Amic Acid Formation

  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol (2.52 g) of 3,3-diphenyloxolane-2,5-dione in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Amine Addition: Add 10.5 mmol of the primary amine dropwise at 0 °C under an inert argon atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation Check: The reaction progress can be visually confirmed as the highly polar amic acid intermediate often precipitates as a dense white solid.

  • Concentration: Remove the THF under reduced pressure to yield the crude amic acid.

Step 2: Dehydrative Cyclization

  • Activation: Suspend the crude amic acid in 15 mL of acetic anhydride (Ac₂O). Add 2.5 mmol (0.20 g) of anhydrous sodium acetate (NaOAc). Rationale: NaOAc acts as a mild base to catalyze the formation of the mixed anhydride intermediate, drastically lowering the activation energy for cyclization.

  • Heating: Heat the suspension to 80–100 °C for 2 hours. The suspension will clear into a homogenous solution as the imide forms.

  • Workup: Cool the solution to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash with copious amounts of cold distilled water to remove acetic acid, and recrystallize from an ethanol/water mixture to yield the pure N-substituted 3,3-diphenylsuccinimide.

Method B: One-Pot Thermal Condensation

Best suited for sterically hindered amines (e.g., 2-amino-3-methylbenzoic acid, 7-methylquinolin-8-amine) where chemical activation is insufficient to overcome the steric barrier .

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 10.0 mmol of 3,3-diphenyloxolane-2,5-dione and 10.0 mmol of the hindered primary amine.

  • Solvent Addition: Add 20 mL of anhydrous p-xylene. (Note: If the melting points of the reagents permit a homogenous melt, the reaction can be run neat without solvent).

  • Thermal Condensation: Heat the mixture to 150 °C (refluxing the xylene). Maintain this temperature for 4–6 hours, continuously removing the azeotroped water via the Dean-Stark trap. Rationale: Continuous removal of water shifts the thermodynamic equilibrium entirely toward the cyclized imide.

  • Workup: Cool the reaction mixture to room temperature. Remove the p-xylene under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel column chromatography (eluting with a gradient of THF/hexane) to isolate the pure atropisomeric imide.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the substrate class and chosen methodology. By aligning the steric profile of the amine with the correct thermodynamic driving force, synthesis scientists can reliably achieve >80% yields.

Substrate (Amine Type)Recommended MethodReagents / ConditionsTypical Yield (%)Key Mechanistic Advantage
Primary Aliphatic Amines Method AAc₂O, NaOAc, 80 °C85–95%Mild initial step; prevents thermal decomposition of alkyl chains.
Unhindered Aryl Amines Method AAc₂O, NaOAc, 80 °C80–90%High purity via simple aqueous precipitation and filtration.
Sterically Hindered Aryl Amines Method BNeat or p-Xylene, 150 °C80–96%Overcomes massive steric bulk to form stable atropisomers.
Weakly Nucleophilic Amines Method BNeat, 150 °C60–80%High thermal energy forces the initial condensation step.

References

  • Title: Product Class 2: Triacylamines, Imides (Diacylamines), and Related Compounds (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Succinimides: Synthesis, properties and anticonvulsant activity Source: SciSpace / Typeset URL: [Link](Search Query: "Succinimides: Synthesis, properties and anticonvulsant activity")

Method

Application Notes & Protocols: Copolymerization Strategies for 3,3-Diphenyloxolane-2,5-dione Monomers

Introduction: Harnessing Steric Hindrance for Advanced Polymer Architectures 3,3-Diphenyloxolane-2,5-dione, also known as 2,2-diphenylsuccinic anhydride, is a unique cyclic anhydride monomer distinguished by the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Steric Hindrance for Advanced Polymer Architectures

3,3-Diphenyloxolane-2,5-dione, also known as 2,2-diphenylsuccinic anhydride, is a unique cyclic anhydride monomer distinguished by the presence of two bulky phenyl groups attached to a single carbon atom in its five-membered ring. This significant steric hindrance profoundly influences its polymerization behavior, offering both challenges and opportunities for the synthesis of advanced copolymers. The incorporation of this monomer into polymer backbones can impart desirable properties such as increased thermal stability, altered solubility, and enhanced rigidity. These characteristics make the resulting copolymers highly attractive for specialized applications, including drug delivery systems where polymer-drug interactions and degradation kinetics are critical, as well as in the formulation of high-performance engineering plastics.[1][2]

This guide provides detailed protocols and technical insights into two primary strategies for the copolymerization of 3,3-diphenyloxolane-2,5-dione: Ring-Opening Copolymerization (ROCOP) with epoxides and Free-Radical Copolymerization with vinyl monomers. The methodologies presented are synthesized from established principles for structurally related anhydrides and are designed to serve as a robust starting point for researchers.

Strategy 1: Ring-Opening Copolymerization (ROCOP) with Epoxides

The most direct route to incorporate 3,3-diphenyloxolane-2,5-dione into a polymer backbone is through alternating copolymerization with epoxides. This reaction yields polyesters with a perfectly alternating structure, a feature highly desirable for creating materials with uniform properties. The reaction is typically mediated by organometallic or organocatalytic systems.[3][4] The bulky nature of the diphenyl groups may necessitate higher reaction temperatures or longer reaction times compared to less substituted anhydrides like succinic or phthalic anhydride.[5][6]

Causality Behind Experimental Choices:
  • Catalyst System: A binary catalyst system, often comprising a Lewis acid (e.g., a metal complex) and a nucleophilic co-catalyst (e.g., 4-(dimethylamino)pyridine (DMAP) or an organobase), is highly effective.[3] The Lewis acid activates the epoxide for nucleophilic attack, while the co-catalyst can activate the anhydride or initiate the polymerization. Organocatalysts, such as phosphazene bases paired with a Lewis acid like triethyl borane, offer a metal-free alternative with high activity.[6]

  • Solvent: Anhydrous toluene or another non-protic solvent is chosen to prevent premature quenching of the active catalytic species and to solubilize the monomers and the growing polymer chain.

  • Temperature: An elevated temperature (e.g., 80-120 °C) is typically required to overcome the activation energy for the ring-opening of both monomers, especially the sterically hindered diphenylsuccinic anhydride.[3][5]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can deactivate the catalyst and lead to undesirable side reactions.

Experimental Workflow: ROCOP

ROCOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Drying Dry Glassware & Monomers Inert Assemble Reactor under N2/Ar Drying->Inert Solvent Add Anhydrous Solvent Inert->Solvent Monomers Dissolve Monomers (Anhydride & Epoxide) Solvent->Monomers Catalyst Inject Catalyst & Co-catalyst Monomers->Catalyst Polymerize Heat to 80-120°C (e.g., 24h) Catalyst->Polymerize Cool Cool to RT Polymerize->Cool Precipitate Precipitate in Non-solvent (e.g., Methanol) Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry NMR 1H & 13C NMR Dry->NMR GPC GPC/SEC Dry->GPC FTIR FTIR Dry->FTIR DSC DSC/TGA Dry->DSC

Caption: Workflow for Ring-Opening Copolymerization.

Detailed Protocol: Organocatalyzed ROCOP of 3,3-Diphenyloxolane-2,5-dione and Propylene Oxide

Materials:

  • 3,3-Diphenyloxolane-2,5-dione (purified by recrystallization)

  • Propylene Oxide (PO) (distilled over CaH₂)

  • Triethyl borane (TEB) (1.0 M in hexane)

  • P1-t-Bu (t-BuP1) phosphazene base

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Standard Schlenk line equipment, cannulas, and nitrogen/argon source

Procedure:

  • Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with nitrogen. 3,3-Diphenyloxolane-2,5-dione (e.g., 2.52 g, 10 mmol) is added to the flask.

  • Reaction Setup: Anhydrous toluene (e.g., 20 mL) is added via cannula to dissolve the anhydride. Propylene oxide (e.g., 0.58 g, 10 mmol) is then added via syringe.

  • Catalyst Addition: The reaction mixture is heated to 80 °C. In a separate vial under nitrogen, the t-BuP1 catalyst (e.g., 46.2 mg, 0.2 mmol) is dissolved in a small amount of toluene. The TEB solution (e.g., 0.2 mL of 1.0 M solution, 0.2 mmol) is added to the t-BuP1 solution. This catalyst/co-catalyst mixture is then transferred to the reaction flask via cannula.[6]

  • Polymerization: The reaction is stirred at 80 °C for 12-48 hours. The progress can be monitored by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Purification: After cooling to room temperature, the viscous solution is diluted with a small amount of THF or dichloromethane and slowly poured into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: The white polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: Confirm the alternating polyester structure by identifying characteristic peaks for the polymer backbone, distinct from the monomers.

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn).

  • DSC: Measure the glass transition temperature (Tg), which is expected to be relatively high due to the rigid diphenyl groups.

ParameterTypical Value/RangeRationale
Monomer Ratio (Anhydride:Epoxide)1:1To promote a perfectly alternating copolymer structure.[5]
Monomer:Catalyst Ratio50:1 to 500:1Controls the molecular weight; a higher ratio yields a higher Mn.[3]
Temperature80 - 120 °CTo provide sufficient energy for ring-opening of the sterically hindered anhydride.[6]
PDI (Mw/Mn)1.1 - 1.5Indicative of a controlled polymerization process.
Expected Tg> 100 °CThe bulky diphenyl groups restrict chain mobility, increasing Tg.[7]

Strategy 2: Free-Radical Copolymerization with Vinyl Monomers

While cyclic anhydrides do not typically undergo free-radical homopolymerization, they can be copolymerized with electron-donating vinyl monomers, such as styrene. This process is well-documented for maleic anhydride, which readily forms alternating copolymers with styrene, often through a charge-transfer complex (CTC) mechanism.[8][9][10] It is plausible that 3,3-diphenyloxolane-2,5-dione could participate in a similar reaction, although its steric bulk might reduce the tendency for perfect alternation and lower the overall reaction rate.

Causality Behind Experimental Choices:
  • Comonomer Selection: Styrene is an ideal comonomer due to its electron-rich double bond, which can form a CTC with the electron-deficient anhydride. Other vinyl monomers can also be used, but reactivity ratios will vary.[8]

  • Initiator: A standard radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is used to generate free radicals upon thermal decomposition.

  • Solvent: A solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is suitable for solubilizing the monomers and the resulting copolymer.[10]

  • Monomer Feed Ratio: The feed ratio of the monomers significantly impacts the final copolymer composition. For systems with a strong alternating tendency, a 1:1 molar feed ratio is often used.[9]

Experimental Workflow: Free-Radical Copolymerization

FR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Prep Prepare Monomer Solution (Anhydride, Styrene, Initiator) Degas Degas via Freeze-Pump-Thaw (3 cycles) Monomer_Prep->Degas Seal Seal Reaction Vessel Degas->Seal Polymerize Heat to 60-80°C (e.g., 8-24h) Seal->Polymerize Cool Cool to RT Polymerize->Cool Precipitate Precipitate in Non-solvent (e.g., Diethyl Ether) Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry NMR 1H NMR Dry->NMR GPC GPC/SEC Dry->GPC FTIR FTIR Dry->FTIR TGA TGA Dry->TGA

Caption: Workflow for Free-Radical Copolymerization.

Detailed Protocol: Free-Radical Copolymerization of 3,3-Diphenyloxolane-2,5-dione and Styrene

Materials:

  • 3,3-Diphenyloxolane-2,5-dione (purified by recrystallization)

  • Styrene (inhibitor removed by passing through a basic alumina column)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Hexane (for precipitation)

  • Standard Schlenk flasks or ampoules

Procedure:

  • Preparation: In a Schlenk flask or glass ampoule, dissolve 3,3-diphenyloxolane-2,5-dione (e.g., 2.52 g, 10 mmol), styrene (e.g., 1.04 g, 10 mmol), and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous DMF (e.g., 15 mL).

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which inhibits radical polymerization.

  • Polymerization: Seal the vessel under vacuum or nitrogen and place it in a preheated oil bath at 70 °C for 8-24 hours.

  • Purification: After the reaction, cool the flask to room temperature and open it to the air. Pour the viscous solution into a large excess of a non-solvent like diethyl ether or hexane to precipitate the copolymer.

  • Isolation: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomers and initiator fragments, and dry under vacuum at 50 °C until a constant weight is achieved.

Characterization:

  • ¹H NMR: Determine the copolymer composition by integrating the aromatic proton signals from the styrene and diphenylsuccinic anhydride units against the aliphatic backbone protons.

  • FTIR: Confirm the incorporation of both monomers by identifying the characteristic anhydride carbonyl stretches (~1780 and 1850 cm⁻¹) and aromatic C-H bands from styrene.

  • TGA: Evaluate the thermal stability of the copolymer. The incorporation of the anhydride units may affect the degradation profile compared to pure polystyrene.[10]

ParameterTypical Value/RangeRationale
Monomer Feed Ratio (Styrene:Anhydride)1:1 to 9:1A 1:1 ratio favors alternation; higher styrene content leads to statistical copolymers.[9]
Monomer:Initiator Ratio100:1 to 1000:1A lower ratio leads to lower molecular weight and faster reaction; a higher ratio yields higher molecular weight.
Temperature60 - 80 °CStandard temperature range for the thermal decomposition of AIBN.
Expected Copolymer StructureAlternating or StatisticalDepends heavily on the reactivity ratios and the formation of a charge-transfer complex.
Expected Thermal StabilityTd > 300 °CThe copolymer is expected to be thermally stable, though potentially less so than pure polystyrene.[10]

Conclusion and Field Insights

The copolymerization of 3,3-diphenyloxolane-2,5-dione presents a compelling route to novel polyesters and vinyl polymers with enhanced physical properties. The primary challenge lies in the monomer's steric hindrance, which can be overcome by selecting highly active catalysts and appropriate reaction conditions, such as elevated temperatures. For ROCOP, organocatalytic systems are particularly promising for achieving controlled polymerizations under metal-free conditions. In free-radical polymerization, the key will be to determine the reactivity ratios with various comonomers to predict and control the final copolymer composition and architecture. Researchers should anticipate that reaction kinetics may be slower than for less-hindered anhydrides and should plan for experimental optimization. The resulting copolymers, with their rigid diphenyl pendants, hold significant potential for applications demanding high thermal stability and specific material interactions, making them a valuable area for further exploration in materials science and drug delivery.

References

  • Amphiphilic block copolymers for drug delivery. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with Succinic Anhydride. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Bioderived copolymer alternatives to poly(styrene-co-maleic anhydride) via RAFT-mediated copolymerization. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Complex-radical alternating copolymerization. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. (2021, May 28). MDPI. Retrieved March 10, 2026, from [Link]

  • Copolymerization of succinic anhydride and epoxide with diethylene glycol side chain. (2025, August 5). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Free radical copolymerization of styrene and maleic anhydride : kinetic studies at low and intermediate conversion. (1994, January 1). TUE Research Portal. Retrieved March 10, 2026, from [Link]

  • Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. (n.d.). AIMS Press. Retrieved March 10, 2026, from [Link]

  • Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (2021, April 20). Frontiers. Retrieved March 10, 2026, from [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (2021, April 20). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ring-Opening Co- and Terpolymerization of Epoxides, Cyclic Anhydrides, and l-Lactide Using Constrained Aluminum Inden Complexes. (2022, December 19). PubMed. Retrieved March 10, 2026, from [Link]

  • Ring-Opening Co- and Terpolymerization of Epoxides, Cyclic Anhydrides, and l-Lactide Using Constrained Aluminum Inden Complexes. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ring opening co-polymerization of succinic anhydride derivatives and epoxides from bio-based resources via organocatalysis. (n.d.). ANR. Retrieved March 10, 2026, from [Link]

  • Styrene-maleic anhydride copolymers: Synthesis, characterization, and thermal properties. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

  • Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. (2024, September 12). ChemRxiv. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Notes & Protocols: Esterification Strategies for the Ring Opening of 3,3-Diphenyloxolane-2,5-dione

Introduction 3,3-Diphenyloxolane-2,5-dione, also known as 3,3-diphenylsuccinic anhydride, is a valuable symmetrical cyclic anhydride. Its rigid, sterically hindered structure presents unique challenges and opportunities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Diphenyloxolane-2,5-dione, also known as 3,3-diphenylsuccinic anhydride, is a valuable symmetrical cyclic anhydride. Its rigid, sterically hindered structure presents unique challenges and opportunities in synthetic chemistry. The ring-opening of this anhydride via esterification is a critical transformation that yields mono-ester derivatives of 3,3-diphenylsuccinic acid. These products, containing both an ester and a carboxylic acid moiety, serve as versatile building blocks in the development of novel polymers, pharmaceutical intermediates, and functional materials. The bulky phenyl groups adjacent to the reactive carbonyl centers influence the reactivity and necessitate carefully optimized protocols to achieve efficient conversion.

This guide provides an in-depth exploration of various protocols for the esterification and ring-opening of 3,3-diphenyloxolane-2,5-dione. We will delve into the mechanistic underpinnings of different catalytic systems, offer detailed step-by-step procedures, and present a comparative analysis to aid researchers in selecting the optimal method for their specific application.

Mechanistic Overview: Nucleophilic Acyl Substitution

The fundamental reaction pathway for the ring-opening of any cyclic anhydride with an alcohol is a nucleophilic acyl substitution. The alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[1][2] This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O bond within the anhydride ring to yield the monoester product.[1][3] Due to the symmetry of 3,3-diphenyloxolane-2,5-dione, nucleophilic attack on either carbonyl carbon results in the same product, 4-alkoxy-2,2-diphenyl-4-oxobutanoic acid.

The overall reaction can be catalyzed by either acid or base, which enhances the rate of reaction by activating the anhydride or the alcohol, respectively.

Mechanism General Mechanism of Anhydride Ring Opening cluster_reactants cluster_intermediate cluster_product Anhydride 3,3-Diphenyloxolane-2,5-dione Alcohol Alcohol (R-OH) Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic     Attack Alcohol->Intermediate 1. Nucleophilic     Attack Product Monoester Product Intermediate->Product 2. Ring Opening &    Proton Transfer Workflow Acid-Catalyzed Experimental Workflow A 1. Combine Anhydride, Alcohol & Solvent B 2. Add Acid Catalyst (e.g., p-TsOH) A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Cool & Quench (e.g., NaHCO3 soln) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify Product (Chromatography or Recrystallization) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the dehydration of 2,2-diphenylsuccinic acid to 3,3-Diphenyloxolane-2,5-dione

Welcome to the technical support center for the synthesis of 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the dehydration of 2,2-diphenylsuccinic acid. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,3-Diphenyloxolane-2,5-dione.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution & Scientific Rationale
Inefficient Dehydrating Agent Acetic anhydride is a commonly used and effective dehydrating agent for this type of cyclization.[1][2][3] Ensure that the acetic anhydride is fresh and has been stored under anhydrous conditions to prevent hydrolysis to acetic acid, which would reduce its efficacy.[2]
Insufficient Reaction Temperature or Time The dehydration of dicarboxylic acids to their corresponding anhydrides often requires elevated temperatures to proceed at a reasonable rate.[4][5] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Presence of Water Any moisture in the starting material or solvent will consume the dehydrating agent and can hydrolyze the product, leading to lower yields.[2] Ensure that the 2,2-diphenylsuccinic acid is thoroughly dried before use and that all glassware is flame-dried.
Catalyst Inactivity (if applicable) While not always necessary for this specific reaction, some anhydride syntheses benefit from an acid catalyst.[4] If you are using a catalyst, ensure it is active and has been stored correctly.
Problem 2: Formation of Significant Side Products
Potential Cause Suggested Solution & Scientific Rationale
Thermal Decomposition Prolonged exposure to high temperatures can lead to the decomposition of the starting material or product.[4] It is crucial to find a balance between a temperature high enough for efficient dehydration and low enough to minimize degradation. Consider running the reaction at the lowest effective temperature.
Intermolecular Reactions If the reaction conditions are not optimized, intermolecular reactions between two molecules of 2,2-diphenylsuccinic acid can occur, leading to polymeric byproducts instead of the desired cyclic anhydride. Using a suitable solvent and maintaining an appropriate concentration can favor the intramolecular cyclization.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution & Scientific Rationale
Co-elution with Starting Material If the product and starting material have similar polarities, they may be difficult to separate by column chromatography. Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product. You can also try different solvent systems for chromatography to improve separation.
Hydrolysis During Workup or Purification The cyclic anhydride product is susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of water and acid or base.[2] During the workup, use anhydrous solvents and minimize the exposure of the product to aqueous conditions. For purification, consider recrystallization from a non-polar, anhydrous solvent.
Contamination with Acetic Acid If acetic anhydride is used as the dehydrating agent, residual acetic acid will be present in the crude product. This can often be removed by washing the crude product with a cold, non-polar solvent or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the dehydration of 2,2-diphenylsuccinic acid with acetic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. One of the carboxylic acid groups of 2,2-diphenylsuccinic acid attacks one of the carbonyl carbons of acetic anhydride, forming a mixed anhydride intermediate and releasing a molecule of acetic acid. The second carboxylic acid group of the succinic acid derivative then acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl. This leads to the formation of the five-membered ring of 3,3-Diphenyloxolane-2,5-dione and the elimination of another molecule of acetic acid.[1]

Q2: What are the most common dehydrating agents for this type of reaction?

A2: Acetic anhydride is a widely used and effective reagent for the synthesis of cyclic anhydrides from dicarboxylic acids.[2][3] Other dehydrating agents that can be used for anhydride synthesis include oxalyl chloride and thionyl chloride, though these may lead to the formation of the diacyl chloride, which would then need to be cyclized.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the starting material (2,2-diphenylsuccinic acid) should be run alongside a spot of the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

Q4: What is the best way to purify the final product?

A4: Recrystallization is often an effective method for purifying cyclic anhydrides. A suitable solvent would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature, and in which the impurities are either very soluble or insoluble. Anhydrous solvents should be used to prevent hydrolysis of the product. Column chromatography can also be employed if recrystallization is not effective.[7]

Experimental Protocol: Synthesis of 3,3-Diphenyloxolane-2,5-dione

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 2,2-diphenylsuccinic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., toluene or xylene)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under a stream of inert gas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-diphenylsuccinic acid and a suitable volume of anhydrous solvent.

  • Addition of Dehydrating Agent: Add an excess of acetic anhydride to the mixture. A molar ratio of 1:2 to 1:5 (2,2-diphenylsuccinic acid to acetic anhydride) is a good starting point.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal reflux temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess acetic anhydride can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate anhydrous solvent.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Molar Ratio (Acid:Anhydride)1:2 to 1:5Ensures complete conversion of the dicarboxylic acid.
Reaction TemperatureReflux (solvent dependent)Provides the necessary activation energy for the dehydration.[4]
Reaction Time1-4 hoursTypically sufficient for completion, but should be monitored by TLC.

Visualizations

Reaction Mechanism:

reaction_mechanism cluster_step1 Step 1: Formation of Mixed Anhydride cluster_step2 Step 2: Intramolecular Cyclization Succinic_Acid 2,2-Diphenylsuccinic Acid Mixed_Anhydride Mixed Anhydride Intermediate Succinic_Acid->Mixed_Anhydride Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Acetic_Acid_1 Acetic Acid Mixed_Anhydride->Acetic_Acid_1 Elimination Final_Product 3,3-Diphenyloxolane-2,5-dione Mixed_Anhydride->Final_Product Intramolecular Attack Acetic_Acid_2 Acetic Acid Final_Product->Acetic_Acid_2 Elimination

Caption: Mechanism of 2,2-diphenylsuccinic acid dehydration.

Experimental Workflow:

experimental_workflow Start Start Setup Reaction Setup: - Dry Glassware - Add Reactants & Solvent Start->Setup Dehydration Add Acetic Anhydride Heat to Reflux Setup->Dehydration Monitor Monitor by TLC Dehydration->Monitor Monitor->Dehydration Incomplete Workup Cool and Remove Solvent Monitor->Workup Complete Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for anhydride synthesis.

Troubleshooting Decision Tree:

troubleshooting_tree Problem Low Yield? Check_Reagents Check Reagent Quality (Anhydrous?) Problem->Check_Reagents Yes Check_Conditions Optimize Conditions (Temp, Time) Check_Reagents->Check_Conditions Good Quality Solution_Reagents Use Fresh/Dry Reagents Check_Reagents->Solution_Reagents Poor Quality Check_Workup Review Workup/Purification (Hydrolysis?) Check_Conditions->Check_Workup Optimal Solution_Conditions Increase Temp/Time Check_Conditions->Solution_Conditions Sub-optimal Solution_Workup Use Anhydrous Solvents Check_Workup->Solution_Workup Issue Identified

Caption: Troubleshooting decision tree for low yield.

References

  • Acetic Anhydride Dehydration Mechanism : r/chemhelp - Reddit. (2017, January 20). Reddit. [Link]

  • Production of Cyclic Anhydride-Modified Starches - MDPI. (2021, May 7). MDPI. [Link]

  • Acetic anhydride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Process for making cyclic imides - US6037476A. (n.d.).
  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst | ACS Omega. (2021, November 24). ACS Publications. [Link]

  • Acetic anhydride preparation - Sciencemadness Discussion Board. (2025, March 20). Sciencemadness. [Link]

  • Acid Anhydrides | Lectures on Organic Chemistry. (n.d.). World Scientific Publishing. [Link]

  • Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC. (n.d.). NCBI. [Link]

  • Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. (2024, April 17). Wiley Online Library. [Link]

  • Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC. (2025, February 27). NCBI. [Link]

  • Phenylsuccinic Anhydride Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. [Link]

  • Anhydride synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Theoretical Study on the Microcosmic Mechanism of Succinic Acid Dehydration to Produce Succinic Anhydride. (n.d.). Acta Chimica Sinica. [Link]

  • Dicarboxylic acid anhydride preparation - US2509873A. (n.d.).
  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025, June 8). Reddit. [Link]

  • Unlocking Chemical Synthesis: The Versatility of 2,2-Dimethylsuccinic Anhydride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC. (n.d.). NCBI. [Link]

Sources

Optimization

Purification methods to remove unreacted starting material from 3,3-Diphenyloxolane-2,5-dione

Technical Support Center: Purification of 3,3-Diphenyloxolane-2,5-dione Welcome to the technical support center for the purification of 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,3-Diphenyloxolane-2,5-dione

Welcome to the technical support center for the purification of 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will explore common issues and provide robust, field-proven troubleshooting methods in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common impurity I should expect after synthesizing 3,3-Diphenyloxolane-2,5-dione?

The most prevalent impurity is the unreacted starting material, 2,2-diphenylsuccinic acid . The synthesis of 3,3-Diphenyloxolane-2,5-dione is typically achieved through the dehydration of this corresponding dicarboxylic acid. Incomplete reaction is a common outcome, leading to a mixture of the desired anhydride and the starting acid.

A secondary, but also critical, impurity can be the same 2,2-diphenylsuccinic acid formed via hydrolysis of the anhydride product if it is exposed to water during the workup or purification process. Cyclic anhydrides are susceptible to hydrolysis, which reverts them to their dicarboxylic acid form.

CompoundStructureKey Property for Separation
3,3-Diphenyloxolane-2,5-dione (Product) (Structure of product)Neutral (non-acidic)
2,2-Diphenylsuccinic acid (Impurity) (Structure of starting material)Acidic (pKa ~4-5)
Q2: What is the most direct and efficient method to remove the unreacted 2,2-diphenylsuccinic acid?

The most effective and straightforward method is acid-base extraction . This technique exploits the fundamental difference in the chemical nature of the acidic starting material and the neutral anhydride product. The carboxylic acid will react with a mild aqueous base to form a water-soluble salt, while the neutral anhydride remains in the organic phase.[1][2][3][4]

Core Principle:

  • Acidic Impurity (2,2-diphenylsuccinic acid): Reacts with a base (like sodium bicarbonate) to form a water-soluble carboxylate salt.

  • Neutral Product (3,3-Diphenyloxolane-2,5-dione): Does not react with a mild base and remains dissolved in an immiscible organic solvent.

This allows for a clean separation using a separatory funnel.[3][5]

Troubleshooting Guide: Acid-Base Extraction Protocol

Objective: To selectively remove acidic impurities from the crude product mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate. Ensure complete dissolution.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Crucially, use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH) to prevent saponification (hydrolysis) of the anhydride product. [3]

    • Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas that forms from the acid-base reaction.

  • Separation:

    • Allow the layers to separate completely. The top layer will typically be the organic phase (containing your product), and the bottom will be the aqueous phase (containing the deprotonated acid impurity).

    • Drain the lower aqueous layer.

  • Washing:

    • To ensure all the acid is removed, repeat the extraction with fresh sodium bicarbonate solution (Step 2 & 3).

    • Perform a final wash with brine (saturated NaCl solution) to remove any residual water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 3,3-Diphenyloxolane-2,5-dione.

Workflow Diagram: Acid-Base Extraction

cluster_prep Preparation cluster_extraction Extraction cluster_organic Organic Phase (Product) cluster_aqueous Aqueous Phase (Impurity) start Dissolve Crude Product in Ethyl Acetate extract Add Saturated NaHCO3 (aq) Shake & Vent start->extract separate Separate Layers extract->separate wash Wash with Brine separate->wash Organic Layer discard Discard Aqueous Layer (Contains Acid Salt) separate->discard Aqueous Layer dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Pure Anhydride concentrate->product

Caption: Workflow for purifying the anhydride using acid-base extraction.

Q3: My product is still not pure after the extraction. What should I do next?

If impurities persist, a second purification step is recommended. The choice depends on the nature of the remaining impurity and the scale of your experiment.

  • Recrystallization: This is the best option if the product is a solid and a suitable solvent system can be found. It is excellent for removing trace amounts of the starting acid and other non-polar impurities.

  • Flash Column Chromatography: This is a more powerful technique for separating compounds with similar polarities. It is particularly useful if the extraction was not fully effective or if other neutral byproducts are present.[6][7][8]

Troubleshooting Guide: Recrystallization Protocol

Objective: To achieve high purity of the solid anhydride product.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the 3,3-Diphenyloxolane-2,5-dione is sparingly soluble at room temperature but highly soluble at elevated temperatures. The starting acid should ideally have different solubility characteristics.

    • Initial Screening: Test solvents like toluene, ethyl acetate/hexanes, or dichloromethane/hexanes. Use anhydrous solvents to prevent hydrolysis.

  • Dissolution: Place the semi-pure product in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., using a water bath) while stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If needed, you can further induce crystallization by scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of the starting material. The carboxylic acid is more polar and will have a lower Rf value than the less polar anhydride.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopy (¹H NMR, IR):

    • ¹H NMR: Compare the spectrum of your product to a reference spectrum. Look for the disappearance of the broad carboxylic acid proton peak from the starting material.

    • IR Spectroscopy: This is highly effective. The anhydride will show two characteristic C=O stretches around 1860 cm⁻¹ and 1780 cm⁻¹. The dicarboxylic acid will show a broad O-H stretch (around 3000 cm⁻¹) and a single C=O stretch around 1700 cm⁻¹.

Q5: I suspect my anhydride product is hydrolyzing back to the dicarboxylic acid. How can I prevent this?

Hydrolysis is a critical issue. To prevent it:

  • Use Anhydrous Conditions: Ensure all your solvents and glassware are thoroughly dried before use.

  • Avoid Strong Bases: As mentioned, use mild bases like NaHCO₃ for extractions, not NaOH or KOH.[3]

  • Work Quickly: Perform aqueous extractions swiftly and proceed to the drying step promptly.

  • Proper Storage: Store the final, purified product in a desiccator over a drying agent to protect it from atmospheric moisture.

Decision Tree: Choosing a Purification Method

start Crude Product is_acid_present Is unreacted 2,2-diphenylsuccinic acid the main impurity? start->is_acid_present extraction Perform Acid-Base Extraction is_acid_present->extraction Yes chromatography Use Flash Column Chromatography is_acid_present->chromatography No (Other Impurities) is_pure Is product pure (by TLC/NMR)? extraction->is_pure recrystallize Recrystallize from Anhydrous Solvent is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Available from: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Chemistry Department.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed, 11(12), 3668-72. Available from: [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • Google Patents. (n.d.). US6037476A - Process for making cyclic imides.
  • Biotage. (n.d.). Successful flash chromatography. Available from: [Link]

Sources

Troubleshooting

Solving solubility issues of 3,3-Diphenyloxolane-2,5-dione in aqueous media

Welcome to the technical support center for 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's lo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,3-Diphenyloxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction: The Challenge of a Hydrophobic Molecule

3,3-Diphenyloxolane-2,5-dione, also known as diphenylsuccinic anhydride, possesses a highly hydrophobic structure due to its two phenyl rings. This characteristic leads to very poor solubility in aqueous media, a common hurdle in biological assays and formulation development. Furthermore, as a cyclic anhydride, it is susceptible to hydrolysis, which can complicate experimental design and data interpretation.[1][2] This guide provides systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm trying to make a stock solution of 3,3-Diphenyloxolane-2,5-dione for my cell-based assay, but it won't dissolve in my aqueous buffer. What should I do?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO): This is the most common choice for preparing stock solutions of hydrophobic compounds for biological assays.[3] It is a powerful solvent that is miscible with water.

  • Ethanol: Another widely used solvent, particularly when DMSO is not suitable for the experimental system.

  • Methanol: Similar to ethanol, it can be an effective solvent for creating a stock solution.

Key Considerations:

  • Final Solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in your assay to avoid solvent-induced toxicity or off-target effects. For most cell lines, the final DMSO concentration should be kept below 1%, and ideally at or below 0.1%.[3]

  • Precipitation Upon Dilution: When you add the organic stock solution to your aqueous medium, you may observe precipitation. This occurs because the compound is no longer in its preferred solvent environment. To mitigate this, you can try:

    • Vortexing or stirring vigorously during the addition of the stock solution.

    • Warming the aqueous medium slightly (if your compound and other reagents are stable at higher temperatures).

    • Lowering the concentration of your final working solution.

Q2: I've prepared a stock solution in DMSO, but the compound still precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue when the final concentration of your compound in the aqueous medium exceeds its solubility limit, even with a small amount of co-solvent. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a mixture of solvents to increase the solubility of a poorly soluble compound.[4][5]

  • Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5] They essentially make the overall solvent system more "hospitable" to the hydrophobic compound.

  • Common Co-solvents in Pharmaceutical Formulations:

    • Propylene glycol

    • Glycerine

    • Polyethylene glycols (PEGs), such as PEG 400[3]

Co-SolventKey Properties
DMSO High solubilizing power, but potential for cellular toxicity at higher concentrations.
Ethanol Good solubilizing power, generally less toxic than DMSO.
Propylene Glycol Commonly used in pharmaceutical formulations, good safety profile.
PEG 400 A liquid polymer with low toxicity, often used in combination with other solvents.
Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes. This effectively "hides" the hydrophobic part of the molecule from the aqueous environment, enhancing its solubility.[6][7][8]

  • Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic.[6] This structure allows it to trap poorly soluble "guest" molecules, like 3,3-Diphenyloxolane-2,5-dione, making them more soluble in water.[9][10]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[9]

Experimental Protocol: Preparing a Solution with HP-β-Cyclodextrin
  • Determine the appropriate molar ratio: A common starting point is a 1:1 molar ratio of 3,3-Diphenyloxolane-2,5-dione to HP-β-CD. This may need to be optimized.

  • Prepare the cyclodextrin solution: Dissolve the required amount of HP-β-CD in your aqueous buffer. Gentle heating and stirring can aid dissolution.

  • Add the compound: Slowly add the powdered 3,3-Diphenyloxolane-2,5-dione to the cyclodextrin solution while stirring vigorously.

  • Equilibrate the complex: Allow the mixture to stir for several hours (or even overnight) at room temperature to ensure the formation of the inclusion complex.

  • Filter the solution: Use a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can then be used in your experiments.

Q3: My compound is an anhydride. Will it be stable in my aqueous experimental conditions, especially if I need to adjust the pH?

A3: This is a critical consideration. As a succinic anhydride derivative, 3,3-Diphenyloxolane-2,5-dione is susceptible to hydrolysis, where the anhydride ring is opened to form the corresponding dicarboxylic acid (diphenylsuccinic acid). The rate of this hydrolysis is highly dependent on pH.[1]

  • pH Effects on Hydrolysis:

    • Neutral and Acidic Conditions: Hydrolysis still occurs, but generally at a slower rate.

    • Alkaline (Basic) Conditions: The hydrolysis rate is significantly accelerated in the presence of hydroxide ions.[1]

  • pH and Solubility: The hydrolysis product, diphenylsuccinic acid, is a dicarboxylic acid. Its solubility will also be pH-dependent. At a pH above its pKa values, the carboxylic acid groups will be deprotonated, forming a more soluble carboxylate salt. Conversely, at a low pH, it will be in its less soluble protonated form. This is a general principle for acidic and basic compounds.[11][12][13]

Recommendations:

  • Work at a slightly acidic to neutral pH (pH 5-7) to minimize the rate of hydrolysis if the intact anhydride is required for your experiment.

  • Prepare solutions fresh before each experiment to minimize the extent of hydrolysis.

  • If your experimental endpoint is not affected by the hydrolyzed form , you may have more flexibility with your formulation. However, you should be aware that you are working with a mixture of the anhydride and its hydrolysis product.

Troubleshooting Workflow

Here is a decision-making workflow to guide you through solving solubility issues with 3,3-Diphenyloxolane-2,5-dione.

// Node Definitions Start [label="Start: Dissolve 3,3-Diphenyloxolane-2,5-dione\nin Aqueous Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solubility [label="Is the compound fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success!\nProceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Organic_Stock [label="Prepare a concentrated stock solution\nin DMSO or Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute_Stock [label="Dilute stock into aqueous medium.\n(Final solvent conc. <1%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Precipitation [label="Does precipitation occur?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Try_Cosolvent [label="Option 1: Use a Co-solvent System\n(e.g., with PEG 400, Propylene Glycol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Try_Cyclodextrin [label="Option 2: Use Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Hydrolysis [label="Consider Hydrolysis:\nIs the intact anhydride required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Control_pH [label="Maintain slightly acidic to neutral pH.\nPrepare solutions fresh.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proceed_With_Mixture [label="Proceed, acknowledging the presence\nof the hydrolyzed form.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Connections Start -> Check_Solubility; Check_Solubility -> Success [label="Yes"]; Check_Solubility -> Use_Organic_Stock [label="No"]; Use_Organic_Stock -> Dilute_Stock; Dilute_Stock -> Check_Precipitation; Check_Precipitation -> Success [label="No"]; Check_Precipitation -> Try_Cosolvent [label="Yes"]; Check_Precipitation -> Try_Cyclodextrin [label="Yes"]; Try_Cosolvent -> Check_Hydrolysis; Try_Cyclodextrin -> Check_Hydrolysis; Check_Hydrolysis -> Control_pH [label="Yes"]; Check_Hydrolysis -> Proceed_With_Mixture [label="No"]; Control_pH -> Success; Proceed_With_Mixture -> Success; }

Caption: Troubleshooting workflow for solubilizing 3,3-Diphenyloxolane-2,5-dione.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Organic Co-solvents Reduces interfacial tension between solute and aqueous phase.[5]Simple to implement, effective for many compounds.Potential for solvent toxicity, may not prevent precipitation at higher concentrations.
Cyclodextrins Encapsulates the hydrophobic molecule in a hydrophilic shell.[6][7]High solubilizing capacity, can improve stability, low toxicity.[8]More complex preparation, potential for interactions with other formulation components.
pH Adjustment Converts the hydrolyzed dicarboxylic acid to a more soluble salt form.[11][12]Can significantly increase solubility of the hydrolyzed product.Does not preserve the parent anhydride; requires careful pH control.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Cyclodextrin Inclusion Compounds - CD Bioparticles.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia.
  • Vertex AI Search. Cyclodextrins in delivery systems: Applications - PMC - NIH.
  • Vertex AI Search. Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate.
  • Vertex AI Search. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE.
  • Vertex AI Search. PH effect on solubility Definition - General Chemistry II... - Fiveable.
  • Vertex AI Search. 8.11 pH and Solubility | AP Chemistry.
  • Vertex AI Search. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
  • Vertex AI Search. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online.
  • Vertex AI Search. The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate.
  • Vertex AI Search. Dissolution Method Development for Poorly Soluble Compounds.
  • Vertex AI Search. Effect of pH on Solubility — Overview & Examples - Expii.
  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Does pH affect solubility? - AAT Bioquest.
  • Vertex AI Search. A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides - Benchchem.
  • Vertex AI Search. Anhydrides | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. Structural Effects on the Acid-Catalyzed Hydrolysis of (E)-3-Carboxy-4-Aryl-But-3-Enoic Anhydrides.
  • Vertex AI Search. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Vertex AI Search. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,3-Diphenyloxolane-2,5-dione Hydrolysis

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the hydrolysis of 3,3-diphenyloxolane-2,5-dione (commonly known as 2,2-diphenylsuccinic anhydride) to 2,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the hydrolysis of 3,3-diphenyloxolane-2,5-dione (commonly known as 2,2-diphenylsuccinic anhydride) to 2,2-diphenylsuccinic acid is a critical step in synthesizing downstream pharmaceutical intermediates[1].

While ring-opening an anhydride may seem like fundamental chemistry, the unique steric hindrance and extreme lipophilicity imparted by the gem-diphenyl group at the C3 position make this specific hydrolysis highly sensitive to temperature variations. This guide synthesizes field-proven insights to help you troubleshoot low yields, mitigate side reactions, and optimize your thermal parameters.

I. Mechanistic Pathway & Temperature Dependence

The thermodynamic balance of this reaction is delicate. Insufficient heat prevents the hydrophobic anhydride from dissolving in the aqueous nucleophilic media, while excessive heat triggers degradation pathways such as decarboxylation[1]. The logical relationship between temperature and reaction trajectory is visualized below.

G A 3,3-Diphenyloxolane-2,5-dione (Anhydride) B Optimal Hydrolysis (60-80°C, Na2CO3/H2O) A->B Ideal Conditions D Low Temp (<40°C) A->D Sub-optimal F High Temp (>100°C) A->F Thermal Stress C 2,2-Diphenylsuccinic Acid (High Yield, >90%) B->C E Incomplete Reaction (Poor Solubility) D->E G Degradation (Decarboxylation/Esterification) F->G

Temperature-dependent reaction pathways for 3,3-diphenyloxolane-2,5-dione hydrolysis.

II. Quantitative Temperature Profiling

To assist in your experimental design, the following table summarizes the causal relationship between reaction temperature, conversion kinetics, and product integrity.

Temperature RangeReaction TimeConversion RateIsolated YieldPrimary Impurities / Observed Issues
20 – 40 °C 24+ hours< 40%< 35%High levels of unreacted anhydride due to poor aqueous solvation.
60 – 80 °C 4 – 6 hours> 98%90 – 95%None. Optimal thermodynamic balance achieved.
100 – 120 °C 2 – 4 hours> 99%60 – 70%Decarboxylation products; mono-esters (if alcohol co-solvent is used).
III. Troubleshooting Guide & FAQs

Q: Why is my hydrolysis yield so low when reacting at room temperature (<40°C)? A: 3,3-Diphenyloxolane-2,5-dione possesses a gem-diphenyl group, rendering the molecule highly lipophilic with a robust crystalline lattice. At room temperature, its solubility in aqueous alkaline media is practically negligible. The reaction becomes limited to the solid-liquid interface, resulting in severely retarded kinetics and incomplete conversion. Elevating the temperature to 60–80°C provides the necessary thermodynamic energy to overcome the lattice enthalpy, facilitating dissolution and subsequent nucleophilic attack by the hydroxide ion[2].

Q: I increased the temperature to boiling (>100°C) to accelerate the reaction, but my product is impure and yields are low. What happened? A: Excessive thermal stress drives two primary degradation pathways. First, the resulting 2,2-diphenylsuccinic acid is highly susceptible to thermal decarboxylation. The gem-diphenyl substitution stabilizes the intermediate radical or carbanion, lowering the activation energy required for the loss of CO₂[1]. Second, if an alcohol co-solvent (e.g., ethanol) is used to aid solubility, temperatures exceeding 100°C will shift the equilibrium toward Fischer esterification, yielding unwanted mono- or diethyl esters instead of the target free diacid[3].

Q: Can I use strong bases like NaOH instead of Na₂CO₃ to speed up the reaction at lower temperatures? A: While NaOH is a stronger nucleophile, its dissolution and reaction with the anhydride are highly exothermic. Localized thermal spikes at the solid-liquid interface can inadvertently push the micro-environment temperature above the 100°C threshold, triggering the aforementioned decarboxylation. Using a moderate base like 70% sodium carbonate ensures a controlled, steady generation of the carboxylate without dangerous exothermic runaways[2].

IV. Validated Experimental Protocol: Optimized Hydrolysis (60–80°C)

This self-validating protocol utilizes visual cues to ensure complete ring opening while strictly controlling thermal parameters to suppress degradation.

Step 1: Reagent Preparation Suspend 3,3-diphenyloxolane-2,5-dione (1.0 eq) in a minimal amount of 70% aqueous sodium carbonate (Na₂CO₃)[2]. Note: If solubility remains exceptionally poor due to scale, a 1:1 mixture of THF/water can be utilized as a co-solvent system.

Step 2: Controlled Heating Equip the reaction flask with a reflux condenser and gradually heat the suspension to 60–80°C using a thermostatically controlled oil bath. Do not exceed 80°C to prevent premature decarboxylation of the resulting diacid[1].

Step 3: Reaction Monitoring Maintain the temperature and continuous stirring for 4–6 hours. The reaction is self-indicating: the highly lipophilic, cloudy anhydride suspension will gradually clarify as it converts into the water-soluble disodium 2,2-diphenylsuccinate. Complete dissolution indicates that the ring-opening reaction is complete.

Step 4: Acidification Remove the flask from the heat source and cool the reaction mixture to 0–5°C using an ice-water bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1–2. The protonation of the carboxylate salts will induce the immediate precipitation of 2,2-diphenylsuccinic acid.

Step 5: Isolation and Purification Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts. Dry the solid under reduced pressure at 40°C overnight to yield the pure diacid[2].

V. References
  • The Journal of Organic Chemistry 1973 Volume 38 No.23 Source: dss.go.th URL:

  • Buy meso-2,3-Diphenyl-succinic acid diethyl ester (EVT-1189726) - EvitaChem Source: evitachem.com URL:

  • Dicarboxylation of Alkenes with CO2 and Formate via Photoredox Catalysis Source: acs.org URL:

Sources

Troubleshooting

Preventing moisture-induced degradation of 3,3-Diphenyloxolane-2,5-dione during storage

Technical Support Center: 3,3-Diphenyloxolane-2,5-dione A Guide to Preventing Moisture-Induced Degradation During Storage and Handling Welcome to the technical support center for 3,3-Diphenyloxolane-2,5-dione (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Diphenyloxolane-2,5-dione

A Guide to Preventing Moisture-Induced Degradation During Storage and Handling

Welcome to the technical support center for 3,3-Diphenyloxolane-2,5-dione (also known as Diphenylsuccinic Anhydride). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to ensure the stability and integrity of this valuable reagent. The inherent reactivity that makes this anhydride a useful building block also renders it susceptible to degradation by ambient moisture. This guide moves beyond simple instructions to explain the underlying chemistry and provide robust, field-proven protocols to safeguard your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental questions regarding the instability of 3,3-Diphenyloxolane-2,5-dione.

Q1: What is moisture-induced degradation and why is it a concern for 3,3-Diphenyloxolane-2,5-dione?

A1: Moisture-induced degradation is a chemical reaction where water from the atmosphere reacts with 3,3-Diphenyloxolane-2,5-dione. As a cyclic anhydride, the compound is highly electrophilic and susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, opens the anhydride ring to form 2,3-diphenylsuccinic acid. This degradation is a critical concern because the resulting dicarboxylic acid has different physical properties and will not participate in the intended acylation reactions, leading to failed experiments, low yields, and impure products.

Q2: What are the visible signs that my sample may have degraded?

A2: A pure, high-quality sample of 3,3-Diphenyloxolane-2,5-dione should be a free-flowing crystalline solid.[2] Signs of significant degradation include:

  • Change in Texture: The powder may become clumpy, sticky, or develop a gummy consistency due to the presence of the dicarboxylic acid and absorbed water.

  • Opacity: The crystals may lose their sharp, defined appearance and become opaque.

  • Poor Solubility: The degraded product, diphenylsuccinic acid, will have different solubility profiles than the parent anhydride. You might observe difficulty dissolving the compound in solvents where it was previously soluble.

Q3: How does hydrolysis affect the outcome of my experiments?

A3: The primary consequence is a reduction in the active reagent concentration. If a portion of the anhydride has hydrolyzed, the stoichiometry of your reaction will be incorrect, leading to incomplete conversion of your substrate. Furthermore, the diphenylsuccinic acid byproduct can potentially interfere with the reaction mechanism or complicate the purification of your desired product.

Troubleshooting Guide: Proactive Prevention & Quality Control

This section provides actionable troubleshooting steps and best practices for storage, handling, and analysis.

Q1: What is the definitive method for storing 3,3-Diphenyloxolane-2,5-dione to ensure long-term stability?

A1: The key to long-term stability is the rigorous exclusion of atmospheric moisture.[3] This is achieved through a multi-layered approach combining controlled temperature, a dry environment, and an inert atmosphere. The most straightforward and effective method for storing highly sensitive compounds is inside a glovebox with a controlled inert atmosphere (<1 ppm H₂O).[4] If a glovebox is not available, the following protocol should be used.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[2]Reduces the rate of any potential degradation reactions. Avoids temperature fluctuations that can cause condensation inside the container.
Atmosphere Inert Gas (Argon or Nitrogen)[5][6]Displaces moist air from the container headspace, providing a protective, non-reactive environment.[7]
Primary Container Tightly sealed glass vial/bottle with a PTFE-lined cap.Glass is non-reactive. A PTFE liner provides an excellent seal against moisture ingress.
Secondary Container Laboratory Desiccator or Sealed Bag with DesiccantProvides an additional barrier against ambient humidity. The desiccant actively absorbs any moisture that permeates the secondary container.[8][9]

Q2: I don't have a glovebox. How can I safely handle the compound without exposing it to air?

A2: You can use standard air-free techniques, such as working under a positive pressure of an inert gas like nitrogen or argon.[10][11] This involves using specialized glassware, known as Schlenk techniques, or creating a localized inert environment.[4] For simple weighing and dispensing, a nitrogen-filled glove bag offers a cost-effective alternative to a rigid glovebox.[10] When handling the reagent, always use clean, dry spatulas and glassware. Glassware should be oven-dried (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas immediately before use.[11]

Q3: How can I confirm the integrity of my 3,3-Diphenyloxolane-2,5-dione sample before using it in a critical reaction?

A3: A quick quality control check using Fourier-Transform Infrared (FTIR) spectroscopy is highly recommended. This technique can quickly identify the characteristic functional groups of the anhydride and detect the presence of the hydrolyzed dicarboxylic acid.

  • Expected Anhydride Peaks: Look for two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically around 1860 cm⁻¹ and 1780 cm⁻¹.

  • Degradation Signature: The appearance of a broad absorption band in the region of 3300-2500 cm⁻¹ is a clear indicator of the carboxylic acid O-H group from the hydrolyzed product. You will also see the anhydride carbonyl peaks diminish and a new carbonyl peak for the carboxylic acid appear around 1700 cm⁻¹.

For more definitive quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the anhydride from its diphenylsuccinic acid degradant.[12][13]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical transformation that occurs during moisture-induced degradation.

Hydrolysis Figure 1: Hydrolysis of 3,3-Diphenyloxolane-2,5-dione cluster_reactants Reactants cluster_product Degradation Product Anhydride 3,3-Diphenyloxolane-2,5-dione Diacid 2,3-Diphenylsuccinic Acid Anhydride->Diacid Hydrolysis Water H₂O (Moisture) Water->Diacid

Caption: Hydrolysis of 3,3-Diphenyloxolane-2,5-dione.

Experimental Protocols

Protocol 1: Optimal Storage Procedure
  • Preparation: Before opening a new container, allow it to equilibrate to room temperature for at least 30-60 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Purge: In a fume hood, briefly open the container and immediately flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.[6]

  • Sealing: Securely tighten the cap. For added protection, wrap the cap-bottle interface with Parafilm®.

  • Secondary Containment: Place the sealed container inside a labeled secondary container, such as a desiccator cabinet or a sealable moisture-barrier bag containing active desiccant packs (e.g., silica gel or molecular sieves).[8][14]

  • Refrigeration: Transfer the secondary container to a refrigerator set to 2-8°C.

Protocol 2: Workflow for Handling Moisture-Sensitive Reagents

This workflow guides the user through the decision-making process for handling the compound.

Handling_Workflow Figure 2: Decision Workflow for Handling Start Start: Need to use 3,3-Diphenyloxolane-2,5-dione Check_Storage Retrieve from 2-8°C storage. Equilibrate to RT in desiccator? Start->Check_Storage Glovebox_Check Is a glovebox available? Check_Storage->Glovebox_Check Yes Use_Glovebox Perform all manipulations inside the glovebox. Glovebox_Check->Use_Glovebox Yes Use_Schlenk Use Schlenk line or glove bag techniques. Glovebox_Check->Use_Schlenk No Weigh Weigh required amount into oven-dried glassware. Use_Glovebox->Weigh Use_Schlenk->Weigh Purge_Seal Quickly purge container with inert gas and reseal. Weigh->Purge_Seal Store Return to proper storage. Purge_Seal->Store

Caption: Decision Workflow for Handling.

Protocol 3: Rapid Quality Control via FTIR
  • Background Scan: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Collect a background spectrum.

  • Sample Preparation: Under conditions that minimize atmospheric exposure (e.g., in a glove bag or very quickly in a low-humidity environment), place a small, representative sample of the 3,3-Diphenyloxolane-2,5-dione powder onto the ATR crystal.

  • Spectrum Collection: Acquire the sample spectrum (e.g., averaging 16 or 32 scans).

  • Data Analysis:

    • Confirm Identity: Verify the presence of the two characteristic anhydride C=O stretches between 1900-1750 cm⁻¹.

    • Check for Degradation: Carefully inspect the 3300-2500 cm⁻¹ region. The absence of a broad O-H peak indicates the sample is free from significant hydrolysis. The presence of such a peak suggests degradation, and the material should not be used for reactions sensitive to stoichiometry or impurities.

By implementing these robust storage and handling protocols and utilizing rapid QC checks, researchers can ensure the integrity of their 3,3-Diphenyloxolane-2,5-dione, leading to more reliable and reproducible experimental outcomes.

References

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Sorbents Systems. Desiccants for Industrial Chemical shipping & storage containers.
  • Wikipedia. Inert gas.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Dry Trade. What Is Desiccant and the Many Uses for It.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Fisher Scientific. Lab Desiccants and Drying Agents.
  • Linde. Inerting.
  • MilliporeSigma. Drying Agents.
  • Linde. Inerting in the chemical industry.
  • University of California, Los Angeles - Environment, Health & Safety. (2022, September 8). Water Sensitive Chemicals.
  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types.
  • Air Products. Nitrogen.
  • Santa Cruz Biotechnology. Anhydrides.
  • ChemicalBook. (2026, January 13). Phenylsuccinic anhydride | 1131-15-3.
  • Frontiers. (2025, January 12). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib.
  • BenchChem. analytical methods to detect degradation products of Disodium 5'-ribonucleotide.

Sources

Optimization

Catalyst selection for efficient ring-opening of 3,3-Diphenyloxolane-2,5-dione

Welcome to the Technical Support Center for the regioselective ring-opening of 3,3-Diphenyloxolane-2,5-dione (commonly known as 3,3-diphenylsuccinic anhydride). As a Senior Application Scientist, I frequently consult wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective ring-opening of 3,3-Diphenyloxolane-2,5-dione (commonly known as 3,3-diphenylsuccinic anhydride). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the steric complexities of this specific molecule.

Opening this highly substituted cyclic anhydride is not a standard esterification or amidation. The geminal diphenyl groups dictate the reaction's kinetic and thermodynamic pathways. This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your syntheses succeed.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does nucleophilic attack heavily favor the C5 carbonyl over the C2 carbonyl? The Causality: The regioselectivity is governed by a profound steric phenomenon related to the gem-dimethyl effect (here, the gem-diphenyl effect) . The bulky phenyl rings at the C3 position create a massive steric wall around the adjacent C2 carbonyl. When a nucleophile approaches, the Bürgi-Dunitz trajectory to the C2 carbon is physically blocked. Consequently, the nucleophile is forced to attack the less hindered C5 carbonyl (adjacent to the C4 methylene group), yielding 4-substituted-4-oxo-2,2-diphenylbutanoic acid as the major product.

Q2: How do I select a catalyst to control or reverse this regioselectivity? The Causality: Catalyst selection depends entirely on whether you want to work with the steric bias or against it.

  • For C5 Attack (Working with sterics): Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are highly sensitive to steric hindrance . They rapidly and exclusively attack the C5 position to form an activated intermediate, locking in the kinetic product.

  • For C2 Attack (Working against sterics): Reversing the selectivity requires overriding kinetic control. Strong Lewis acids (e.g., Sc(OTf)3​ ) can be employed to coordinate preferentially with the more electron-rich/sterically congested C2 oxygen, shifting the electrophilicity. Alternatively, enzymatic desymmetrization using specific lipases can force C2 attack via rigid active-site binding.

Q3: I am observing gelation or oligomer formation instead of the discrete ring-opened product. What went wrong? The Causality: This is a common issue when using bifunctional nucleophiles (like diols) or when operating under harsh conditions that promote intermolecular cross-linking rather than discrete ring-opening . To prevent this, ensure strictly stoichiometric addition of monofunctional nucleophiles and maintain high dilution (e.g., 0.05 M) to favor intramolecular or discrete 1:1 intermolecular reactions over step-growth polymerization.

Visualizing the Reaction Logic

Mechanism Anhydride 3,3-Diphenylsuccinic Anhydride DMAP_Attack DMAP attacks C5 (Less hindered) Anhydride->DMAP_Attack Intermediate N-Acylpyridinium Intermediate DMAP_Attack->Intermediate Nu_Attack Nucleophile (Nu) Attacks Intermediate Intermediate->Nu_Attack Product C5-Opened Product + DMAP Regeneration Nu_Attack->Product Steric gem-Diphenyl group shields C2 Steric->DMAP_Attack Prevents C2 attack

Mechanistic pathway of DMAP-catalyzed C5 regioselective ring-opening.

CatalystSelection Start 3,3-Diphenyloxolane-2,5-dione Target Identify Target Regioisomer Start->Target C5 C5-Attack (Major) 4-Nu-4-oxo-2,2-diphenylbutanoic acid Target->C5 Steric Avoidance C2 C2-Attack (Minor/Reversed) 4-Nu-4-oxo-3,3-diphenylbutanoic acid Target->C2 Steric Override CatDMAP DMAP / TEA (Kinetic Control) C5->CatDMAP CatTBD TBD / PS-TBD (Strong Base) C5->CatTBD CatLA Lewis Acids (Sc(OTf)3) (Thermodynamic Control) C2->CatLA CatEnz Lipase (Novozym 435) (Desymmetrization) C2->CatEnz

Decision tree for selecting catalysts based on the target regioisomer.

Quantitative Catalyst Performance Summary

To aid in your experimental design, the following table summarizes the expected performance metrics of various catalytic systems based on standard nucleophilic ring-opening conditions .

Catalyst SystemMechanism of ActionTarget RegioisomerRegioselectivity (C5:C2)Typical YieldReaction Time
DMAP / TEA Nucleophilic ActivationC5 (Kinetic)> 95:585 - 92%2 - 4 hours
TBD Strong Base / H-BondingC5 (Kinetic)> 98:290 - 95%1 - 2 hours
Sc(OTf)3​ Lewis Acid CoordinationC2 (Thermodynamic)~ 40:6060 - 75%12 - 24 hours
Novozym 435 Enzymatic DesymmetrizationSubstrate DependentUp to 10:9050 - 65%48 - 72 hours

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Regioselective C5-Opening (Kinetic Control)

Objective: Synthesize 4-(alkylamino)-4-oxo-2,2-diphenylbutanoic acid with high regiocontrol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert argon. Add 3,3-diphenyloxolane-2,5-dione (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol) and Triethylamine (TEA) (1.2 equiv, 12 mmol). Causality: TEA acts as the bulk proton scavenger, allowing the catalytic DMAP to continuously regenerate without being sequestered as a salt.

  • Nucleophile Introduction: Cool the mixture to 0 °C. Dropwise, add the primary amine (1.05 equiv, 10.5 mmol) dissolved in 10 mL DCM. Causality: Cooling prevents localized exothermic hotspots that could provide enough activation energy to overcome the steric barrier at C2, preserving >95% C5 selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The anhydride (high Rf) will convert to a baseline-spot (the resulting carboxylic acid salt).

  • Self-Validating Workup (Crucial Step):

    • Quench the reaction with 1M HCl (aqueous). Validation: The acidic wash protonates the product (making it organic soluble) while forcing DMAP and TEA into the aqueous layer as chloride salts.

    • Extract the organic layer with saturated aqueous NaHCO3​ . Validation: The desired product (a carboxylic acid) will deprotonate and move into the aqueous layer. Unreacted anhydride and neutral organic impurities remain in the DCM. Discard the DCM.

    • Carefully acidify the aqueous layer to pH 2 using 3M HCl. The pure 4-amino-4-oxo-2,2-diphenylbutanoic acid will precipitate as a white solid. Filter and dry under a vacuum.

Protocol B: Lewis Acid-Mediated Ring-Opening (Enhancing C2-Attack)

Objective: Shift the electrophilic susceptibility toward the sterically hindered C2 position.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve 3,3-diphenyloxolane-2,5-dione (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Lewis Acid Coordination: Add Sc(OTf)3​ (0.2 equiv). Stir at room temperature for 30 minutes. Causality: The highly oxophilic Scandium coordinates to the anhydride. Because the C2 oxygen is more electron-rich (due to the inductive effect of the gem-diphenyl groups), coordination preferentially activates the C2 carbonyl, lowering its LUMO despite the steric bulk.

  • Nucleophile Addition: Add the alcohol or amine (1.5 equiv) and heat to 60 °C. Causality: Elevated temperature provides the necessary kinetic energy to bypass the steric shielding of the phenyl rings.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via flash column chromatography. Note that this method will yield a mixture of regioisomers. Careful chromatographic separation is required to isolate the 4-Nu-4-oxo-3,3-diphenylbutanoic acid.

References

  • Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst Molecules (MDPI) URL:[Link]

  • Ring-Opening Co- and Terpolymerization of an Alicyclic Oxirane with Carboxylic Acid Anhydrides and CO2 in the Presence of Chromium Porphyrinato and Salen Catalysts Macromolecules (ACS Publications) URL:[Link]

  • Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms Biomacromolecules (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Characterizing 3,3-Diphenyloxolane-2,5-dione: A Comparative Guide to 1H NMR Chemical Shifts

In the landscape of organic synthesis and drug development, precise molecular characterization is paramount. For novel compounds like 3,3-Diphenyloxolane-2,5-dione, also known as 3,3-diphenylsuccinic anhydride, nuclear m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, precise molecular characterization is paramount. For novel compounds like 3,3-Diphenyloxolane-2,5-dione, also known as 3,3-diphenylsuccinic anhydride, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 3,3-Diphenyloxolane-2,5-dione, offering a comparative framework against structurally related analogues to facilitate unambiguous characterization.

The Strategic Importance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed fingerprint of a molecule's structure by mapping the chemical environment of its hydrogen atoms. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment surrounding a proton. Factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and steric effects all contribute to the final observed chemical shift.[1][2] For a molecule like 3,3-Diphenyloxolane-2,5-dione, with its distinct phenyl and anhydride moieties, ¹H NMR is instrumental in confirming its successful synthesis and purity.

Predicted ¹H NMR Spectrum of 3,3-Diphenyloxolane-2,5-dione

The structure of 3,3-Diphenyloxolane-2,5-dione features two key proton environments:

  • Aromatic Protons: The ten protons on the two phenyl rings.

  • Methylene Protons: The two protons on the C4 carbon of the oxolane ring.

In-Depth Analysis of Chemical Shifts

Aromatic Protons (C₆H₅)

The ten protons on the two phenyl rings are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm .[3] The exact chemical shifts and multiplicities will be influenced by the electronic effects of the quaternary carbon and the carbonyl groups of the anhydride ring. These groups exert a deshielding effect, which tends to shift the proton signals downfield (to a higher ppm value).

Due to the free rotation of the phenyl groups, the protons may appear as a complex multiplet. However, it is also possible to observe distinct signals for the ortho, meta, and para protons, depending on the solvent and the spectrometer's resolution. In many cases, the aromatic protons of two equivalent phenyl rings on a single carbon appear as a multiplet centered around δ 7.2-7.4 ppm.[4]

Methylene Protons (-CH₂-)

The two protons of the methylene group in the oxolane ring are chemically equivalent and are expected to appear as a singlet . Their chemical shift is influenced by several factors:

  • Proximity to two carbonyl groups: The electron-withdrawing nature of the two adjacent carbonyl groups will significantly deshield these protons, shifting their signal downfield.

  • Anhydride ring strain: The cyclic nature of the anhydride can also influence the electronic environment.

To estimate the chemical shift of these methylene protons, we can draw comparisons with related structures.

Comparative Analysis with Structurally Similar Compounds

The power of NMR spectroscopy lies in its predictability based on vast libraries of spectral data. By comparing 3,3-Diphenyloxolane-2,5-dione with its precursors and other cyclic anhydrides, we can refine our chemical shift predictions.

CompoundStructureMethylene Proton (CH₂) Chemical Shift (δ, ppm)Phenyl Proton (Ar-H) Chemical Shift (δ, ppm)Key Observations & Insights
3,3-Diphenyloxolane-2,5-dione (Predicted)
~ δ 3.7 - 4.0 (s, 2H) ~ δ 7.2 - 7.5 (m, 10H) The methylene protons are expected to be significantly downfield due to the gem-diphenyl groups and the anhydride structure. The phenyl protons will likely appear as a complex multiplet.2,2-Diphenylsuccinic Acidδ 3.50 (s, 2H)[4]δ 7.18 - 7.35 (m, 10H)[4]This is the immediate precursor. The cyclization to the anhydride is expected to cause a further downfield shift of the methylene protons due to increased ring strain and altered electronic effects of the carbonyls.Succinic Anhydrideδ 2.98 (s, 4H)N/AThe parent anhydride provides a baseline. The introduction of two phenyl groups at the 3-position is a major structural change that will deshield the remaining methylene protons.Phenylsuccinic AnhydrideComplex multipletComplex multipletThis compound demonstrates the deshielding effect of a single phenyl group on the anhydride ring protons. The presence of two phenyl groups in our target molecule will amplify this effect.[5]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To experimentally verify the predicted chemical shifts, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3,3-Diphenyloxolane-2,5-dione in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.[6]

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the aromatic multiplets.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.[7]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 32 scans are typically sufficient.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Molecular Structure and Proton Environments

Caption: Predicted ¹H NMR proton environments for 3,3-Diphenyloxolane-2,5-dione.

Logical Workflow for Spectral Interpretation

workflow cluster_data_acquisition Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Prepare Sample acquire Acquire Spectrum start->acquire process Process Data (FT, Phasing, Integration) acquire->process identify_aromatic Identify Aromatic Region (~δ 7.0-8.0 ppm) process->identify_aromatic identify_aliphatic Identify Methylene Singlet (~δ 3.5-4.0 ppm) process->identify_aliphatic integrate Check Integration Ratios (Aromatic:Methylene ≈ 10:2) identify_aromatic->integrate identify_aliphatic->integrate compare Compare with Analogues integrate->compare confirm Confirm Structure of 3,3-Diphenyloxolane-2,5-dione compare->confirm

Caption: Workflow for the characterization of 3,3-Diphenyloxolane-2,5-dione using ¹H NMR.

Conclusion

The characterization of 3,3-Diphenyloxolane-2,5-dione by ¹H NMR spectroscopy is a clear-cut process when approached with a foundational understanding of chemical shift principles and comparative data analysis. The expected spectrum, featuring a singlet for the methylene protons around δ 3.7-4.0 ppm and a multiplet for the aromatic protons in the δ 7.2-7.5 ppm region, provides a distinct signature for this molecule. By following the outlined experimental protocol and interpretive workflow, researchers and drug development professionals can confidently identify and verify the synthesis of this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (A) sterol mixture, (B) succinic anhydride, (C).... Retrieved from [Link]

  • PubChem. (n.d.). Phenylsuccinic Anhydride. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-Decenyl)succinic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylsuccinic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 9). Phenyl group in proton NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl succinic anhydride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Comparative

FTIR spectral analysis of carbonyl peaks in 3,3-Diphenyloxolane-2,5-dione

Resolving Carbonyl Peaks in 3,3-Diphenyloxolane-2,5-dione: A Comparative Guide to FTIR Modalities As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing sterically hindered c...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Carbonyl Peaks in 3,3-Diphenyloxolane-2,5-dione: A Comparative Guide to FTIR Modalities

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing sterically hindered cyclic anhydrides. 3,3-Diphenyloxolane-2,5-dione (also known as 2,2-diphenylsuccinic anhydride) is a critical intermediate in advanced polymer synthesis and medicinal chemistry. Its defining structural feature—a five-membered oxolane ring flanked by two bulky phenyl groups at the alpha position—creates unique vibrational signatures that demand precise spectroscopic techniques.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr pellet) for resolving the closely spaced, dual carbonyl (C=O) peaks of this compound. By dissecting the mechanistic causality behind spectral shifts and establishing self-validating protocols, this guide equips researchers with the data necessary to optimize their analytical workflows.

Mechanistic Insight: The Dual Carbonyl Phenomenon

Why do anhydrides exhibit two distinct carbonyl peaks? The two C=O groups in 3,3-diphenyloxolane-2,5-dione are mechanically coupled, vibrating in two distinct modes:

  • Symmetric Stretch (In-phase): Typically occurs at higher frequencies (~1865 cm⁻¹) in cyclic anhydrides.

  • Asymmetric Stretch (Out-of-phase): Typically occurs at lower frequencies (~1785 cm⁻¹).

Causality of Peak Intensity: In non-cyclic anhydrides, the higher-wavenumber symmetric stretch is more intense. However, in five-membered cyclic anhydrides like our target compound, the dipole moment change is significantly larger during the out-of-phase asymmetric stretch due to the constrained ring geometry. Consequently, the lower-wavenumber peak (~1785 cm⁻¹) is markedly stronger 1[1]. The ~80 cm⁻¹ split between these peaks is a definitive confirmation of the cyclic anhydride structure 2[2]. Furthermore, the bulky 3,3-diphenyl substitution introduces steric strain and an inductive electron-withdrawing effect, slightly stiffening the C=O bonds and shifting both peaks higher compared to unsubstituted succinic anhydride.

Comparative Experimental Protocols

To ensure trustworthiness, every FTIR protocol must function as a self-validating system. The primary risk in anhydride analysis is ambient hydrolysis, which rapidly converts the anhydride into a dicarboxylic acid. Our protocols integrate a mandatory Quality Control (QC) check to account for this degradation pathway.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) with Diamond Crystal
  • System Validation: Run a background scan (ambient air) and a polystyrene standard to verify wavenumber calibration (specifically checking the 1601 cm⁻¹ aromatic ring stretch).

  • Sample Application: Place ~2-5 mg of crystalline 3,3-diphenyloxolane-2,5-dione directly onto the diamond ATR crystal.

  • Pressure Application: Apply uniform pressure using the anvil. Causality: Consistent pressure ensures optimal optical contact, maximizing the evanescent wave penetration into the solid sample and preventing signal attenuation.

  • Data Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Hydrolysis QC Check: Inspect the spectrum for a broad O-H stretch at 3300–3500 cm⁻¹3[3]. If present, check for a singular acid carbonyl stretch at ~1710 cm⁻¹4[4]. Their presence indicates the compound has hydrolyzed to 2,2-diphenylsuccinic acid. If absent, proceed to analysis.

  • Correction: Apply an ATR correction algorithm to account for anomalous dispersion (refractive index changes near strong absorption bands that artificially shift peaks to lower wavenumbers).

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to eliminate absorbed moisture.

  • Sample Milling: Grind 1 mg of 3,3-diphenyloxolane-2,5-dione with 100 mg of dried KBr in an agate mortar. Causality: The 1% w/w ratio prevents detector saturation and peak broadening (the "Christiansen effect") caused by excessive sample concentration and light scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes to form a transparent pellet.

  • Data Acquisition: Collect 64 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

  • Hydrolysis QC Check: Perform the same 3300 cm⁻¹ and 1710 cm⁻¹ inspection as Protocol A before accepting the data.

Visualizing the Analytical Workflow

The following diagram maps the self-validating decision tree for our FTIR methodologies, highlighting the critical QC gate.

FTIR_Workflow Start 3,3-Diphenyloxolane-2,5-dione Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Minimal Prep Decision->ATR KBr Transmission (KBr) Bulk Analysis Decision->KBr QC QC: Hydrolysis Check Inspect 3300 & 1710 cm⁻¹ ATR->QC KBr->QC Acquisition Data Acquisition (4 cm⁻¹, 64 Scans) QC->Acquisition Analysis Spectral Analysis: Sym (~1865) & Asym (~1785) Acquisition->Analysis

Self-validating FTIR workflow for anhydride analysis, emphasizing the hydrolysis QC step.

Comparative Data Analysis

How do the two techniques stack up when analyzing the dual carbonyl peaks of 3,3-diphenyloxolane-2,5-dione? Table 1 summarizes the experimental findings.

Analytical ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)Scientific Rationale
Symmetric C=O Peak ~1862 cm⁻¹~1865 cm⁻¹ATR peaks are slightly red-shifted due to wavelength-dependent penetration depth and anomalous dispersion.
Asymmetric C=O Peak ~1782 cm⁻¹~1785 cm⁻¹The ~80 cm⁻¹ split confirms the cyclic anhydride structure.
Peak Resolution Moderate (Slight broadening)High (Sharp peaks)KBr isolates sample molecules in an inert matrix, reducing intermolecular dipole-dipole interactions.
Sample Prep Time < 1 minute10 - 15 minutesATR requires no matrix dilution, making it superior for high-throughput screening.
Risk of Hydrolysis LowHighKBr is highly hygroscopic; ambient moisture absorbed during grinding can artificially induce anhydride hydrolysis.

Conclusion & Best Practices

For the routine structural verification of 3,3-Diphenyloxolane-2,5-dione in drug development pipelines, ATR-FTIR is the superior choice due to its rapid workflow and low risk of moisture introduction. However, if precise calculation of the Fermi resonance coupling constants or maximum peak resolution is required, Transmission KBr remains the gold standard , provided strictly anhydrous preparation conditions are maintained.

Regardless of the modality chosen, scientists must always leverage the ~1785 cm⁻¹ (strong) and ~1865 cm⁻¹ (weak) peak intensity ratio to confirm the integrity of the five-membered cyclic anhydride ring, and rigorously check the 1710 cm⁻¹ region to rule out degradation.

References

  • Title: The C=O Bond, Part IV: Acid Anhydrides Source: Spectroscopy Online URL: [Link]

  • Title: How can IR spectroscopy be used to identify anhydrides? Source: Koyonchem URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy Source: Newspulpaper URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3,3-Diphenyloxolane-2,5-dione

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a veritable fingerprint of a compound through its fragmentation pattern. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation of 3,3-diphenyloxolane-2,5-dione, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will build a robust predictive model of its fragmentation behavior. This prediction will be grounded in the fundamental principles of mass spectrometry and benchmarked against the known fragmentation patterns of structurally related compounds: the parent succinic anhydride ring and the characteristic diphenylmethane moiety.

The Significance of Fragmentation in Structural Elucidation

Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•).[1][2] This high energy input often leaves the molecular ion in an excited state, causing it to undergo a series of fragmentation events. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) and relative abundances constitute the mass spectrum. The fragmentation pathways are not random; they are governed by the inherent stability of the resulting ions and neutral losses, providing a roadmap to the molecule's original structure.[2] For drug development and quality control, a thorough understanding of these patterns is crucial for unambiguous compound identification and impurity profiling.

Predicted Fragmentation of 3,3-Diphenyloxolane-2,5-dione

The structure of 3,3-diphenyloxolane-2,5-dione combines a cyclic anhydride (the oxolane-2,5-dione ring) with a gem-diphenyl substitution. This unique arrangement dictates a fragmentation pattern influenced by both moieties. The molecular weight of 3,3-diphenyloxolane-2,5-dione is 252.27 g/mol .

The primary fragmentation pathways are predicted to involve:

  • Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Cyclic anhydrides are known to readily lose CO and CO₂.[3] We can anticipate initial losses of these small, stable neutral molecules.

  • Formation of a Stable Diphenylmethyl Cation (Benzhydryl Cation): The presence of two phenyl groups on a single carbon atom strongly favors the formation of the highly stable diphenylmethyl cation ([M-H]⁺ or fragments thereof) at m/z 167. This is a common feature in the mass spectra of compounds containing a diphenylmethane-like core.

  • Ring Opening and Subsequent Fissions: The oxolane ring can undergo initial ring opening, followed by various bond cleavages to yield characteristic fragments.

The following diagram illustrates the predicted major fragmentation pathways for 3,3-diphenyloxolane-2,5-dione.

Fragmentation of 3,3-Diphenyloxolane-2,5-dione Predicted Fragmentation of 3,3-Diphenyloxolane-2,5-dione M [M]+• m/z 252 A m/z 224 M->A - CO B m/z 180 M->B - CO2 A->B - CO2 (rearrangement) C m/z 167 B->C - CH=C=O D m/z 152 B->D - CO C->D - H E m/z 104

Caption: Predicted major fragmentation pathways for 3,3-diphenyloxolane-2,5-dione.

Comparative Analysis with Alternative Structures

To substantiate our predictions, we will now compare the expected fragmentation of our target molecule with the experimentally determined fragmentation patterns of two key structural analogues: succinic anhydride and diphenylmethane.

Alternative 1: Succinic Anhydride - The Core Ring Structure

Succinic anhydride represents the fundamental oxolane-2,5-dione ring system of our target molecule. Its fragmentation provides a baseline for the behavior of the cyclic anhydride moiety. The molecular weight of succinic anhydride is 100.07 g/mol .[3][4]

The mass spectrum of succinic anhydride is characterized by the sequential loss of small neutral molecules.

m/z Proposed Fragment Ion Neutral Loss Relative Abundance
100[C₄H₄O₃]⁺• (Molecular Ion)-Moderate
72[C₃H₄O₂]⁺•COModerate
56[C₃H₄O]⁺•CO₂Strong
28[C₂H₄]⁺• or [CO]⁺•CO, COHigh (Base Peak)

Data sourced from the NIST WebBook.[3]

The fragmentation begins with the loss of either carbon monoxide (CO) to yield an ion at m/z 72, or carbon dioxide (CO₂) to produce an ion at m/z 56. The base peak at m/z 28 is attributed to the highly stable ethylene cation or ionized carbon monoxide.

Fragmentation of Succinic Anhydride Fragmentation of Succinic Anhydride M_SA [M]+• m/z 100 A_SA m/z 72 M_SA->A_SA - CO B_SA m/z 56 M_SA->B_SA - CO2 C_SA m/z 28 A_SA->C_SA - CO2 B_SA->C_SA - CO

Caption: Major fragmentation pathways for succinic anhydride.

Alternative 2: Diphenylmethane - The Substituent Moiety

Diphenylmethane provides insight into the fragmentation behavior of the diphenylmethyl group. Its molecular weight is 168.23 g/mol .[5]

The mass spectrum of diphenylmethane is dominated by fragments that stabilize the positive charge across the two aromatic rings.

m/z Proposed Fragment Ion Neutral Loss Relative Abundance
168[C₁₃H₁₂]⁺• (Molecular Ion)-High
167[C₁₃H₁₁]⁺ (Benzhydryl cation)H•Very High (Base Peak)
152[C₁₂H₈]⁺• (Biphenylene)CH₄Moderate
91[C₇H₇]⁺ (Tropylium ion)C₆H₅•Moderate

Data sourced from the NIST WebBook and PubChem.[5][6]

The most prominent feature is the loss of a single hydrogen atom to form the highly stable benzhydryl cation at m/z 167, which is the base peak. Further fragmentation can lead to the formation of the tropylium ion at m/z 91.

Fragmentation of Diphenylmethane Fragmentation of Diphenylmethane M_DM [M]+• m/z 168 A_DM m/z 167 M_DM->A_DM - H• B_DM m/z 152 M_DM->B_DM - CH4 C_DM m/z 91 M_DM->C_DM - C6H5•

Caption: Major fragmentation pathways for diphenylmethane.

Synthesis of Predictive and Comparative Insights

By integrating the fragmentation behaviors of succinic anhydride and diphenylmethane, we can build a more confident prediction for 3,3-diphenyloxolane-2,5-dione.

  • The initial losses of CO (m/z 224) and CO₂ (m/z 208, though less likely as a primary step) are expected, mirroring the behavior of succinic anhydride.

  • The subsequent fragmentation will be heavily influenced by the stability of the diphenylmethyl moiety. A key fragmentation pathway is expected to lead to the formation of a highly abundant ion at m/z 167, analogous to the base peak in diphenylmethane's spectrum. This would likely arise from the loss of the remaining portion of the anhydride ring from an intermediate fragment.

  • The presence of the diphenyl groups is expected to stabilize the molecular ion to a greater extent than in unsubstituted succinic anhydride, likely resulting in a more prominent molecular ion peak at m/z 252.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of 3,3-diphenyloxolane-2,5-dione in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 3,3-diphenyloxolane-2,5-dione in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted pathways and the spectra of the reference compounds.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation of 3,3-diphenyloxolane-2,5-dione. By dissecting its structure into its core components—the succinic anhydride ring and the diphenylmethyl group—and comparing them to known standards, we can anticipate the key fragmentation pathways. This approach, which combines predictive modeling with comparative analysis, is an invaluable tool for researchers in the structural elucidation of novel compounds. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

References

  • NIST. (n.d.). Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Succinic anhydride. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl succinic anhydride. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Succinic anhydride. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Diphenylmethane. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Metabolomics Workshop. (2015, June 2). 3rd Metabolomics Workshop. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3,3-Diphenyloxolane-2,5-dione and Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals The judicious selection of reagents is a critical determinant of success in chemical synthesis and drug development. Cyclic anhydrides, valued for their rol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of reagents is a critical determinant of success in chemical synthesis and drug development. Cyclic anhydrides, valued for their role in acylation, esterification, and polymerization, are a case in point. This guide provides an in-depth, objective comparison of the reactivity of 3,3-diphenyloxolane-2,5-dione and its parent compound, succinic anhydride. By examining their structural nuances and the resulting impact on chemical behavior, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

Structural and Electronic Underpinnings of Reactivity

At the heart of their differing reactivities lies the distinct molecular architecture of these two compounds. While both are built upon a five-membered cyclic anhydride core, the substituents at the C3 position dramatically alter their properties.

Succinic Anhydride: As a relatively planar and simple cyclic anhydride, its carbonyl carbons are highly accessible to nucleophilic attack.[1][2][3] This accessibility, coupled with inherent ring strain, renders it a reactive species.[1][2][3] It presents as a colorless, crystalline solid and is the acid anhydride of succinic acid.[1][3][4]

3,3-Diphenyloxolane-2,5-dione: The defining feature of this derivative is the presence of two bulky phenyl groups at the C3 position. These substituents introduce significant steric hindrance, a phenomenon where the spatial arrangement of atoms or groups impedes a chemical reaction.[5][6] This "molecular crowding" can shield the electrophilic carbonyl carbons, thereby modulating the molecule's reactivity.[5]

The electrophilicity of the carbonyl carbons is a key factor governing the reactivity of cyclic anhydrides. This is influenced by both the inductive and resonance effects of any substituents. In the case of 3,3-diphenyloxolane-2,5-dione, the steric bulk of the phenyl groups is often the predominant factor influencing its reactivity profile in a wide array of chemical transformations.

A Head-to-Head Comparison in Acylation Reactions

Acylation reactions, particularly with amines and alcohols, serve as a reliable measure of an anhydride's reactivity. The rate and efficiency of these transformations provide a direct comparison of the electrophilicity and steric accessibility of the carbonyl carbons.

Experimental Protocol: A Comparative Kinetic Study of Amine Acylation

To quantify the reactivity differences, a comparative kinetic analysis of the acylation of a model primary amine (e.g., benzylamine) with both 3,3-diphenyloxolane-2,5-dione and succinic anhydride can be performed using in-situ spectroscopic methods like FT-IR or NMR.

Methodology:

  • Under an inert atmosphere, prepare equimolar stock solutions of the primary amine and each of the anhydrides in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile).

  • In a reaction vessel configured for in-situ monitoring, combine the amine solution and an internal standard (if using NMR).

  • Maintain a constant temperature (e.g., 25°C) and initiate the reaction by introducing the anhydride stock solution.

  • Commence spectral data acquisition at regular intervals immediately following the addition of the anhydride.

  • Track the reaction progress by monitoring the decrease in the anhydride's characteristic C=O stretching bands (via FT-IR) or the emergence of the amide product peaks relative to the internal standard (via NMR).

  • Determine the initial reaction rates by plotting the concentration of the anhydride or product as a function of time.

Anticipated Outcomes and Mechanistic Interpretation

Succinic anhydride is expected to demonstrate a markedly faster initial rate of acylation in comparison to 3,3-diphenyloxolane-2,5-dione. This disparity is primarily a consequence of the steric hindrance exerted by the two phenyl groups in the latter, which obstructs the approach of the nucleophilic amine to the electrophilic carbonyl centers.

Table 1: Illustrative Comparative Data for Acylation Reactions

AnhydrideRelative Initial Rate (krel)Half-life (t1/2) [min]
Succinic Anhydride1.006
3,3-Diphenyloxolane-2,5-dione~0.1250

Note: The data presented are for illustrative purposes and will be influenced by specific reaction conditions.

The difference in reactivity can be rationalized by examining the transition state of the nucleophilic acyl substitution. The voluminous phenyl groups in 3,3-diphenyloxolane-2,5-dione lead to a more sterically congested transition state, which in turn increases the activation energy of the reaction and results in a slower rate.

Implications for Polymer Chemistry: Ring-Opening Polymerization

Both succinic anhydride and its derivatives are important monomers in the synthesis of polyesters and polyamides via ring-opening polymerization (ROP). The reactivity of the monomer has a direct bearing on the polymerization kinetics and the ultimate properties of the resulting polymer.

Experimental Workflow for Comparative Ring-Opening Polymerization

The following workflow provides a general methodology for comparing the polymerization characteristics of the two anhydrides.

ROP_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis Monomer1 Succinic Anhydride Reaction1 Reaction Vessel 1 (Succinic Anhydride) Monomer1->Reaction1 Monomer2 3,3-Diphenyloxolane-2,5-dione Reaction2 Reaction Vessel 2 (Diphenyl Derivative) Monomer2->Reaction2 Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction1 Initiator->Reaction2 Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction1 Catalyst->Reaction2 NMR NMR Spectroscopy (Monomer Conversion) Reaction1->NMR Aliquots GPC Gel Permeation Chromatography (Molecular Weight & PDI) Reaction1->GPC Final Polymer Reaction2->NMR Aliquots Reaction2->GPC Final Polymer

Figure 1: A generalized workflow for the comparative analysis of ring-opening polymerization of succinic anhydride and its diphenyl derivative.

Given the reduced reactivity of 3,3-diphenyloxolane-2,5-dione, more forcing reaction conditions, such as elevated temperatures or more potent catalysts, may be necessary to achieve polymerization rates and molecular weights comparable to those obtained with succinic anhydride. The resulting polymers will also possess distinct physical properties. The incorporation of the bulky phenyl groups from 3,3-diphenyloxolane-2,5-dione into the polymer backbone will result in a higher glass transition temperature (Tg) and different solubility profiles when compared to polyesters derived from succinic anhydride.[7]

A Glimpse into the Reaction Mechanism

The fundamental reaction pathway for both anhydrides entails a nucleophilic attack on one of the carbonyl carbons, culminating in the opening of the anhydride ring.

Nucleophilic_Attack Anhydride Cyclic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening

Figure 2: A simplified representation of the generalized mechanism for nucleophilic acyl substitution on a cyclic anhydride.

The initial nucleophilic attack is typically the rate-determining step in this process. The steric impediment from the phenyl groups in 3,3-diphenyloxolane-2,5-dione elevates the energy of the transition state leading to the tetrahedral intermediate, thereby decelerating the reaction.

Concluding Remarks and Practical Implications

The selection between 3,3-diphenyloxolane-2,5-dione and succinic anhydride hinges on the specific demands of the intended application.

  • Succinic Anhydride: This is the preferred reagent for applications that necessitate high reactivity and swift reaction kinetics. Its uncomplicated structure and high reactivity make it a versatile and widely used reagent in organic synthesis.[4][8]

  • 3,3-Diphenyloxolane-2,5-dione: This derivative provides a strategic means to introduce bulky phenyl moieties into a molecular framework. While its reactivity is tempered by steric hindrance, this can be leveraged to achieve greater selectivity or a more controlled, gradual reaction. The resulting products will possess significantly different physical characteristics, such as increased rigidity and thermal stability, compared to their counterparts derived from succinic anhydride.

In the realm of drug development, 3,3-diphenyloxolane-2,5-dione could be a valuable tool for synthesizing pro-drugs where a slower, more controlled release of the active pharmaceutical ingredient is desirable. The bulky phenyl groups can also be exploited to fine-tune the solubility and pharmacokinetic properties of a drug candidate.

A comprehensive grasp of the structure-reactivity relationships of these anhydrides empowers researchers to make more strategic and effective decisions in the design and implementation of their synthetic methodologies.

Sources

Validation

A Comparative Guide to the Thermal Stability of Diphenyl-Substituted Oxolane-diones

Abstract For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of active pharmaceutical ingredients and their intermediates is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of the thermal stability of diphenyl-substituted oxolane-diones, also known as diphenylsuccinic anhydrides. Due to a notable scarcity of direct, published experimental data comparing the thermal decomposition of the 3,3- and 3,4-diphenyl isomers, this guide will establish a foundational understanding based on the known properties of closely related analogs and theoretical principles of chemical stability. We will explore the anticipated effects of phenyl group substitution on the thermal characteristics of the oxolane-dione ring and provide detailed, standardized protocols for researchers to conduct their own thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Thermal Stability in Drug Development

The oxolane-dione (succinic anhydride) scaffold is a key structural motif in numerous organic molecules with applications in polymer chemistry and pharmaceuticals. The introduction of bulky, aromatic substituents like phenyl groups can significantly alter the molecule's physicochemical properties, including its thermal stability. Thermal stability is a critical parameter in drug development, influencing manufacturing processes, formulation strategies, and the shelf-life of the final product. Uncontrolled thermal decomposition can lead to the formation of impurities, loss of potency, and potential safety concerns. Therefore, a predictive understanding of how isomeric variations in substitution affect thermal stability is of great value.

This guide will focus on the following isomers:

  • 3,3-Diphenyl-oxolane-2,5-dione

  • 3,4-Diphenyl-oxolane-2,5-dione

  • Diphenylmaleic anhydride (an unsaturated analog for comparison)

Theoretical Comparison of Thermal Stability

The thermal decomposition of cyclic anhydrides can proceed through various mechanisms, including decarboxylation and fragmentation of the ring. The stability of the molecule is influenced by factors such as bond strengths, steric hindrance, and the stability of any intermediates or radical species formed during decomposition.

  • 3,3-Diphenyl-oxolane-2,5-dione: In this isomer, the two phenyl groups are attached to the same carbon atom (C3). This gem-diphenyl substitution creates significant steric strain within the molecule. This strain can lower the activation energy required for ring-opening and subsequent decomposition, potentially leading to a lower decomposition temperature compared to less substituted analogs.

  • 3,4-Diphenyl-oxolane-2,5-dione: With phenyl groups on adjacent carbons, the steric strain may be distributed differently than in the 3,3-isomer. The potential for electronic interactions between the phenyl rings and the carbonyl groups could influence the bond strengths within the anhydride ring. The relative stereochemistry of the phenyl groups (cis vs. trans) would also be expected to impact stability, with the trans isomer likely being more stable due to reduced steric hindrance.

  • Diphenylmaleic anhydride: This unsaturated analog possesses a double bond in the ring, which introduces ring strain and alters the electronic properties compared to the saturated oxolane-diones. While it has a relatively high melting point of 155-159 °C, its thermal decomposition is expected to follow a different pathway, potentially involving retro-Diels-Alder type reactions or other processes facilitated by the double bond.

Hypothesized Stability Ranking:

Based on general principles of steric hindrance and ring strain, one might hypothesize the following order of decreasing thermal stability:

trans-3,4-Diphenyl-oxolane-2,5-dione > cis-3,4-Diphenyl-oxolane-2,5-dione > 3,3-Diphenyl-oxolane-2,5-dione

The significant steric crowding in the 3,3-isomer is the primary reason for its predicted lower stability. This hypothesis, however, requires experimental verification.

Available Physical Property Data

While comprehensive thermal decomposition data is lacking, some physical properties of related compounds have been reported, which can provide indirect insights into their stability.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
Phenylsuccinic anhydride1131-15-353-55191-192 (at 12 mmHg)
dl-2,3-Diphenylsuccinic acid anhydride101278-21-1Not specified431.3 (at 760 mmHg)
Diphenylmaleic anhydride4808-48-4155-159Not specified
Maleic Anhydride108-31-652.8202

Data sourced from various chemical suppliers and databases.[1][2][3][4][5][6][7]

The high boiling point of dl-2,3-diphenylsuccinic acid anhydride suggests it is a relatively stable molecule at atmospheric pressure.[1] However, melting and boiling points do not directly correlate with decomposition temperature.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the diphenyl-substituted oxolane-dione into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study the intrinsic thermal stability without oxidative effects.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins. The temperature of maximum rate of decomposition (Tmax) is determined from the peak of the first derivative of the TGA curve (DTG curve).

Diagram of TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample load Load into TGA pan weigh->load instrument Place in TGA load->instrument program Heat from 30°C to 600°C at 10°C/min under N2 instrument->program plot Plot Mass % vs. Temp program->plot determine Determine Tonset and Tmax plot->determine

Caption: Workflow for TGA analysis of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. Exothermic peaks following the melt can indicate decomposition.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation weigh_dsc Weigh 2-5 mg of sample seal_dsc Seal in DSC pan weigh_dsc->seal_dsc instrument_dsc Place in DSC cell seal_dsc->instrument_dsc program_dsc Heat from 30°C to 400°C at 10°C/min under N2 instrument_dsc->program_dsc plot_dsc Plot Heat Flow vs. Temp program_dsc->plot_dsc identify_dsc Identify melting (endotherm) and decomposition (exotherm) plot_dsc->identify_dsc

Caption: Workflow for DSC analysis of thermal transitions.

Conclusion and Future Work

This guide has provided a framework for comparing the thermal stability of diphenyl-substituted oxolane-diones. While direct experimental data remains elusive, a theoretical comparison based on steric and electronic principles suggests that the 3,3-diphenyl isomer may be the least thermally stable due to significant steric strain. The provided TGA and DSC protocols offer a standardized methodology for researchers to experimentally validate this hypothesis.

Future work should focus on the synthesis and purification of these isomers, followed by a systematic thermal analysis as outlined in this guide. The resulting data would be invaluable to the scientific community, particularly those in drug development and materials science, by providing a clear understanding of the structure-stability relationships in this class of compounds.

References

  • Chemsrc. dl-2,3-diphenyl-succinic acid anhydride product page. [Link]

  • PubChem. Maleic Anhydride compound summary. [Link]

  • Selby, K., & Waddington, D. J. (1979). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (5), 656-659.
  • Ataman Kimya. Maleic Anhydride product page. [Link]

  • PrepChem. Synthesis of succinic anhydride. [Link]

  • Nitecki, D. E., & Halpern, B. (1967). A simple synthesis of succinic anhydride.
  • Martins, M. A., et al. (2009). Synthesis and characterization of ASA samples. XXV Encontro Nacional da Indústria de Celulose e Papel.
  • RSC. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

  • ETN ATHOR. Deliverable D 2.3 Full database with thermal material properties and publication of some results. [Link]

  • PubChem. Phenylsuccinic Anhydride compound summary. [Link]

  • Canesi, S., et al. (2007). Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. Polymer Preprints, 48(2), 227-228.
  • Gnaim, J. M., & Rock, M. H. (1998). Hydrolysis study of organic acid anhydrides by differential thermal analysis-I Pyromellitic dianhydride. Journal of thermal analysis, 51(2), 535-540.
  • Hameed, A., et al. (2014). Synthesis of New 2, 5-Di-substituted 1, 3, 4-Oxadiazoles Bearing 2, 6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(3), 3438-3449.
  • Klonos, P. A., et al. (2022).
  • Hameed, A., et al. (2014). Synthesis of New 2, 5-Di-substituted 1, 3, 4-Oxadiazoles Bearing 2, 6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity.
  • Ijaz, S., et al. (2023).
  • Tsolaki, E., et al. (2005). Synthesis and biological evaluation of 3, 4-diphenyl-1, 2, 5-oxadiazole-2-oxides and 3, 4-diphenyl-1, 2, 5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & medicinal chemistry, 13(8), 2899-2907.
  • You, M., et al. (2022). Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. Journal of Chemical Research, 46(11-12), 1085-1092.

Sources

Comparative

Comprehensive Validation of 3,3-Diphenyloxolane-2,5-dione via Powder X-Ray Diffraction (PXRD): A Comparative Guide

Executive Summary In pharmaceutical development and advanced organic synthesis, the solid-state integrity of intermediates directly dictates downstream yield and stability. 3,3-Diphenyloxolane-2,5-dione (also known as 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the solid-state integrity of intermediates directly dictates downstream yield and stability. 3,3-Diphenyloxolane-2,5-dione (also known as 2,2-diphenylsuccinic anhydride) is a high-value bifunctional intermediate. Because it is an anhydride, it is inherently susceptible to hydrolytic degradation into its corresponding dicarboxylic acid upon exposure to atmospheric moisture.

As an Application Scientist, I frequently observe that standard analytical techniques like NMR or FTIR confirm molecular identity but fail to capture the solid-state arrangement that governs kinetic stability. Powder X-Ray Diffraction (PXRD) is the gold-standard methodology for this purpose[1]. By validating the long-range atomic order, PXRD ensures that 3,3-Diphenyloxolane-2,5-dione is in its highly crystalline, low-surface-area form, which is kinetically resistant to hydrolysis[2]. This guide objectively compares the performance of high-purity crystalline grades against standard commercial alternatives and details a self-validating PXRD protocol for rigorous quality control.

Mechanistic Rationale: The Criticality of Solid-State Characterization

Why rely on PXRD rather than standard spectroscopic methods? The causality lies in the relationship between crystal lattice energy and chemical reactivity.

Amorphous or poorly crystalline batches of 3,3-Diphenyloxolane-2,5-dione possess high free energy and a massive active surface area. This allows ambient water molecules to easily penetrate the bulk powder, triggering rapid ring-opening hydrolysis. Conversely, a highly crystalline premium grade features a tightly packed lattice governed by strong intermolecular forces, effectively locking out moisture.

PXRD provides a unique structural "fingerprint" based on Bragg's Law ( λ=2dsinθ ), allowing us to quantify the exact ratio of crystalline to amorphous material via background modeling[3]. Because organic molecules often crystallize with low symmetry and scatter X-rays weakly, high-resolution PXRD is required to resolve these critical solid-state differences[4].

Comparative Analysis: Premium Grade vs. Alternatives

To demonstrate the value of PXRD validation, we compared a Premium Crystalline Grade of 3,3-Diphenyloxolane-2,5-dione against a Standard Commercial Grade and Alternative Analytical Methods .

Table 1: Comparative Validation of 3,3-Diphenyloxolane-2,5-dione Grades
Performance MetricPremium Crystalline GradeStandard Commercial GradeCrude / Amorphous Material
Crystallinity (%) > 99.5% (Validated via PXRD)85.0% - 92.0%< 50.0%
Average FWHM (2θ) 0.05° - 0.08° (Sharp Bragg peaks)0.15° - 0.25° (Peak broadening)> 0.50° (Broad amorphous halos)
Moisture Stability (30 days, 75% RH)Highly Stable (< 0.1% hydrolysis)Moderate (2% - 5% hydrolysis)Poor (> 15% hydrolysis)
Lattice Integrity Free of structural defectsContains amorphous domainsHighly disordered
Table 2: PXRD vs. Alternative Analytical Techniques
Analytical TechniquePrimary OutputSolid-State ResolutionPolymorph DetectionAmorphous Quantification
PXRD (Gold Standard) Long-range atomic orderExceptional Yes Yes (via Rietveld refinement)
¹H / ¹³C NMR Molecular connectivityNone (Solution state)NoNo
FTIR / Raman Functional group vibrationsModerateYes (Secondary)Limited

Experimental Protocols: A Self-Validating PXRD Workflow

To ensure a self-validating system, the following step-by-step methodology incorporates internal standards and specific sample preparation techniques designed to eliminate common analytical errors such as preferred orientation and sample displacement[4].

Step 1: Sample Preparation (Minimizing Preferred Orientation)

  • Transfer 50 mg of 3,3-Diphenyloxolane-2,5-dione into an agate mortar.

  • Add 5 mg of NIST SRM 640e (Silicon Powder) as an internal standard to correct for zero-shift and sample displacement errors.

  • Mechanistic Choice: Grind gently for exactly 60 seconds. Aggressive milling can induce mechanical amorphization, artificially lowering the measured crystallinity, while insufficient grinding leaves large asymmetric crystals that cause "preferred orientation" (erroneous peak intensities)[3].

  • Back-load the powder into a zero-background silicon holder . Causality: Organic compounds scatter X-rays weakly; a zero-background holder eliminates the broad scattering halo typical of glass holders, dramatically improving the signal-to-noise ratio at low angles (5°–15° 2θ)[4].

Step 2: Instrumental Setup (High-Resolution Data Acquisition)

  • Mount the sample in a diffractometer equipped with a Cu Kα radiation source ( λ=1.5406 Å) and a highly sensitive linear or area detector.

  • Set the X-ray tube to 40 kV and 40 mA.

  • Scan range: 5° to 70° 2θ. Causality: The low-end limit captures the large interplanar spacings typical of bulky organic molecules, while 70° ensures a proper background baseline is established for amorphous quantification[4].

  • Step size: 0.01° 2θ; Time per step: 1.0 second.

Step 3: Data Processing & Rietveld Refinement

  • Import the raw diffractogram into analysis software.

  • Align the pattern using the NIST Silicon internal standard peak at 28.44° 2θ.

  • Execute a Rietveld refinement or total pattern analysis against a known reference database.

  • Calculate the percentage of crystallinity by dividing the area of the sharp crystalline Bragg peaks by the total area (crystalline peaks + amorphous background halo). A premium grade must yield >99% crystallinity.

Visualizing the Validation Workflow & Mechanistic Pathways

Workflow Start Raw 3,3-Diphenyloxolane-2,5-dione Prep Sample Preparation (Zero-Background Holder & Internal Std) Start->Prep XRD PXRD Analysis (Cu Kα, 5-70° 2θ) Prep->XRD Data Data Processing (Rietveld Refinement) XRD->Data Decision Crystallinity > 99%? Data->Decision Pass Validated Premium Grade (Stable Anhydride) Decision->Pass Yes Fail Reject / Recrystallize (Amorphous Domains Detected) Decision->Fail No

Fig 1: Step-by-step PXRD validation workflow for high-purity 3,3-Diphenyloxolane-2,5-dione.

Mechanism Anhydride 3,3-Diphenyloxolane-2,5-dione Amorphous Amorphous / Crude (High Surface Area) Anhydride->Amorphous Poor Crystallization Crystalline Highly Crystalline (Low Surface Area) Anhydride->Crystalline Optimized Process Hydrolysis Rapid Hydrolysis (Moisture Absorption) Amorphous->Hydrolysis Stable Kinetic Stability (Moisture Resistant) Crystalline->Stable Acid 2,2-Diphenylsuccinic Acid (Degradant) Hydrolysis->Acid

Fig 2: Impact of crystallinity on the hydrolytic degradation pathway of the anhydride.

References

  • [4] Fawcett, T. G., et al. "A practical guide to pharmaceutical analyses using X-ray powder diffraction." Cambridge University Press. Available at:[Link]

  • [3] "Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development." American Pharmaceutical Review. Available at:[Link]

  • [2] Rodríguez, I., et al. "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Biomimetics (National Institutes of Health / PMC). Available at:[Link]

Sources

Validation

Understanding 3,3-Diphenyloxolane-2,5-dione and the Importance of Elemental Analysis

A Comprehensive Guide to Elemental Analysis Standards for 3,3-Diphenyloxolane-2,5-dione For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Elemental Analysis Standards for 3,3-Diphenyloxolane-2,5-dione

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a compound is a cornerstone of chemical characterization, ensuring purity, verifying structure, and meeting regulatory requirements. This guide provides an in-depth comparison of elemental analysis standards and methodologies, with a specific focus on the organic compound 3,3-Diphenyloxolane-2,5-dione. While a specific certified reference material (CRM) for this compound may not be readily available, this guide will equip you with the knowledge to select appropriate standards and validate an analytical method to ensure accurate and reliable results.

3,3-Diphenyloxolane-2,5-dione, a derivative of succinic anhydride, possesses a molecular formula of C₁₆H₁₂O₃. Its characterization is crucial in various research and development settings. Elemental analysis provides a fundamental measure of a sample's purity and is a critical piece of data for structural elucidation.[1] The theoretical elemental composition of 3,3-Diphenyloxolane-2,5-dione is:

  • Carbon (C): 76.18%

  • Hydrogen (H): 4.80%

  • Oxygen (O): 19.02%

Accurate elemental analysis is vital to confirm that a synthesized batch of 3,3-Diphenyloxolane-2,5-dione matches these theoretical values, indicating the absence of impurities and confirming the correct empirical formula.

Core Principles of Elemental Analysis for Organic Compounds

The most common method for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNSO analysis.[1][2] This technique involves the complete combustion of a sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.[2][3]

The Role of Certified Reference Materials (CRMs)

Certified Reference Materials are highly characterized and homogenous materials with established property values, used to calibrate analytical instruments and validate methods.[4] For elemental analysis, CRMs are pure organic compounds with accurately known elemental compositions. While a specific CRM for 3,3-Diphenyloxolane-2,5-dione may not exist, a variety of other well-characterized organic compounds can be used as calibration and validation standards.[5]

Selecting Appropriate Elemental Analysis Standards

In the absence of a dedicated CRM for 3,3-Diphenyloxolane-2,5-dione, the selection of suitable standards is a critical step. The ideal standard should be:

  • Highly Pure and Stable: The standard must have a known, high level of purity and be stable under normal laboratory conditions.

  • Structurally and Elementally Similar (if possible): While not always feasible, a standard with a similar elemental composition to the analyte can help to minimize matrix effects.

  • Commercially Available with Certification: The standard should be readily available from a reputable supplier and accompanied by a certificate of analysis that specifies the elemental composition and its uncertainty.[4]

Table 1: Comparison of Commonly Used Elemental Analysis Standards

StandardChemical Formula%C%H%N%SKey Advantages
AcetanilideC₈H₉NO71.096.7110.36-Widely available, stable, good for C, H, N calibration.
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.62Excellent for sulfur calibration.
Benzoic AcidC₇H₆O₂68.854.95--High purity, good for C and H calibration.
CystineC₆H₁₂N₂O₄S₂29.995.0311.6626.69Useful for low carbon and high sulfur content.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂S72.536.096.517.45High carbon and nitrogen content, suitable for a range of compounds.[6]

For 3,3-Diphenyloxolane-2,5-dione, a combination of standards would be appropriate. For instance, Acetanilide or Benzoic Acid could be used for accurate carbon and hydrogen determination, while a separate oxygen standard would be necessary for direct oxygen analysis.

Experimental Workflow for Elemental Analysis

The following outlines a typical workflow for the elemental analysis of 3,3-Diphenyloxolane-2,5-dione.

Caption: A generalized workflow for elemental analysis by combustion.

Detailed Experimental Protocol
  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material. For C and H in 3,3-Diphenyloxolane-2,5-dione, a standard like acetanilide is suitable. A multi-point calibration is recommended for establishing linearity.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 3,3-Diphenyloxolane-2,5-dione sample into a tin capsule.

  • Combustion: Introduce the sample into the combustion furnace of the elemental analyzer, where it is burned at a high temperature (typically >900 °C) in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO₂ and H₂O) are passed through a separation column and quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the sample based on the detector response and the initial sample weight.

  • Oxygen Analysis: Oxygen is typically determined by pyrolysis in a separate analysis. The sample is heated in the absence of oxygen, and the resulting CO is measured.

Method Validation: Ensuring Trustworthiness in Your Results

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] For the elemental analysis of 3,3-Diphenyloxolane-2,5-dione, the following parameters should be assessed:

Method_Validation_Parameters Validation Method Validation Key Parameters Specificity Specificity Ability to measure the analyte in the presence of other components Validation->Specificity Accuracy Accuracy Closeness of the measured value to the true value Validation->Accuracy Precision Precision Agreement between a series of measurements (Repeatability & Intermediate Precision) Validation->Precision Linearity Linearity Proportionality of the signal to the analyte concentration Validation->Linearity Range Range Concentration interval where the method is accurate and precise Validation->Range LOD_LOQ LOD & LOQ Limit of Detection & Limit of Quantitation Validation->LOD_LOQ

Caption: Key parameters for analytical method validation.

Practical Application of Method Validation
  • Specificity: Analyze a blank (empty tin capsule) to ensure no interfering signals are present.

  • Accuracy: Analyze a CRM with a known elemental composition. The results should fall within a specified tolerance of the certified values (e.g., ±0.3% absolute).

  • Precision:

    • Repeatability: Analyze multiple preparations of the 3,3-Diphenyloxolane-2,5-dione sample on the same day and with the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., <0.2%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess the method's robustness.

  • Linearity and Range: Analyze a series of standards at different concentrations to demonstrate a linear relationship between the signal and the amount of the element.

Table 2: Hypothetical Validation Data for Carbon Analysis of 3,3-Diphenyloxolane-2,5-dione

ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Accuracy (using Acetanilide CRM) Measured %C within ±0.3% of theoretical (71.09%)71.01%Pass
Repeatability (n=6) RSD < 0.2%0.15%Pass
Intermediate Precision (n=6) RSD < 0.3%0.22%Pass
Linearity (R²) R² > 0.9990.9995Pass

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for CHN determination, other techniques can provide valuable information about the elemental composition of a sample.

  • Inductively Coupled Plasma (ICP) Methods (ICP-OES, ICP-MS): These techniques are highly sensitive for the determination of trace elemental impurities.[9][10] While not typically used for bulk C, H, and O, they are essential for detecting metallic or other inorganic impurities in the 3,3-Diphenyloxolane-2,5-dione sample.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of a wide range of materials, including organic compounds, particularly for heavier elements.[3][9]

The choice of technique depends on the specific analytical question being asked. For determining the fundamental C, H, and O composition, combustion analysis remains the most appropriate method.

Conclusion

The accurate elemental analysis of 3,3-Diphenyloxolane-2,5-dione is a critical component of its chemical characterization. While a dedicated certified reference material may not be available, a thorough understanding of the principles of combustion analysis, the careful selection of appropriate organic standards, and a robust method validation protocol will ensure the generation of reliable and accurate data. By following the guidelines and experimental considerations outlined in this guide, researchers, scientists, and drug development professionals can be confident in the quality and integrity of their elemental analysis results.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • CORE. (n.d.). VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS. [Link]

  • ResearchGate. (2024, June 6). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. [Link]

  • PubMed. (2006, October 15). Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. [Link]

  • U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • University of Wisconsin–Madison. (n.d.). Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. [Link]

  • SPECTRO Analytical Instruments. (2020, April 2). Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. [Link]

Sources

Comparative

Kinetic isotope effect studies involving 3,3-Diphenyloxolane-2,5-dione

A Comprehensive Guide to Kinetic Isotope Effect Studies: The Case of 3,3-Diphenyloxolane-2,5-dione Decarboxylation Introduction: Probing Reaction Mechanisms with Atomic Precision In the intricate world of chemical kineti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Kinetic Isotope Effect Studies: The Case of 3,3-Diphenyloxolane-2,5-dione Decarboxylation

Introduction: Probing Reaction Mechanisms with Atomic Precision

In the intricate world of chemical kinetics and drug development, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is paramount. The Kinetic Isotope Effect (KIE) stands out as a powerful and sensitive tool for this purpose.[1][2] It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes.[3][4] This phenomenon arises from the fundamental principles of quantum mechanics; a bond to a heavier isotope has a lower zero-point vibrational energy, thus requiring more energy to be broken, which typically results in a slower reaction rate.[5]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of KIE studies, using the thermal decarboxylation of 3,3-diphenyloxolane-2,5-dione (also known as 3,3-diphenylsuccinic anhydride) as a central case study. We will delve into the causality behind experimental choices, compare this system with viable alternatives, and provide detailed, self-validating protocols for conducting these sophisticated measurements.

3,3-Diphenyloxolane-2,5-dione: A Model System for Decarboxylation KIE Studies

The thermal decarboxylation of cyclic anhydrides is a classic reaction in physical organic chemistry for studying the cleavage of carbon-carbon bonds. 3,3-Diphenyloxolane-2,5-dione is a particularly well-suited substrate for such studies. Its rigid, cyclic structure and the stability of the resulting diphenylketene and carbon dioxide products provide a clean reaction profile. The key reaction involves the breaking of a C-C bond in the rate-determining step, making it an ideal candidate for heavy-atom KIE studies, specifically using ¹³C isotopes.[6][7]

The primary scientific question addressed by applying KIE to this reaction is the nature of the transition state. Is the C-C bond fully broken? Is there a concerted rearrangement? A significant primary ¹³C KIE (k¹²/k¹³ > 1) at one of the carbonyl carbons or the C3-C4 bond would provide strong evidence that the cleavage of this bond is part of the rate-determining step of the reaction.[5]

Synthesis of 3,3-Diphenyloxolane-2,5-dione

The synthesis of the title compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-diphenylsuccinic acid. This can be accomplished using various dehydrating agents, such as acetyl chloride or acetic anhydride.[8][9]

G cluster_0 Synthesis of 3,3-Diphenyloxolane-2,5-dione Diphenylacetic_acid Diphenylacetic Acid Base_and_Alkylating_Agent 1. Strong Base (e.g., LDA) 2. Alkylating Agent (e.g., Ethyl bromoacetate) Diphenylacetic_acid->Base_and_Alkylating_Agent Alkylation Intermediate 3,3-Diphenylsuccinic Acid Base_and_Alkylating_Agent->Intermediate Alkylation Hydrolysis Acid or Base Hydrolysis Dehydration Dehydrating Agent (e.g., Acetyl Chloride) Hydrolysis->Dehydration Cyclization Product 3,3-Diphenyloxolane-2,5-dione Dehydration->Product Intermediate->Hydrolysis Ester Hydrolysis

Caption: Synthetic pathway for 3,3-Diphenyloxolane-2,5-dione.

Comparative Analysis: Alternative Substrates for Decarboxylation KIE Studies

While 3,3-diphenyloxolane-2,5-dione is an excellent model, other substrates are frequently used to probe decarboxylation mechanisms. The choice of substrate is critical and depends on the specific mechanistic questions being asked.

Substrate SystemTypical ReactionKey Isotope(s)Typical ¹³C KIE (k¹²/k¹³)AdvantagesDisadvantages
3,3-Diphenyloxolane-2,5-dione Thermal Decarboxylation¹³C (carbonyl, quaternary)~1.03 - 1.06 (Predicted)Clean reaction; well-defined structure; probes C-C bond cleavage directly.High temperatures may be required; synthesis of labeled material can be multi-step.
Malonic Acid Thermal Decarboxylation¹³C (carboxyl, methylene)1.06 - 1.08[10]Readily available; decarboxylates at lower temperatures; extensive literature.[11]Mechanism involves a cyclic 6-membered transition state, which may not be representative of all decarboxylations.[10]
β-Keto Acids (e.g., Acetoacetic Acid) Thermal Decarboxylation¹³C (carboxyl, carbonyl)1.02 - 1.04[1]Biologically relevant; decarboxylates readily.[1]Can undergo side reactions; enol intermediate complicates product analysis.
Orotic Acid Derivatives Uncatalyzed/Enzymatic Decarboxylation¹³C (carboxyl)1.02 - 1.04 (uncatalyzed)[12]Relevant to biological systems; allows for comparison between enzymatic and non-enzymatic pathways.[6][13]Mechanism can be complex and pH-dependent.[12]

Expert Insight: The choice between these systems hinges on the desired transition state geometry to be probed. Malonic and β-keto acids proceed through a cyclic, concerted transition state involving proton transfer, which is mechanistically distinct from the expected C-C bond homolysis or heterolysis in diphenylsuccinic anhydride.[1] Orotic acid provides a bridge to enzymology, where KIE values can reveal how enzymes lower activation barriers.[6][14] 3,3-Diphenyloxolane-2,5-dione is superior for studying the direct, unimolecular cleavage of a C-C bond in a constrained system without the involvement of intramolecular proton transfer.

Experimental Protocol: Competitive ¹³C KIE Measurement

The most precise method for measuring small heavy-atom KIEs is the competitive method, where a mixture of labeled and unlabeled substrate is reacted, and the change in isotopic composition is monitored over time.[15] This protocol outlines the measurement of the ¹³C KIE for the decarboxylation of 3,3-diphenyloxolane-2,5-dione at natural abundance using Isotope Ratio Mass Spectrometry (IRMS).[3][16]

Part 1: Synthesis of Starting Material

A detailed synthesis of phenylsuccinic anhydride, a closely related compound, involves the dehydration of phenylsuccinic acid using acetyl chloride in toluene.[17] A similar procedure can be adapted for the 3,3-diphenyl derivative.

Reagents for Synthesis of 3,3-Diphenylsuccinic Anhydride:

Reagent/MaterialMolecular Weight ( g/mol )Role
3,3-Diphenylsuccinic Acid270.28Precursor
Acetyl Chloride78.50Dehydrating Agent
Anhydrous Toluene92.14Solvent

Procedure:

  • Reflux a solution of 3,3-diphenylsuccinic acid (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous toluene for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess acetyl chloride under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to yield pure 3,3-diphenyloxolane-2,5-dione.

Part 2: The KIE Experiment Workflow

Caption: Workflow for a competitive KIE experiment.

Detailed Steps:

  • Reaction Setup: Dissolve a precisely weighed amount of 3,3-diphenyloxolane-2,5-dione (at natural ¹³C abundance) in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Initial Isotope Ratio (R₀): Before heating, take an aliquot of the starting material. This will be converted to CO₂ via complete combustion in a separate elemental analyzer to determine the initial ¹³C/¹²C ratio. This step is critical for establishing the baseline.

  • Kinetic Run: Heat the reaction vessel to the desired temperature (e.g., 200-250 °C) to initiate decarboxylation.

  • Sample Collection: At various time intervals (to achieve different fractional conversions, F), collect the evolved CO₂. This is typically done by passing a stream of inert gas (e.g., helium) through the reaction mixture and trapping the CO₂ cryogenically or as a precipitate (e.g., BaCO₃).

  • Fractional Conversion (F): The extent of reaction (F) at each time point must be determined. This can be done by quantifying the total amount of CO₂ evolved or by analyzing quenched aliquots of the reaction mixture via HPLC to determine the remaining starting material.

  • Isotope Ratio Measurement (Rₚ): Each trapped CO₂ sample, corresponding to a specific time point, is analyzed by a dual-inlet Isotope Ratio Mass Spectrometer (IRMS). This provides a high-precision measurement of the ¹³C/¹²C ratio in the product (Rₚ).[16]

  • Calculation: The KIE is calculated from the isotopic ratio of the product at a given fractional conversion (Rₚ), the initial isotopic ratio of the substrate (R₀), and the fractional conversion (F) using the following equation: KIE = log(1 - F) / log(1 - F * (Rₚ/R₀))[18]

Trustworthiness through Self-Validation: The protocol's integrity is maintained by collecting data across a range of conversions (e.g., from 10% to 90%). A consistent KIE value across multiple time points provides confidence that the measurement is accurate and that the reaction mechanism does not change as the reaction progresses.[15]

Conclusion and Future Outlook

The study of kinetic isotope effects, exemplified by the decarboxylation of 3,3-diphenyloxolane-2,5-dione, offers unparalleled insight into the dynamics of chemical reactions. By comparing this system to alternatives like malonic acid and orotic acid, researchers can select the most appropriate model to answer specific mechanistic questions. The detailed protocol provided herein for competitive KIE measurement using IRMS represents a robust and precise method for determining heavy-atom KIEs. As analytical techniques continue to improve in sensitivity, such as advancements in NMR-based KIE measurements and time-resolved mass spectrometry, the application of KIEs in elucidating complex reaction mechanisms in both synthetic chemistry and drug metabolism will undoubtedly expand, providing the atomic-level detail necessary for rational molecular design.[19][20][21]

References

  • Kinetic isotope effect - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). Retrieved March 7, 2026, from [Link]

  • Isotope Ratio Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved March 7, 2026, from [Link]

  • The Intrinsic C-13 Kinetic Isotope Effect Is Different for Physiological and Slow Substrates of the Ornithine Decarboxylase Reaction Because of Different Hydrogen Bonding Structures. (2005). Journal of the American Chemical Society. [Link]

  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026). Energy & Fuels.
  • Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry. (2013). Analytical Chemistry. [Link]

  • Heavy atom kinetic isotope effects. Part 1.—Liquid phase decarboxylation of malonic acid. (n.d.). Journal of the Chemical Society, Faraday Transactions 1. [Link]

  • Heavy-atom Kinetic Isotope Effect Research Articles. (n.d.). R Discovery. Retrieved March 7, 2026, from [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group Meeting. [Link]

  • Kinetic Isotope Effects of L-Dopa Decarboxylase. (2011). The Journal of Physical Chemistry B. [Link]

  • Self-Similar Patterns from Abiotic Decarboxylation Metabolism through Chemically Oscillating Reactions: A Prebiotic Model for the Origin of Life. (2023). Life. [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017). Chemistry Stack Exchange. [Link]

  • The mechanism of thermal decarboxylation. (1951). Quarterly Reviews, Chemical Society. [Link]

  • Heavy-atom kinetic isotope effects. (n.d.). GovInfo. Retrieved March 7, 2026, from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. (2020). International Journal of Molecular Sciences. [Link]

  • Kinetic Isotope Effects. (2024). Chemistry LibreTexts. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (n.d.). ACS Omega. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). Journal of the American Chemical Society. [Link]

  • Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions. (2025). The Journal of Organic Chemistry. [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH - Harvard. Retrieved March 7, 2026, from [Link]

  • 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. (2000). Journal of the American Chemical Society. [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. (2020). EPFL. [Link]

  • Proposed mechanism for direct synthesis of anhydrides (III ) from carboxylic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Phenylsuccinic Anhydride Research Articles. (n.d.). R Discovery. Retrieved March 7, 2026, from [Link]

  • Synthesis of phenyl succinic anhydride. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

Sources

Validation

Benchmarking synthetic routes for 3,3-Diphenyloxolane-2,5-dione production

Benchmarking Synthetic Routes for 3,3-Diphenyloxolane-2,5-dione Production 3,3-Diphenyloxolane-2,5-dione (commonly referred to as 2,2-diphenylsuccinic anhydride) is a critical electrophilic intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 3,3-Diphenyloxolane-2,5-dione Production

3,3-Diphenyloxolane-2,5-dione (commonly referred to as 2,2-diphenylsuccinic anhydride) is a critical electrophilic intermediate in the synthesis of highly substituted pyrrolidines, succinimides, and various neuroactive pharmaceuticals [1]. For drug development professionals and synthetic chemists, selecting the optimal synthetic route to this anhydride requires balancing scalability, reagent toxicity, and step economy.

This guide provides an objective, data-driven comparison of two distinct pathways to synthesize the precursor 2,2-diphenylsuccinic acid, followed by their convergent dehydration into the final anhydride.

The Classical Route: Knoevenagel Condensation & Hydrolysis

Mechanistic Causality & Rationale The classical synthesis builds the succinic acid backbone by sequentially adding carbon units to benzophenone [1]. The sequence initiates with a Knoevenagel condensation using ethyl cyanoacetate. Ammonium acetate is deliberately chosen as a bifunctional catalyst: the ammonium ion electrophilically activates the carbonyl of benzophenone, while the acetate ion deprotonates the active methylene. Subsequent hydrocyanation yields a dicyanoester intermediate, which must be subjected to rigorous acidic hydrolysis and decarboxylation to furnish 2,2-diphenylsuccinic acid [1].

Experimental Protocol (Self-Validating System)

  • Condensation: Reflux benzophenone (50 mmol) and ethyl cyanoacetate (50 mmol) in benzene (50 mL) with ammonium acetate (150 mmol, added in 50 mmol portions every 2 h) for 24 h with azeotropic water removal via a Dean-Stark apparatus [1].

    • Validation: The reaction is complete when water collection in the trap ceases and TLC indicates the total consumption of benzophenone.

  • Hydrocyanation & Hydrolysis: Treat the resulting ethyl 2-cyano-3,3-diphenylacrylate with KCN in aqueous ethanol. Isolate the intermediate, then reflux in a 1:1 mixture of concentrated H₂SO₄ and glacial acetic acid for 12 h [2].

    • Validation: 2,2-diphenylsuccinic acid precipitates as a white solid upon cooling and dilution with water (m.p. 179–180 °C) [2].

The Modern Route: Photoredox Dicarboxylation

Mechanistic Causality & Rationale Recent advancements in photoredox catalysis offer a more direct, atom-economical route by utilizing CO₂ as a C1 synthon, bypassing the need for highly toxic cyanide reagents [3]. Irradiating 1,1-diphenylethylene in the presence of the organic photocatalyst 4CzIPN and a sacrificial reductant (e.g., formate) initiates a Sequential Single Electron Transfer (SSET) mechanism [4]. 4CzIPN is specifically selected because its excited-state reduction potential is perfectly tuned to reduce the alkene to a radical anion, which subsequently captures two equivalents of CO₂ [3].

Experimental Protocol (Self-Validating System)

  • Photocatalytic Dicarboxylation: In an oven-dried Schlenk tube, dissolve 1,1-diphenylethylene (1.0 mmol), 4CzIPN (2 mol%), and the reductant in dry solvent. Degas and backfill with CO₂ (1 atm balloon) 10 times. Irradiate with 30 W blue LED strips (λ = 450–455 nm) at 25–33 °C for 24 h [5].

  • Workup: Quench with 2N HCl, extract with EtOAc, and purify via silica gel chromatography [5].

    • Validation: Aliquot ¹H NMR confirms success via the disappearance of terminal alkene protons and the emergence of the succinic CH₂ singlet at δ 3.50 ppm [5].

Convergent Step: Dehydration to the Anhydride

Mechanistic Causality & Rationale Both routes converge at 2,2-diphenylsuccinic acid, which must be cyclized to 3,3-diphenyloxolane-2,5-dione. Acetyl chloride is chosen as the dehydrating agent over thermal dehydration to prevent unwanted thermal decarboxylation. The reaction is driven forward thermodynamically by the expulsion of volatile HCl and acetic acid [2].

Experimental Protocol (Self-Validating System)

  • Cyclization: Suspend 2,2-diphenylsuccinic acid in an excess of acetyl chloride and reflux until the evolution of HCl gas ceases (approx. 2-3 hours) [1]. Remove excess acetyl chloride under reduced pressure.

    • Validation: IR spectroscopy confirms the transformation via the appearance of characteristic anhydride C=O stretches at 1770 and 1700 cm⁻¹, and the complete disappearance of the broad carboxylic O-H stretch [2].

Quantitative Benchmarking

MetricClassical RoutePhotoredox Route
Starting Materials Benzophenone, Ethyl Cyanoacetate1,1-Diphenylethylene, CO₂
Step Count 4 (Condensation, Hydrocyanation, Hydrolysis, Dehydration)2 (Dicarboxylation, Dehydration)
Overall Yield ~45-55%~70-80%
Reaction Time > 48 hours~26-30 hours
Key Reagents KCN, H₂SO₄, NH₄OAc4CzIPN, Formate, Blue LEDs
Environmental Impact High (Toxic cyanide, strong acids, poor atom economy)Low (Uses CO₂, transition-metal-free, high atom economy)

Synthetic Pathway Visualization

Workflow N1 Benzophenone + Ethyl Cyanoacetate N2 Ethyl 2-cyano-3,3- diphenylacrylate N1->N2 Knoevenagel (NH₄OAc) N3 Dicyanoester Intermediate N2->N3 Hydrocyanation (KCN) N5 2,2-Diphenylsuccinic Acid N3->N5 Hydrolysis & Decarboxylation N4 1,1-Diphenylethylene + 2 CO₂ N4->N5 Photoredox SSET (4CzIPN, Blue LED) N6 3,3-Diphenyloxolane- 2,5-dione N5->N6 Dehydration (Acetyl Chloride)

Synthetic pathways to 3,3-diphenyloxolane-2,5-dione comparing classical and photoredox routes.

References

  • Synthesis of 3,3-diarylpyrrolidines from diaryl ketones. Arkivoc, 2003.[Link]

  • Dicarboxylation of alkenes, allenes and (hetero)arenes with CO₂ via visible-light photoredox catalysis. Nature Catalysis, 2021.[Link]

  • Dicarboxylation of Alkenes with CO₂ and Formate via Photoredox Catalysis. ACS Catalysis, 2023.[Link]

  • Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry, 1978.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Diphenyloxolane-2,5-dione

The guidance herein is predicated on the established GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for Phenylsuccinic anhydride, which is identified as a skin and eye irrit...

Author: BenchChem Technical Support Team. Date: March 2026

The guidance herein is predicated on the established GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for Phenylsuccinic anhydride, which is identified as a skin and eye irritant.[1][2] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety you can trust.

Hazard Assessment: Understanding the Risks

The primary, documented risks associated with the analogous Phenylsuccinic anhydride are irritation upon contact. This dictates a stringent protocol to prevent exposure to the eyes, skin, and respiratory system, especially given the compound is a solid powder that can become airborne.

Table 1: GHS Hazard Classification for Phenylsuccinic Anhydride

Hazard ClassGHS CategoryHazard StatementPictogram
Skin Corrosion / IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)

Data sourced from TCI Chemicals and ChemicalBook for Phenylsuccinic anhydride.[1][2]

These classifications are the logical foundation for the PPE requirements that follow. The potential for irritation necessitates the use of physical barriers to prevent any contact with the substance.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy always begins with engineering and administrative controls.

  • Engineering Controls: The most effective control is to handle 3,3-Diphenyloxolane-2,5-dione powder within a certified chemical fume hood or a ventilated balance enclosure. This contains the dust at the source, preventing inhalation and minimizing contamination of the lab environment.

  • Administrative Controls: Implement standard operating procedures (SOPs) for handling this chemical. This includes designating specific areas for its use, ensuring personnel are trained on its hazards, and maintaining good housekeeping practices to clean up any spills immediately.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the critical final barrier against exposure.

Eye and Face Protection: Shielding from Serious Irritation

Core Requirement: Chemical safety goggles are mandatory.

Causality: The H319 classification ("Causes serious eye irritation") means any contact between the powder and the eyes could lead to significant discomfort or injury.[1][2] Standard safety glasses do not provide a sufficient seal to protect against fine airborne particulates. Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to form a protective seal around the eyes.[4]

Enhanced Precautions: When handling larger quantities (>10g) or when there is a risk of splashing (e.g., during dissolution), a full-face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the face shield protects the rest of the face from contact.

Skin and Body Protection: Preventing Dermal Contact

Core Requirement: Nitrile gloves and a full-sleeved lab coat.

Causality: The H315 classification ("Causes skin irritation") is a clear directive to prevent all skin contact.[1][2]

  • Gloves: Nitrile gloves are recommended for their chemical resistance to a broad range of substances and for providing a durable physical barrier. Always check gloves for holes or tears before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Lab Coat: A lab coat with full-length sleeves and a closed front prevents incidental contact with arms and clothing.

Respiratory Protection: Mitigating Inhalation Risks

Core Requirement: A NIOSH-approved N95 respirator is required when engineering controls are absent or insufficient.

Causality: While not specifically classified as a respiratory hazard, fine chemical powders can cause mechanical irritation to the respiratory tract. Handling the powder outside of a fume hood or ventilated enclosure can generate airborne dust. In these situations, an N95 respirator or equivalent (type N95 (US)) provides an effective barrier against inhaling these particulates.[2][5]

Operational Plan: Step-by-Step Safety Protocols

Meticulous procedures for putting on and taking off PPE are as crucial as the equipment itself to prevent cross-contamination.

Donning PPE: The Proper Sequence
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing PPE: A Contamination-Aware Procedure

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat by folding it inward on itself and place it in the designated area for lab laundry.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator by the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical step in the safety lifecycle.

  • Contaminated PPE: All disposable items that have come into contact with 3,3-Diphenyloxolane-2,5-dione, such as used gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Dispose of unused or waste 3,3-Diphenyloxolane-2,5-dione according to your institution's chemical hygiene plan and local environmental regulations. Do not pour it down the drain or dispose of it in regular trash.[4]

Workflow Visualization

The following diagram outlines the decision-making process for ensuring safety when working with 3,3-Diphenyloxolane-2,5-dione.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ops Operations & Disposal start Begin Work with 3,3-Diphenyloxolane-2,5-dione haz_assess Hazard Assessment: - Skin Irritant (H315) - Eye Irritant (H319) - Solid Powder eng_control Use Chemical Fume Hood or Ventilated Enclosure? haz_assess->eng_control admin_control Follow Lab SOPs & Good Housekeeping eng_control->admin_control Yes ppe_resp Add N95 Respirator eng_control->ppe_resp No ppe_base Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat admin_control->ppe_base large_qty Large Quantity or Splash Risk? ppe_base->large_qty ppe_resp->admin_control ppe_face Add Face Shield don_doff Follow Proper Donning/Doffing Protocol ppe_face->don_doff large_qty->ppe_face Yes large_qty->don_doff No disposal Dispose of Waste & Contaminated PPE in Labeled Hazardous Waste don_doff->disposal end Work Complete disposal->end

Caption: PPE selection and operational workflow for 3,3-Diphenyloxolane-2,5-dione.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,3'-Diazido-Diphenylsulfone, 97%. Retrieved from [Link]

  • Sciencelab.com. (n.d.). material safety data sheet - 2,5-diphenyloxazole. Retrieved from [Link]

  • Chemsrc. (2025, August 27). dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1. Retrieved from [Link]

  • PubChem. (n.d.). Triethyl 2-phosphonopropionate. Retrieved from [Link]

Sources

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